AV-153 free base
Description
The exact mass of the compound 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQSNVLGQWBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276584 | |
| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19350-66-4 | |
| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AV-153 Free Base: A Technical Guide to its Core Mechanism of Action in DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative demonstrating significant antimutagenic and anti-cancer properties. Its core mechanism of action is centered on the modulation of DNA damage response pathways. This technical guide provides an in-depth analysis of the current understanding of AV-153's mechanism, detailing its interaction with DNA, its influence on DNA repair processes, and its proposed role in the poly(ADP-ribosylation) signaling cascade. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
AV-153 has emerged as a compound of interest due to its ability to protect cells from genotoxic stress and to potentiate the efficacy of certain cancer therapies. As a derivative of 1,4-dihydropyridine, its biological activities are multifaceted, extending beyond the typical calcium channel blocking effects associated with this class of compounds. This document synthesizes the available preclinical data to present a comprehensive overview of AV-153's mechanism of action at the molecular level.
Core Mechanism of Action
The primary mechanism of action of AV-153 free base involves a direct interaction with DNA and the subsequent modulation of DNA repair pathways. Key aspects of this mechanism include:
-
DNA Intercalation and Binding: AV-153 has been shown to intercalate into DNA, particularly at sites of single-strand breaks (SSBs). This interaction is thought to stabilize the damaged DNA and facilitate the recruitment of repair machinery. Studies have also indicated that AV-153 interacts with thymine (B56734) and cytosine residues.
-
Reduction of DNA Damage: Treatment with AV-153 has been demonstrated to reduce the levels of spontaneously arising and induced DNA single-strand breaks. This protective effect has been observed in various cell lines and under different damaging conditions, including exposure to oxidative stress and alkylating agents.
-
Stimulation of DNA Repair: AV-153 actively promotes DNA repair processes. Specifically, it has been shown to stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on AV-153.
Table 1: Cytotoxicity of AV-153
| Cell Line | IC50 (mM) |
| Raji | 14.9 |
| HL-60 | 10.3 |
Table 2: Efficacy of AV-153 in Reducing DNA Single-Strand Breaks (SSBs)
| Concentration Range | Reduction in Spontaneous SSBs |
| 1 nM to 10 µM | 13-67% |
Proposed Signaling Pathway: Role in Poly(ADP-ribosyl)ation
A significant aspect of AV-153's mechanism is its proposed influence on the poly(ADP-ribose) polymerase (PARP) signaling pathway. Due to its structural similarity to dihydronicotinamide, a substrate for PARP, it is hypothesized that AV-153 modulates poly(ADP-ribosylation), a critical process in DNA repair.
Upon DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins to the site of damage. It is proposed that AV-153 enhances or modulates this process, thereby accelerating the repair of DNA lesions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
This assay is used to detect DNA single-strand breaks in individual cells.
-
Cell Preparation: Cells are suspended in a low-melting-point agarose (B213101) solution.
-
Lysis: The embedded cells are lysed in a high-salt, detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out at a low voltage, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Glyco-SPOT and ExSy-SPOT Assays
These are high-throughput in vitro assays to measure the activity of DNA glycosylases and excision/synthesis repair, respectively.
-
Assay Principle: The assays utilize DNA substrates containing specific lesions that are spotted onto a microarray slide.
-
Sample Incubation: Cell extracts or purified enzymes are incubated on the slide, allowing for the excision of the damaged bases (Glyco-SPOT) or the entire damaged nucleotide followed by synthesis of a new patch (ExSy-SPOT).
-
Detection: The repair activity is detected and quantified using fluorescence-based methods. In the ExSy-SPOT assay, the incorporation of fluorescently labeled nucleotides during the synthesis step is measured.
-
Data Analysis: The fluorescence intensity at each spot is proportional to the repair activity for that specific DNA lesion.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the modulation of DNA damage and repair. Its ability to intercalate with DNA, reduce DNA lesions, and stimulate repair pathways, potentially through the modulation of PARP signaling, underscores its potential in oncology and other fields where genomic stability is compromised.
Future research should focus on elucidating the precise molecular interactions between AV-153 and the components of the DNA repair machinery, particularly PARP-1. Further investigation into the structural basis of its DNA binding and the downstream consequences on chromatin remodeling will provide a more complete picture of its mechanism. Clinical studies are warranted to translate these promising preclinical findings into therapeutic applications.
Probing the Interaction of AV-153 with DNA: A Technical Guide to its Intercalation Process
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153, a derivative of 1,4-dihydropyridine, has garnered significant interest for its antimutagenic and DNA repair-stimulating properties.[1][2][3] Central to its biological activity is its ability to interact directly with DNA. This technical guide provides an in-depth exploration of the DNA intercalation process of AV-153, summarizing key findings from biophysical studies and presenting detailed experimental methodologies. The evidence strongly suggests that AV-153 inserts itself between the base pairs of DNA, a mechanism shared by numerous anticancer drugs.[1][4] This document aims to be a comprehensive resource for researchers investigating the therapeutic potential of AV-153 and other DNA-targeting agents.
Core Mechanism: DNA Intercalation
AV-153 interacts with DNA primarily through intercalation, a process where the planar dihydropyridine (B1217469) ring structure inserts itself between the stacked base pairs of the DNA double helix.[1][2][4] This mode of binding is supported by multiple lines of experimental evidence. Computer modeling studies initially suggested that AV-153 could dock between DNA strands, particularly at single-strand breaks near pyrimidine (B1678525) residues.[1] Subsequent biophysical studies have confirmed this intercalative binding mode.[1][2]
The interaction of AV-153 with DNA is influenced by environmental factors such as pH, with binding decreasing as the pH is lowered from 7.4 to 4.7.[1] However, the binding is not significantly affected by temperature changes between 25°C and 40°C.[1] Fourier-transform infrared (FT-IR) spectroscopy has indicated that AV-153 interacts with guanine, cytosine, and thymine (B56734) bases, while no interaction with adenine (B156593) was detected.[1]
Beyond simple intercalation, AV-153 has been shown to stimulate the excision/synthesis repair of damaged DNA bases such as 8-oxoguanine, abasic sites, and alkylated bases.[2][5] This dual function of DNA interaction and repair modulation underscores its potential in therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various biophysical studies on the interaction of AV-153 with DNA.
| Spectroscopic Analysis | Observation | Interpretation | Reference |
| UV/VIS Spectroscopy | Pronounced hyperchromic and bathochromic effects upon addition of DNA to AV-153 solution. | Indicates direct interaction and complex formation between AV-153 and DNA, consistent with intercalation. | [1] |
| Fluorescence Spectroscopy | Gradual increase in fluorescence of AV-153-Na solution upon titration with DNA. | Suggests direct interaction with DNA. | [2] |
| Quenching of ethidium (B1194527) bromide-DNA complex fluorescence by AV-153. 116 mM of AV-153 caused a two-fold decrease in fluorescence intensity. | AV-153 competes with ethidium bromide for intercalation sites in DNA, providing strong evidence for an intercalative binding mode. | [1][2] | |
| Circular Dichroism Spectroscopy | Changes in the CD spectrum of DNA upon addition of AV-153-Na. | Confirms the binding of AV-153-Na to DNA via intercalation. | [2] |
| Binding Affinity and Environmental Factors | Observation | Conclusion | Reference |
| Effect of DNA Damage | Greatly increased binding affinity of AV-153 to plasmid DNA with single-strand breaks induced by Fenton's reaction. | AV-153 preferentially binds to damaged DNA, particularly at nicked sites. | [1] |
| Minimal change in binding affinity to plasmid DNA with base modifications by peroxynitrite. | The presence of single-strand breaks is a more significant factor for AV-153 binding than base modifications. | [1] | |
| Effect of pH | Binding affinity decreased when the pH of the solution was changed from 7.4 to 4.7. | The interaction is pH-dependent, suggesting that the ionization state of AV-153 or DNA influences binding. | [1] |
| Effect of Temperature | Binding affinity was not influenced by temperature changes from 25 to 40°C. | The binding is enthalpically and entropically driven, with minimal temperature dependence in this range. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA intercalation of AV-153, based on descriptions in the cited literature.
UV/VIS Spectroscopy
-
Objective: To monitor changes in the absorbance spectrum of AV-153 upon interaction with DNA.
-
Materials:
-
AV-153 solution of known concentration.
-
Calf thymus DNA solution.
-
Phosphate (B84403) buffer (pH 7.4).
-
-
Procedure:
-
Prepare a solution of AV-153 in phosphate buffer.
-
Record the UV/VIS absorption spectrum of the AV-153 solution from 200 to 800 nm using a spectrophotometer.
-
Titrate the AV-153 solution with increasing concentrations of DNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV/VIS spectrum.
-
Observe for hyperchromic (increase in absorbance) and bathochromic (redshift in the wavelength of maximum absorbance) shifts.
-
Fluorimetry: Ethidium Bromide Displacement Assay
-
Objective: To determine if AV-153 can displace ethidium bromide from DNA, indicating competitive binding and intercalation.
-
Materials:
-
Ethidium bromide solution.
-
Calf thymus DNA solution.
-
AV-153 solution of known concentration.
-
Tris-HCl buffer (pH 7.4).
-
-
Procedure:
-
Prepare a solution of DNA pre-saturated with ethidium bromide in Tris-HCl buffer.
-
Measure the initial fluorescence intensity of the DNA-ethidium bromide complex using a fluorometer (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of AV-153 to the solution.
-
After each addition, incubate the mixture for a set time to allow for equilibrium to be reached.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of ethidium bromide by AV-153.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To detect conformational changes in DNA upon binding of AV-153.
-
Materials:
-
Calf thymus DNA solution.
-
AV-153 solution.
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
Record the CD spectrum of the DNA solution in the range of 200-320 nm in a CD spectropolarimeter.
-
Prepare samples containing a fixed concentration of DNA and increasing concentrations of AV-153.
-
Incubate the samples to allow for binding.
-
Record the CD spectrum for each sample.
-
Analyze the changes in the characteristic B-form DNA CD signals (positive band around 275 nm and negative band around 245 nm) to infer binding and conformational changes.
-
Visualizations
Logical Workflow for Investigating AV-153 DNA Intercalation
Caption: Experimental workflow for AV-153 DNA intercalation studies.
Proposed Signaling Pathway for AV-153's Dual Action
Caption: AV-153's dual action on DNA.
References
- 1. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
AV-153 Free Base: A Technical Guide to its Role in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153 free base, a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, is an antimutagenic compound that has demonstrated a significant role in the modulation of DNA repair processes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms by which AV-153 influences DNA integrity, with a specific focus on its interaction with DNA, its impact on the Base Excision Repair (BER) pathway, and its influence on Poly(ADP-ribosyl)ation. Data is presented from key in vitro and in vivo studies, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.
Core Mechanism of Action
AV-153's primary role in DNA repair stems from its ability to directly interact with DNA. Computer modeling and spectroscopic studies have shown that AV-153 intercalates into DNA, showing a strong preference for sites of single-strand breaks (SSBs) or nicks, particularly in the vicinity of pyrimidine (B1678525) residues.[4][5] This physical interaction with damaged DNA is believed to be the foundational step for its broader effects on DNA repair pathways. The compound has been shown to interact with guanine, cytosine, and thymine (B56734) bases.[3][4]
Furthermore, AV-153 influences the activity of key DNA repair enzymes. It has a notable impact on the Base Excision Repair (BER) pathway and affects the function of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR).[1][6]
Data Presentation: Quantitative Effects on DNA Repair
The following tables summarize the key quantitative findings from preclinical studies on AV-153 and its sodium salt, AV-153-Na.
Table 1: Cellular and Biochemical Activity of AV-153
| Parameter | Cell Line / System | Concentration Range | Observed Effect | Reference |
| Cytotoxicity (IC50) | Raji | 14.9 mM | Cell death | [1] |
| Cytotoxicity (IC50) | HL-60 | 10.3 mM | Cell death | [1] |
| Reduction of Spontaneous SSBs | Peripheral Blood Lymphocytes / HL-60 | 1 nM - 10 µM | 13–67% reduction in single-strand breaks | [1] |
| DNA Intercalation | In vitro (Ethidium Bromide competition) | 116 mM | 50% decrease in fluorescence intensity | [4] |
| DNA Damage Protection | HeLa Cells (Peroxynitrite-induced damage) | 50 nM | Significant decrease in DNA damage |
Table 2: Modulation of Base Excision Repair (BER) Enzyme Activity by AV-153-Na
| DNA Lesion | Repair Pathway Step | Effect | Reference |
| 8-oxoguanine (8-oxoG) | Excision/Synthesis | Stimulated | [4][7] |
| Abasic (AP) Sites | Excision/Synthesis | Stimulated | [4][7] |
| Alkylated Bases | Excision/Synthesis | Stimulated | [4][7] |
| Thymine Glycol (Tg) | Glycosylase Activity | Inhibited | [4][7] |
Signaling and Repair Pathway Visualizations
The following diagrams illustrate the proposed mechanism of action for AV-153 within the DNA repair cascade.
Caption: Logical workflow of AV-153 interaction with damaged DNA.
Caption: AV-153's modulatory role in the Base Excision Repair pathway.
Caption: Hypothesized influence of AV-153 on PARP1 signaling at SSBs.
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize AV-153's function are provided below.
Single Cell Gel Electrophoresis (Comet Assay)
This protocol is used to detect DNA single-strand breaks in individual cells.
-
Cell Preparation: Treat HeLa cells with the desired concentration of AV-153 (e.g., 50 nM) for a specified pre-incubation time (e.g., 45 minutes).
-
Induction of Damage: Expose cells to a DNA damaging agent (e.g., 200 µM peroxynitrite).
-
Embedding: Mix approximately 1x10^4 cells with 0.5% low melting point agarose (B213101) at 37°C and immediately pipette onto a slide pre-coated with 1% normal melting point agarose.
-
Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).
-
Visualization: Analyze slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using appropriate imaging software.
DNA Glycosylase Activity Assay (Glyco-SPOT)
This assay assesses the first step of BER: the recognition and excision of a damaged base by a DNA glycosylase.
-
Cell Extract Preparation: Culture cells (e.g., HeLa) and treat with AV-153-Na for various durations (e.g., 3, 12, 24 hours). Prepare whole-cell extracts and determine protein concentration.
-
Substrate Preparation: Use a biochip or membrane spotted with various 32P-labeled oligonucleotides, each containing a specific type of DNA lesion (e.g., Thymine Glycol, 8-oxoG, Uracil).
-
Enzymatic Reaction: Incubate the biochip with 15 µg/ml of the prepared cell extract in a reaction buffer at 37°C for a defined period. The glycosylases in the extract will cleave the DNA at the site of the lesion they recognize.
-
Processing and Visualization: Treat the biochip with a hot alkaline solution to reveal the cleaved sites. Wash and dry the membrane.
-
Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity for each spot using a phosphorimager. The cleavage rate for each lesion is calculated, comparing treated versus non-treated cell extracts.
BER Excision/Synthesis Assay (ExSy-SPOT)
This assay measures the overall efficiency of the BER pathway, including the DNA synthesis step.
-
Cell Extract and Substrate: Prepare cell extracts and lesion-specific oligonucleotide-spotted biochips as described for the Glyco-SPOT assay.
-
Enzymatic Reaction: Incubate the biochip with the cell extract in a reaction buffer supplemented with a mix of dNTPs, including at least one radiolabeled dNTP (e.g., [α-32P]dCTP), and ATP.
-
Incorporation: The BER machinery in the extract will excise the lesion, and a DNA polymerase will incorporate the radiolabeled dNTP during the synthesis step.
-
Washing and Visualization: Thoroughly wash the biochip to remove unincorporated nucleotides.
-
Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity. A stronger signal indicates more efficient completion of the excision and synthesis steps of BER for a specific lesion. The results indicate that AV-153-Na stimulates the excision/synthesis repair of 8-oxoG, abasic sites, and alkylated bases.[4][7]
Conclusion and Future Directions
This compound is a promising DNA repair modulating agent with a multifaceted mechanism of action. Its ability to intercalate at sites of DNA damage and subsequently stimulate key steps in the Base Excision Repair pathway for lesions like 8-oxoG and abasic sites provides a clear basis for its antimutagenic properties.[1][4][7] The compound's influence on PARP1 activity, while less defined, suggests an additional layer of interaction with the DNA damage response network. The observed inhibition of thymine glycol repair warrants further investigation to understand the specificity and potential therapeutic implications of this effect.[4][7]
For drug development professionals, AV-153 presents a potential scaffold for designing novel therapeutics aimed at enhancing genomic stability or sensitizing cancer cells to DNA-damaging agents by selectively modulating repair pathways. Future research should focus on elucidating the precise molecular interactions between AV-153 and BER proteins, clarifying its mechanism of PARP1 modulation, and conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity [PeerJ] [peerj.com]
- 6. Mechanism of stimulation of the DNA glycosylase activity of hOGG1 by the major human AP endonuclease: bypass of the AP lyase activity step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AV-153 Free Base: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with demonstrated antimutagenic and anticancer properties. Its mechanism of action is centered on its ability to interact with DNA, modulate DNA repair processes, and influence poly(ADP-ribosylation). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of AV-153 free base. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound, systematically named 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, is a heterocyclic compound belonging to the 1,4-dihydropyridine class.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | [1] |
| CAS Number | 19350-66-4 | [] |
| Molecular Formula | C₁₄H₁₉NO₆ | [] |
| Molecular Weight | 297.30 g/mol | [] |
| Predicted Boiling Point | 450.5 ± 45.0 °C | [] |
| Predicted Density | 1.230 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in DMSO | [] |
Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of a similar 1,4-dihydropyridine structure shows characteristic peaks for the NH proton of the dihydropyridine (B1217469) ring (around 8.25 ppm), aromatic protons (if applicable, not in AV-153), the C4-H proton (around 4.70 ppm), the protons of the ethyl ester groups (quartet around 4.22 ppm and triplet around 1.23 ppm), and the methyl groups at C2 and C6 (singlet around 2.21 ppm).
-
¹³C NMR (300 MHz, DMSO-d₆): The carbon NMR spectrum of a related compound shows signals for the ester carbonyl carbons (around 167 ppm), the C2 and C6 carbons of the dihydropyridine ring (around 145 ppm), the C3 and C5 carbons (around 102 ppm), the C4 carbon (around 38 ppm), the carbons of the ethyl ester groups (around 59 and 14 ppm), and the methyl groups (around 18 ppm).[3]
-
IR (KBr, cm⁻¹): The infrared spectrum of similar 1,4-dihydropyridine derivatives displays characteristic absorption bands for the N-H stretching vibration (around 3355 cm⁻¹), C-H stretching of the methyl groups (around 2861 cm⁻¹), and the C=O stretching of the ester groups (around 1733 cm⁻¹).
-
Mass Spectrometry (GC-MS): The mass spectrum of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid shows characteristic fragmentation patterns with major peaks at m/z 156, 252, 224, and 196.[1]
Synthesis
A common method for the synthesis of this compound is a variation of the Hantzsch dihydropyridine synthesis.[4][5][6]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
Glyoxylic acid (50% in water)
-
Ethyl acetoacetate (B1235776)
-
Ammonium (B1175870) bicarbonate
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve glyoxylic acid in water.
-
Add ethyl acetoacetate (2 equivalents) and ammonium bicarbonate to the solution.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with warm water and then with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent such as dimethylformamide to obtain white to light yellow crystals of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. A yield of around 65% can be expected for the crude product.[7]
Biological Activity and Mechanism of Action
AV-153 exhibits significant antimutagenic and anticancer activities by interacting with DNA and modulating DNA repair pathways.
3.1. DNA Intercalation and Damage Reduction
AV-153 intercalates into DNA, particularly at sites of single-strand breaks (SSBs). This interaction is thought to stabilize the DNA structure and facilitate repair. It has been shown to reduce the level of spontaneously arising DNA single-strand breaks in human cells.[8]
3.2. Stimulation of DNA Repair
AV-153 stimulates DNA repair processes in human cells in vitro.[8] This activity is linked to its influence on poly(ADP-ribose) polymerases (PARPs).
3.3. Influence on Poly(ADP-ribosylation)
AV-153 has an influence on poly(ADP)ribosylation, a post-translational modification crucial for DNA repair signaling.[8] PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage and synthesize poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors to the site of damage.[9][10] The interaction of AV-153 with this pathway is a key aspect of its biological activity. It has been observed that PARP inhibitors can trap PARP enzymes on the DNA, which can be a mechanism of cytotoxicity in cancer cells.[11] There is also evidence suggesting a link between the PI3K/Akt signaling pathway and the cellular response to PARP inhibition.[12]
Experimental Protocols
4.1. Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let them dry.
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37 °C. Immediately pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4 °C.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4 °C.
-
Neutralization: Carefully remove the slides from the electrophoresis tank and wash them gently three times with neutralizing buffer for 5 minutes each.
-
Staining: Stain the DNA by adding a small volume of SYBR Green I solution to each slide and incubate for 5 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
4.2. PARP Activity Assay (Chemiluminescent)
This assay measures the activity of PARP enzymes by detecting the incorporation of biotinylated NAD+ into histone proteins.[17][18][19][20][21]
Materials:
-
96-well plate coated with histones
-
Recombinant PARP1 or PARP2 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Blocking buffer
-
Wash buffer (e.g., PBST)
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histone proteins overnight at 4 °C. Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Reaction Setup: In each well, add the following components in this order: 10x PARP buffer, activated DNA, biotinylated NAD+, and the test compound (e.g., AV-153) or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate multiple times with wash buffer. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Signal Generation: After another wash step, add the chemiluminescent substrate to each well.
-
Measurement: Immediately measure the chemiluminescence using a microplate reader. The light output is proportional to the PARP activity.
4.3. DNA Repair Assays (Glyco-SPOT and ExSy-SPOT)
These assays are specialized methods to assess the activity of DNA glycosylases and the overall base excision repair (BER) and nucleotide excision repair (NER) pathways. While detailed step-by-step protocols for these specific proprietary assays are not publicly available, the general principle involves the following:
-
Glyco-SPOT Assay Principle: This assay typically uses a DNA substrate containing a specific type of damage (e.g., oxidized bases). Cell extracts are incubated with this substrate, and the activity of specific DNA glycosylases is measured by their ability to recognize and excise the damaged base, leading to a detectable signal.[22]
-
ExSy-SPOT Assay Principle: This assay likely measures the excision and synthesis steps of DNA repair. A damaged DNA substrate is used, and the ability of cell extracts to excise the damaged region and synthesize a new DNA patch is quantified, often through the incorporation of labeled nucleotides.
Signaling Pathway
AV-153's biological effects are mediated through its interaction with the DNA damage response (DDR) pathway, particularly influencing the activity of PARP enzymes.
dot
References
- 1. 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid | C14H19NO6 | CID 168683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a rapid, small-scale DNA repair assay for use on clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitors in the treatment of ARID1A mutant ovarian clear cell cancer: PI3K/Akt1-dependent mechanism of synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. scribd.com [scribd.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
AV-153 Free Base (CAS Number: 19350-66-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, identified by the CAS number 19350-66-4 for its free base form. This molecule has garnered scientific interest for its antimutagenic and anticancer properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA at sites of single-strand breaks, thereby reducing DNA damage and stimulating cellular DNA repair mechanisms. Furthermore, AV-153 has been observed to interact with thymine (B56734) and cytosine residues and to influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This technical guide provides a comprehensive overview of the available scientific data on AV-153, including its chemical and physical properties, biological activities, and the experimental methodologies used to elucidate its function.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C14H19NO6 | [1] |
| Molecular Weight | 297.30 g/mol | [1] |
| CAS Number | 19350-66-4 | |
| Predicted Boiling Point | 450.5 ± 45.0 °C | [1] |
| Predicted Density | 1.230 ± 0.06 g/cm³ | [1] |
| InChI Key | USGQSNVLGQWBEC-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | [1] |
Structure:
Caption: Chemical structure of AV-153 free base.
Biological Activity
Antimutagenic and DNA Repair Activity
The primary biological activity of AV-153 revolves around its interaction with DNA and the subsequent modulation of DNA repair pathways. It has been shown to possess antimutagenic properties by reducing DNA damage and stimulating repair processes within human cells in vitro.[1]
The proposed mechanism involves the intercalation of AV-153 into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the damaged site and facilitate the recruitment of DNA repair machinery.
Anticancer Activity
AV-153 has demonstrated cytotoxic effects against various cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | Cancer Type | IC50 (mM) | Source |
| Raji | Burkitt's lymphoma | 14.9 | |
| HL-60 | Acute promyelocytic leukemia | 10.3 |
Mechanism of Action
The mechanism of action of AV-153 is multifaceted, involving direct interaction with DNA and modulation of key cellular processes related to genome integrity.
DNA Intercalation
AV-153 acts as a DNA intercalating agent.[1] This mode of binding involves the insertion of its planar dihydropyridine (B1217469) ring system between the base pairs of the DNA double helix. This interaction is particularly favored at sites of single-strand breaks, suggesting a potential role in sensing and responding to DNA damage.
Caption: Proposed mechanism of AV-153 DNA intercalation and stimulation of DNA repair.
Modulation of Base Excision Repair
Experimental evidence suggests that AV-153 can modulate the Base Excision Repair (BER) pathway. Specifically, its sodium salt, AV-153-Na, has been shown to stimulate the excision and synthesis steps of BER for lesions such as 8-oxoguanine, abasic sites, and alkylated bases. This indicates that AV-153 may enhance the cell's ability to remove specific types of DNA damage.
Influence on Poly(ADP-ribosylation)
AV-153 is reported to have an influence on poly(ADP)ribosylation.[1] This process, catalyzed by Poly(ADP-ribose) polymerases (PARPs), is a critical signaling event in response to DNA damage. PARP activation and the subsequent synthesis of poly(ADP-ribose) chains at damage sites are crucial for the recruitment of DNA repair factors. The precise nature of AV-153's influence on this pathway requires further investigation to elucidate whether it acts as an activator, inhibitor, or modulator of specific PARP enzymes or downstream effectors.
Caption: Postulated influence of AV-153 on the Poly(ADP-ribosylation) pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols for the use of AV-153 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed in studying its biological effects.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is used to determine the ability of a compound to intercalate into DNA.
-
Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalating agent, such as AV-153, will displace EtBr from the DNA, leading to a decrease in fluorescence.
-
General Protocol:
-
Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
-
Add EtBr to the DNA solution and allow it to incubate to form a stable fluorescent complex.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex.
-
Titrate the solution with increasing concentrations of AV-153.
-
Measure the fluorescence intensity after each addition of AV-153.
-
A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by AV-153.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
General Protocol:
-
Harvest cells and resuspend them in a low melting point agarose.
-
Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA.
-
Apply an electric field to induce the migration of damaged DNA.
-
Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualize and quantify the comets using fluorescence microscopy and specialized image analysis software.
-
Caption: A simplified workflow of the Comet Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of AV-153 and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Synthesis
Safety and Handling
Detailed safety and toxicity data for this compound are not extensively documented. As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a promising antimutagenic and anticancer agent with a mechanism of action centered on DNA intercalation and the modulation of DNA repair pathways. The available data provide a solid foundation for its biological activities. However, to fully realize its therapeutic potential, further in-depth research is required. This includes more comprehensive cytotoxicity screening across a wider range of cancer cell lines, detailed mechanistic studies to fully elucidate its interaction with the poly(ADP-ribosylation) and base excision repair pathways, and the development of a robust and scalable synthetic route. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of AV-153 and its derivatives as novel therapeutic agents.
References
The Antimutagenic Properties of 1,4-Dihydropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (1,4-DHPs) are a prominent class of heterocyclic organic compounds that have long been recognized for their significant pharmacological activities.[1][2] While best known as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension and angina, a growing body of evidence highlights their diverse biological potential, including antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] More recently, the antimutagenic and genoprotective effects of certain 1,4-DHP derivatives have garnered considerable interest.[1] These compounds have demonstrated the ability to protect genetic material from damage induced by various chemical and physical mutagens.
This technical guide provides an in-depth overview of the antimutagenic properties of 1,4-DHP derivatives. It details the primary mechanisms of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for their evaluation, and presents visual workflows and pathways to facilitate understanding. The information is intended for researchers, scientists, and professionals involved in drug discovery and development who are exploring novel chemopreventive and genoprotective agents. It is important to note that the effects of 1,4-DHPs can be complex, with some derivatives exhibiting genotoxic properties under specific conditions, underscoring the necessity for thorough evaluation.[1]
Core Mechanisms of Antimutagenic Action
The ability of 1,4-DHP derivatives to counteract mutagenesis stems from several interconnected mechanisms. Their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) is central to many of these protective effects.[4] The primary mechanisms include direct antioxidant action and modulation of metabolic enzymes.
Antioxidant Activity and Radical Scavenging
Many mutagens, particularly those that induce oxidative stress, exert their effects by generating reactive oxygen species (ROS) that damage DNA. Several 1,4-DHP derivatives have demonstrated significant antioxidant activity, acting as direct scavengers of free radicals.[4][5] This capacity is largely attributed to their ability to donate hydrogen and electrons, thereby neutralizing harmful radicals and preventing them from interacting with DNA.[1][5] This antioxidant potential is a key factor in their ability to protect against damage from agents like hydrogen peroxide and radiation.[1]
Modulation of Cytochrome P450 Enzymes
Many chemical compounds (pro-mutagens) are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] Several 1,4-DHP derivatives have been shown to inhibit the activity of various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[6][8] By inhibiting these enzymes, 1,4-DHPs can block the metabolic activation of pro-mutagens, thereby preventing the formation of the ultimate carcinogenic species. This mechanism is crucial for providing protection against mutagens that require bio-activation.[9] Conversely, the oxidation of the 1,4-DHP ring to a pyridine (B92270) derivative is a primary metabolic pathway, often catalyzed by CYP3A4.[6][8]
DNA Protection and Repair
Some evidence suggests that 1,4-DHPs may offer genoprotection through mechanisms beyond antioxidant activity and metabolic modulation. Certain derivatives have been reported to protect DNA against damage from peroxynitrite and to potentially activate DNA repair pathways.[1] For instance, compounds like AV-153-Na have been shown to reduce the frequency of genetic damage, including point mutations and chromosome breakage, induced by mutagens in Drosophila melanogaster.[1]
Quantitative Data on Antimutagenic and Related Activities
The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of different 1,4-DHP derivatives.
Table 1: Antimutagenic and Genoprotective Effects of 1,4-Dihydropyridine (B1200194) Derivatives
| 1,4-DHP Derivative | Mutagen / Insult | Test System | Key Finding | Citation(s) |
| Diludine, AV-153 | Spontaneous | Drosophila melanogaster | Decreased frequency of spontaneous point mutations and chromosome aberrations. | [1] |
| AV-153-Na | Ethyl methanesulfonate (B1217627) (EMS) | Drosophila melanogaster | Reduced frequency of genetic damage more efficiently than standard radioprotectors. | [1] |
| Glutapyrone | Ethyl methanesulfonate (EMS) | Drosophila melanogaster | Offered protective effect against EMS-induced mutations in spermatozoa. | [1] |
| AV-153, Glutapyrone, Carbatones | Hydrogen peroxide, Radiation, Peroxynitrite | In vitro DNA | Protected DNA against damage produced by various oxidative agents. | [1] |
| Nitrendipine, AV-153-Ca, AV-153-Mg | In vitro | Plasmid DNA | Demonstrated significant DNA-protective properties. | [1] |
Table 2: Antioxidant Activity of Selected 1,4-DHP Derivatives
| Compound ID | Assay Method | Relative Antioxidant Activity (RAA) vs. L-ascorbic acid | Citation(s) |
| 6a | β-carotene/linoleic acid | 71% | [4] |
| 6c | β-carotene/linoleic acid | 80% | [4] |
| 6d | β-carotene/linoleic acid | 78% | [4] |
| 6o | DPPH reduction | 70.12% | [10] |
| 6l | DPPH reduction | 63.90% | [10] |
| 6u | DPPH reduction | 59.57% | [10] |
Table 3: Inhibitory Effects of 1,4-DHP Derivatives on Human Cytochrome P450 (CYP) Isoforms
| 1,4-DHP Derivative | CYP Isoform(s) Inhibited | Type of Inhibition | Citation(s) |
| Nifedipine, Nisoldipine, Aranidipine | CYP1A2 | Competitive | [6] |
| Barnidipine, Amlodipine | CYP2B6 | Not specified | [6] |
| Nicardipine, Benidipine, Manidipine, Barnidipine | CYP2C9, CYP2D6 | Competitive | [6][8] |
| Nicardipine, Benidipine, Barnidipine | CYP2C19, CYP3A4 | Not specified | [6][8] |
Experimental Protocols
The assessment of antimutagenic properties relies on a set of standardized genotoxicity assays. The following sections detail the methodologies for three key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[11]
-
Principle: The assay utilizes several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to a point mutation in the genes required for its synthesis.[11][12] These bacteria cannot grow on a medium lacking this specific amino acid. Mutagenicity is detected by observing reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid, allowing them to form colonies on a minimal medium.[12][13] A compound is considered antimutagenic if it reduces the number of revertant colonies induced by a known mutagen.
-
Methodology (Plate Incorporation Method):
-
Strain Preparation: Overnight cultures of the tester strains are grown to a density of approximately 1 x 10⁸ CFU/mL.[13]
-
Metabolic Activation (S9 Mix): To simulate mammalian metabolism, a liver homogenate fraction (S9) from Aroclor- or phenobarbital-induced rats is often included.[11] This is necessary to detect pro-mutagens that require metabolic activation.
-
Exposure: In a test tube, 0.1 mL of the bacterial culture, the test 1,4-DHP derivative at various concentrations, a known mutagen (positive control), and 0.5 mL of either the S9 mix (for activation) or a buffer (without activation) are combined.[11][13]
-
Plating: Approximately 2 mL of molten top agar (B569324) (kept at 45°C), containing a trace amount of histidine/biotin to allow for a few cell divisions, is added to the tube.[11] The mixture is vortexed briefly and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated inverted at 37°C for 48-72 hours.[11]
-
Scoring: The number of visible revertant colonies on each plate is counted. A significant, dose-dependent reduction in the number of colonies on plates treated with the mutagen and the 1,4-DHP, compared to plates with the mutagen alone, indicates antimutagenic activity.
-
In Vitro Micronucleus Assay
The micronucleus test is a robust method for assessing chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[14]
-
Principle: Micronuclei (MN) are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[15] They arise from chromosome fragments (lacking a centromere) or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage. A compound demonstrates anticlastogenic/antimutagenic activity if it reduces the frequency of micronuclei induced by a known clastogen.
-
Methodology (Cytokinesis-Block Micronucleus Assay - CBMN):
-
Cell Culture: Human peripheral blood lymphocytes or suitable cell lines are cultured under standard conditions.
-
Treatment: Cells are exposed to the 1,4-DHP derivative, a known clastogen (e.g., mitomycin C, bleomycin), and a combination of both. Negative and solvent controls are included.
-
Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the cultures. This blocks cytokinesis (cytoplasmic division) but not karyokinesis (nuclear division), resulting in the accumulation of binucleated cells that have completed one round of mitosis.[15] Scoring MN in these binucleated cells ensures that only cells that have divided in the presence of the test substance are analyzed.
-
Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto clean microscope slides.
-
Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a light or fluorescence microscope, the number of micronuclei is scored in at least 1000-2000 binucleated cells per treatment condition. The reduction in the frequency of micronucleated cells in the co-treatment group compared to the clastogen-only group indicates a protective effect.[15]
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[16][17]
-
Principle: Individual cells are embedded in an agarose (B213101) gel on a microscope slide and then lysed, leaving behind DNA-protein complexes called nucleoids.[16] During electrophoresis under alkaline conditions (pH > 13), broken DNA fragments and relaxed supercoiled loops are able to migrate from the nucleoid (the "head") towards the anode, forming a "tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[17][18] A reduction in tail DNA in the presence of a 1,4-DHP derivative and a DNA-damaging agent signifies a protective effect.
-
Methodology (Alkaline Comet Assay):
-
Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues and kept on ice to prevent DNA repair.
-
Embedding: Approximately 1 x 10⁵ cells/mL are mixed with low-melting-point agarose at 37°C and pipetted onto a pre-coated microscope slide.[18] The agarose is allowed to solidify at 4°C.
-
Lysis: The slides are immersed in a cold, high-salt lysis solution (containing Triton X-100) for at least 1 hour at 4°C.[18] This step removes cell membranes and most proteins, leaving the supercoiled DNA within the nucleoid.
-
DNA Unwinding (Alkaline Treatment): Slides are placed in a horizontal electrophoresis tank filled with a cold, freshly prepared alkaline buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.[18][19]
-
Electrophoresis: An electric field is applied (typically 25V, 300mA) for 20-30 minutes.[18][19]
-
Neutralization and Staining: Slides are washed with a neutralization buffer and then stained with a fluorescent DNA intercalating dye, such as SYBR® Gold or propidium (B1200493) iodide.[17][18]
-
Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A statistically significant decrease in these parameters in co-treated cells indicates DNA protection.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual pathways related to the antimutagenic properties of 1,4-dihydropyridines.
Caption: General experimental workflow for the Ames Test.
Caption: Proposed mechanisms of antimutagenicity for 1,4-DHP derivatives.
Caption: Workflow for the in vitro Cytokinesis-Block Micronucleus Assay.
Caption: Workflow for the Alkaline Comet Assay.
Conclusion
1,4-Dihydropyridine derivatives represent a versatile chemical scaffold with significant, multifaceted potential as antimutagenic agents. Their primary protective mechanisms are rooted in their capacity to act as potent antioxidants and their ability to modulate the activity of metabolic enzymes like cytochrome P450s, thereby preventing the activation of pro-mutagens. Standard genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, are essential tools for quantifying these protective effects.
The data presented in this guide indicate that specific structural modifications to the 1,4-DHP core can yield compounds with substantial genoprotective activity. For professionals in drug development, these findings suggest that 1,4-DHPs are promising candidates for further investigation as chemopreventive agents. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize antimutagenic efficacy while minimizing any potential off-target or toxic effects. The continued exploration of this remarkable class of compounds could lead to the development of novel therapies aimed at preventing DNA damage, a cornerstone of cancer and other age-related diseases.
References
- 1. Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 5. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual active 1, 4-dihydropyridine derivatives: Design, green synthesis and in vitro anti-cancer and anti-oxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. enamine.net [enamine.net]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. zenodo.org [zenodo.org]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cryoletters.org [cryoletters.org]
The Modulatory Role of AV-153 on the Base Excision Repair Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the 1,4-dihydropyridine (B1200194) derivative, AV-153, and the cellular Base Excision Repair (BER) pathway. The information presented herein is synthesized from publicly available research, offering a core understanding for professionals in drug development and molecular biology. This document outlines the dual-modulatory effects of AV-153 on BER, details the experimental methodologies used to ascertain these effects, and presents key quantitative data in a structured format.
Introduction to AV-153 and the Base Excision Repair Pathway
AV-153 is a 1,4-dihydropyridine derivative recognized for its antimutagenic and DNA repair-enhancing properties. It is believed to exert its effects, in part, by intercalating with DNA, which can influence cellular DNA repair mechanisms.
The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, such as oxidation, alkylation, and deamination. This pathway is responsible for identifying and removing small, non-helix-distorting base lesions from the DNA, ensuring genomic stability. The canonical BER pathway involves a series of coordinated enzymatic steps, beginning with the recognition and excision of the damaged base by a DNA glycosylase, followed by incision of the DNA backbone, processing of the resulting termini, DNA synthesis to fill the gap, and finally, ligation to restore the integrity of the DNA strand.
AV-153's Dichotomous Impact on Base Excision Repair
Recent studies have revealed that AV-153 (in its sodium salt form, AV-153-Na) exhibits a complex, dual-modulatory role on the BER pathway. Specifically, it has been shown to inhibit the repair of certain types of DNA damage while stimulating the repair of others. This differential activity suggests a nuanced mechanism of action that could be of significant interest in therapeutic development.
Inhibition of Thymine (B56734) Glycol Repair
Research has demonstrated that AV-153-Na inhibits the enzymatic repair of thymine glycol (Tg), a common form of oxidative DNA damage. This inhibitory effect was observed to be time-dependent.
Stimulation of 8-Oxoguanine, Abasic Site, and Alkylated Base Repair
In contrast to its effect on thymine glycol lesions, AV-153-Na has been found to significantly stimulate the excision and synthesis steps of BER for other common DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This stimulatory effect points towards an enhancement of the overall efficiency of the BER pathway for these types of damage.
Quantitative Analysis of AV-153's Effect on BER
The modulatory effects of AV-153-Na on the BER pathway have been quantified using specialized DNA repair assays. The following tables summarize the key findings.
Table 1: Inhibitory Effect of AV-153-Na on DNA Glycosylase Activity (Glyco-SPOT Assay)
| DNA Lesion | Treatment Duration with AV-153-Na | Cleavage Rate (% of Control) | Statistical Significance (p-value) |
| Thymine glycol (Tg-A) | 3 hours | ~75% | < 0.05 |
| Thymine glycol (Tg-A) | 12 hours | ~60% | < 0.001 |
| Thymine glycol (Tg-A) | 24 hours | ~50% | < 0.001 |
| Uracil-Guanine (U-G) | 24 hours | ~80% | Not significant |
| Uracil-Adenine (U-A) | 24 hours | ~90% | Not significant |
Data are approximated from graphical representations in the cited literature and represent the percentage of remaining DNA repair activity compared to untreated controls.
Table 2: Stimulatory Effect of AV-153-Na on Excision/Synthesis Repair (ExSy-SPOT Assay)
| DNA Lesion | Effect of AV-153-Na Treatment |
| 8-oxoguanine (8-oxoG) | Significant stimulation |
| Abasic (AP) sites | Significant stimulation |
| Alkylated bases | Significant stimulation |
Note: The precise quantitative values for the stimulatory effects (e.g., fold increase) were not available in the reviewed literature, which qualitatively describes the stimulation as "significant."
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.
Figure 1. Simplified diagram of the Base Excision Repair (BER) pathway.
Figure 2. Logical relationship of AV-153's dual effect on the BER pathway.
Figure 3. Experimental workflow for the Glyco-SPOT assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of AV-153's effects on the BER pathway.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) cells were utilized.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
AV-153-Na Treatment: For DNA repair assays, cells were treated with AV-153-Na at a specified concentration (e.g., 50 nM) for varying durations (3, 12, and 24 hours) prior to the preparation of nuclear extracts. Control cells were cultured under identical conditions without the addition of AV-153-Na.
Preparation of Nuclear Extracts
-
Harvesting: Cells were harvested by scraping and washed with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: The cell pellet was resuspended in a hypotonic buffer and incubated on ice to swell the cells.
-
Homogenization: Cells were lysed using a Dounce homogenizer.
-
Centrifugation: The homogenate was centrifuged to pellet the nuclei.
-
Nuclear Lysis: The nuclear pellet was resuspended in a high-salt buffer and incubated on ice with agitation to extract nuclear proteins.
-
Clarification: The nuclear lysate was clarified by high-speed centrifugation.
-
Quantification: The protein concentration of the resulting nuclear extract was determined using a standard protein assay (e.g., Bradford assay).
Glyco-SPOT Assay for DNA Glycosylase Activity
-
Principle: This assay measures the excision of damaged bases by DNA glycosylases. It utilizes glass slides spotted with various double-stranded oligonucleotides, each containing a specific type of DNA lesion and a fluorescent tag. When a nuclear extract is incubated on the slide, DNA glycosylases recognize and cleave the damaged base, leading to the removal of the fluorescent tag upon washing. The reduction in fluorescence intensity is proportional to the enzyme activity.
-
Procedure:
-
Slide Preparation: Glyco-SPOT slides containing various lesion-specific, fluorescently labeled oligonucleotides (including Tg-A, U-G, U-A, etc.) were used.
-
Incubation: 15 µg/ml of nuclear extract (from control or AV-153-Na treated cells) was added to the wells on the slide.
-
Reaction: The slides were incubated to allow for the enzymatic excision of the damaged bases.
-
Washing: The slides were washed to remove the cleaved oligonucleotides and fluorescent tags.
-
Detection: The remaining fluorescence on the slide was measured using a fluorescent scanner.
-
Analysis: The cleavage rate for each lesion was calculated by comparing the fluorescence intensity of the sample-treated spots to that of control spots (incubated with buffer only).
-
ExSy-SPOT Assay for Excision/Synthesis Repair
-
Principle: This assay quantifies the overall excision and synthesis steps of the BER pathway. It uses supercoiled plasmid DNA containing specific DNA lesions (e.g., 8-oxoG, AP sites, alkylated bases). Nuclear extracts are incubated with the damaged plasmids in the presence of labeled dNTPs. The repair activity is measured by the incorporation of the labeled nucleotides into the plasmid DNA.
-
Procedure:
-
Reaction Mixture: A reaction mixture was prepared containing the lesion-specific supercoiled plasmid DNA, the nuclear extract, and a cocktail of dNTPs including a labeled dNTP (e.g., biotin-dUTP).
-
Incubation: The reaction was incubated to allow for the excision of the lesion and subsequent DNA synthesis to fill the gap.
-
Stopping the Reaction: The reaction was stopped by the addition of a stop solution (e.g., containing EDTA).
-
Detection: The incorporation of the labeled dNTP was quantified, typically using an ELISA-like method with an antibody against the label (e.g., anti-biotin antibody conjugated to an enzyme for colorimetric or chemiluminescent detection).
-
Analysis: The level of repair synthesis was determined by the intensity of the signal, which is proportional to the amount of incorporated labeled dNTPs.
-
Conclusion
AV-153 demonstrates a complex and lesion-specific modulatory effect on the Base Excision Repair pathway. Its ability to inhibit the repair of thymine glycol while stimulating the repair of 8-oxoguanine, abasic sites, and alkylated bases suggests a sophisticated mechanism of interaction with the DNA repair machinery. This dual activity warrants further investigation to elucidate the precise molecular targets and pathways involved. A thorough understanding of these mechanisms is crucial for the potential development of AV-153 or similar 1,4-dihydropyridine derivatives as therapeutic agents, particularly in contexts where the modulation of DNA repair is a desirable outcome, such as in combination with certain cancer therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working in this area.
An In-depth Technical Guide on the Anticancer Potential of AV-153 Free Base and the Broader Class of 1,4-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the 1,4-dihydropyridine (B1200194) (DHP) scaffold has emerged as a promising area of investigation.[1] While renowned for their role as calcium channel blockers in the treatment of hypertension, emerging evidence suggests that certain DHP derivatives possess significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the anticancer potential of a specific DHP derivative, AV-153 free base, and contextualizes its potential within the broader class of 1,4-dihydropyridines. Due to the limited publicly available data on AV-153's direct anticancer activities, this document will first detail its known molecular interactions and then expand to the broader anticancer profile of the DHP chemical class, for which more extensive research is available.
This compound: A Focus on DNA Interaction
AV-153 is identified as a 1,4-dihydropyridine derivative with ethoxycarbonyl groups at the 3 and 5 positions. Research into its biological activity has primarily focused on its antimutagenic and DNA repair-stimulating properties. The core mechanism of action identified for AV-153 is its ability to interact directly with DNA.
2.1. Mechanism of Action: DNA Intercalation
Studies have shown that AV-153 can intercalate between DNA strands, a mechanism shared by numerous established cytotoxic anticancer drugs. This interaction is characterized by the insertion of the planar DHP ring system between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death.
Key findings from spectroscopic and fluorimetric analyses indicate that:
-
AV-153 binds to DNA, with a significantly increased affinity for DNA that contains single-strand breaks.
-
The binding affinity is not substantially affected by changes in ionic strength or temperature within physiological ranges.
-
AV-153 competes with known DNA intercalating agents, such as ethidium (B1194527) bromide, for binding sites on the DNA molecule.
-
Fourier-transform infrared (FT-IR) spectroscopy data confirm the formation of a complex between AV-153 and DNA, with interactions detected with guanine, cytosine, and thymine (B56734) bases.
The proposed mechanism suggests that AV-153 preferentially intercalates at nicks in the DNA strand, particularly in the vicinity of two pyrimidine (B1678525) bases.
Anticancer Potential of 1,4-Dihydropyridine (DHP) Derivatives: A Broader Perspective
While data on AV-153's cytotoxicity is scarce, numerous studies have demonstrated the anticancer potential of other 1,4-dihydropyridine derivatives. These compounds have shown efficacy against a range of human cancer cell lines.
3.1. Quantitative Data: In Vitro Cytotoxicity of DHP Derivatives
The cytotoxic activity of various DHP derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several DHP derivatives against different cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Symmetric 1,4-DHPs | |||
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Adenocarcinoma) | 3.6 | [4] |
| MCF-7 (Breast Carcinoma) | 5.2 | [4] | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [4] |
| MCF-7 | 5.7 | [4] | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [4] |
| MCF-7 | 11.9 | [4] | |
| 1,4-DHP-Triazole Derivatives | |||
| Compound 13ab' | Caco-2 (Colorectal Adenocarcinoma) | >5.68 | |
| Compound 13ad' | Caco-2 | 0.63 | |
| Thiazole Substituted 1,4-DHPs | |||
| Compound 7a | MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 17.4 | [2] |
| LS180 (Colon Adenocarcinoma) | 29.7 | [2] | |
| Compound 7d | MCF-7 | 28.5 | [2] |
3.2. Mechanisms of Anticancer Action for DHP Derivatives
Beyond direct DNA intercalation, research has uncovered other mechanisms through which DHP derivatives exert their anticancer effects. These include the induction of apoptosis and cell cycle arrest.
3.2.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several DHP derivatives have been shown to induce apoptosis in cancer cells. The mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade.
3.2.2. Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by dysregulation of the cell cycle, leading to uncontrolled cell division. Some DHP derivatives have been found to cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle. For instance, certain 1,4-dihydropyridine-based 1,2,3-triazole derivatives have been shown to induce cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer potential of compounds such as AV-153 and other DHP derivatives.
4.1. MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a DHP derivative) and include appropriate controls (untreated cells and vehicle-treated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
4.2. Annexin V & Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Treatment: Induce apoptosis in a cell culture by treating with the test compound for a specific duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
4.3. Cell Cycle Analysis using Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane. This step is crucial for allowing PI to enter the cells and stain the DNA.
-
RNase Treatment: Treat the cells with RNase to degrade any RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the PI fluorescence intensity.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
The available evidence suggests that this compound interacts with DNA through intercalation, a mechanism with established relevance in cancer chemotherapy. While specific data on its cytotoxic and antiproliferative effects are not yet widely available, the broader class of 1,4-dihydropyridine derivatives demonstrates significant anticancer potential through various mechanisms, including the induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide offer a framework for the further investigation of AV-153 and other novel DHP derivatives as potential anticancer agents. Further preclinical studies are warranted to fully elucidate the anticancer efficacy and mechanism of action of this compound and to explore the therapeutic potential of the 1,4-dihydropyridine scaffold in oncology.
References
- 1. 1,4-Dihydropyridine: A Dependable Heterocyclic Ring with the Promising and the Most Anticipable Therapeutic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Unraveling the Molecular Interactions of AV-153 Free Base with Thymine and Cytosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between AV-153 free base, a notable antimutagenic and DNA repair-stimulating agent, and the pyrimidine (B1678525) nucleobases, thymine (B56734) and cytosine. This document summarizes key findings from biophysical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action.
Core Interaction Analysis
AV-153, a derivative of 1,4-dihydropyridine (B1200194), has been shown to directly interact with DNA. Spectroscopic evidence specifically points to an association with thymine and cytosine, alongside guanine, while no significant interaction with adenine (B156593) has been detected.[1][2] The primary mode of this interaction is proposed to be intercalation, where the AV-153 molecule inserts itself between the base pairs of the DNA strand.[1][2][3] This intercalation is particularly favored at the site of a single-strand DNA nick that is in the vicinity of two pyrimidine residues.[1][2]
The interaction of AV-153 with DNA is influenced by environmental factors. While changes in ionic strength (from 5 to 150 mM NaCl) and temperature (from 25 to 40°C) have minimal effect on the binding affinity, a decrease in pH from 7.4 to 4.7 reduces the affinity.[1] Interestingly, the presence of single-strand breaks, induced by the Fenton's reaction, significantly enhances the binding affinity of AV-153 to DNA.[1]
Beyond direct binding, AV-153 modulates the activity of DNA repair pathways. It has been observed to inhibit enzymes involved in the repair of thymine glycol, a form of oxidized thymine.[4][5][6] Conversely, it stimulates the excision/synthesis repair of other DNA lesions such as 8-oxoguanine, abasic sites, and alkylated bases.[3][4][5][6] This dual activity highlights a complex mechanism of action centered on the modulation of DNA integrity.
Quantitative Data Summary
Currently, specific quantitative binding affinities (e.g., Kd values) for the interaction of this compound with isolated thymine and cytosine nucleobases are not available in the reviewed literature. The existing studies have focused on the broader interaction with DNA. The following table summarizes the qualitative and semi-quantitative findings regarding the interaction of AV-153 with DNA, which is influenced by its interaction with constituent bases including thymine and cytosine.
| Parameter | Observation | Conditions | Reference(s) |
| Base Specificity | Interaction observed with guanine, cytosine, and thymine. No interaction with adenine. | Second derivative FT-IR spectroscopy | [1][2] |
| Binding Mode | Intercalation, competing with Ethidium Bromide. | Fluorimetry, Cyclic Voltammetry, Circular Dichroism | [1][3] |
| Effect of Ionic Strength | No significant change in affinity. | 5 to 150 mM NaCl | [1] |
| Effect of pH | Decreased affinity at lower pH. | pH change from 7.4 to 4.7 | [1] |
| Effect of Temperature | No significant change in affinity. | 25 to 40°C | [1] |
| Effect of DNA Damage | Greatly increased binding affinity. | Induction of single-strand breaks | [1] |
| Thymine Glycol Repair | Inhibition of enzymes involved. | Glyco-SPOT assay | [4][5][6] |
| Base Excision Repair | Stimulation of excision/synthesis repair. | ExSy-SPOT assay | [3][4][5][6] |
Experimental Protocols
The characterization of the AV-153 interaction with DNA and its bases has been accomplished through a combination of spectroscopic and biochemical assays.
Fourier Transform Infrared (FT-IR) Spectroscopy for Base Interaction
To determine the specific DNA bases interacting with AV-153, FT-IR spectroscopy with second derivative spectra analysis was employed.[1][2]
-
Sample Preparation: Solutions of AV-153, plasmid DNA (pTZ57R), and a mixture of the two were prepared.
-
Data Acquisition: FT-IR spectra were recorded for each sample.
-
Data Analysis: The second derivative of the spectra was calculated to resolve overlapping bands and identify changes in the vibrational modes of the individual DNA bases upon binding of AV-153. Shifts in the band profiles and wavelengths in the spectral regions characteristic of guanine, thymine, and cytosine indicated a direct interaction. The absence of change in the adenine band indicated a lack of interaction.[2]
DNA Repair Enzyme Activity Assays (Glyco-SPOT and ExSy-SPOT)
The influence of AV-153-Na (the sodium salt of AV-153) on DNA repair was assessed using specialized assays.[3][4][5][6]
-
Glyco-SPOT Assay: This assay was used to evaluate the repair of thymine glycol. It measures the activity of DNA glycosylases that recognize and excise this specific type of damaged base. The assay revealed an inhibitory effect of AV-153-Na on this repair process.[4][5][6]
-
ExSy-SPOT Assay: This assay measures the excision/synthesis step of base excision repair for lesions like 8-oxoguanine, abasic sites, and alkylated bases. The results indicated that AV-153-Na significantly stimulates this repair pathway.[3][4][5][6]
Visualizations
Logical Workflow for Determining Base-Specific Interactions
Caption: Workflow for identifying AV-153's interaction with specific DNA bases.
Proposed Mechanism of AV-153 Action
Caption: Proposed mechanism of AV-153's antimutagenic and DNA repair-stimulating effects.
References
- 1. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.lu.lv [dspace.lu.lv]
- 3. researchgate.net [researchgate.net]
- 4. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Whitepaper: The Influence of AV-153 Free Base on Poly(ADP-ribosylation)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AV-153, a 1,4-dihydropyridine (B1200194) derivative, has been identified as a modulator of poly(ADP-ribosylation) (PARP), a critical cellular process involved in DNA repair, genomic stability, and cell death. This technical document provides a comprehensive overview of the current understanding of AV-153's influence on this pathway. Contrary to the action of many therapeutic agents that inhibit PARP activity, available evidence indicates that AV-153 stimulates the synthesis of poly(ADP-ribose) (PAR) in the context of DNA damage. This unique mechanism of action suggests a potential role for AV-153 in enhancing DNA repair processes. This whitepaper synthesizes the available quantitative data, details relevant experimental protocols for studying this interaction, and presents signaling pathway and workflow diagrams to elucidate the underlying mechanisms.
Introduction to AV-153 and Poly(ADP)-ribosylation
AV-153 is a derivative of 1,4-dihydropyridine recognized for its antimutagenic and anti-cancer properties.[1][2] Its mechanism of action involves intercalation into DNA at sites of single-strand breaks, leading to a reduction in DNA damage and the stimulation of DNA repair pathways.[1] A key aspect of its activity is its influence on poly(ADP-ribosylation), a post-translational modification orchestrated by the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2]
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA strand interruptions.[3] Upon activation, they catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, forming long, branched polymers (PAR). This process is integral to the recruitment of DNA repair machinery to sites of damage.
Quantitative Data on the Influence of AV-153 on Poly(ADP)-ribosylation and PARP1 Expression
The primary modulatory effect of AV-153 on poly(ADP-ribosylation) is the stimulation of PAR synthesis in cells under genotoxic stress. In contrast, in a chronic disease model, long-term administration of AV-153 has been shown to decrease the overall expression of the PARP1 enzyme.
| Parameter | Cell/Tissue Type | Experimental Condition | Concentration of AV-153 | Observed Effect | Reference |
| Poly(ADP-ribose) Level | Raji (human lymphoblastoid) cells | 1 minute recovery after H₂O₂ treatment | 1 nM - 10 µM | Concentration-dependent increase in poly(ADP-ribose) level up to 130% | [3] |
| PARP1 Protein Expression | Kidney tissue of streptozotocin-induced diabetic rats | In vivo administration | 0.5 mg/kg | Decrease in induced PARP1 protein expression | [4][5] |
| PARP1 Protein Expression | Myocardium of streptozotocin-induced diabetic rats | In vivo administration | Not specified | Decrease in induced PARP1 and γH2AX protein expression | [6] |
| Parp1 Gene Expression | Kidney tissue of intact and diabetic rats | In vivo administration | 0.5 mg/kg | Increase in Parp1 gene expression | [4][5] |
Signaling Pathways and Mechanisms of Action
AV-153's influence on poly(ADP-ribosylation) is intricately linked to its role in the DNA damage response (DDR). The available data suggests an indirect mechanism of PARP activation, where AV-153 enhances the PARP response to existing DNA damage rather than directly activating the enzyme itself.
Proposed Signaling Pathway for AV-153-Mediated Stimulation of Poly(ADP-ribosylation)
The following diagram illustrates the proposed signaling cascade:
Caption: Proposed pathway for AV-153's enhancement of PARP1 activity at DNA single-strand breaks.
Experimental Protocols
To investigate the influence of AV-153 on poly(ADP-ribosylation), several key experimental methodologies can be employed. The following are detailed protocols based on the techniques cited in the relevant literature.
Quantification of Poly(ADP-ribose) Levels by Immunofluorescence
This method allows for the in situ visualization and quantification of PAR levels in individual cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Raji cells) on coverslips. Induce DNA damage with a genotoxic agent (e.g., 100 µM H₂O₂ for 10 minutes). Treat with varying concentrations of AV-153 (e.g., 1 nM to 10 µM) during the recovery period.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block with 5% BSA in PBS. Incubate with a primary antibody specific for PAR (e.g., mouse anti-PAR monoclonal antibody). Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
Microscopy and Analysis: Mount coverslips and acquire images using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Analysis of PARP1 Expression by Western Blotting
This technique is used to determine the relative amount of PARP1 protein in cell or tissue lysates.
Protocol:
-
Lysate Preparation: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against PARP1. Follow with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Assessment of DNA Damage by Alkaline Comet Assay
This assay measures DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: After treatment, embed cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope.
-
Analysis: Damaged DNA with strand breaks will migrate further from the nucleoid, forming a "comet tail." Measure the tail length and intensity relative to the head to quantify DNA damage.
Experimental and Logical Workflows
The investigation of AV-153's effect on poly(ADP-ribosylation) follows a logical progression from cellular assays to in vivo models.
Caption: A workflow for investigating the effects of AV-153 on DNA damage and PARP activity.
Conclusion and Future Directions
The 1,4-dihydropyridine derivative AV-153 demonstrates a unique modulatory effect on poly(ADP-ribosylation). In contrast to PARP inhibitors, AV-153 enhances the synthesis of poly(ADP-ribose) in response to DNA damage in vitro, an effect that is correlated with more efficient DNA repair.[3] In a chronic in vivo model of diabetes, however, AV-153 has been shown to reduce the expression of PARP1 protein, suggesting a complex, context-dependent regulation.[4][5][6]
Future research should focus on determining whether AV-153 directly interacts with and allosterically modulates the PARP1 enzyme or if its effects are solely mediated through its interaction with DNA. Further studies are also warranted to explore the therapeutic potential of PAR synthesis stimulation in conditions where enhanced DNA repair could be beneficial. The detailed experimental protocols and workflows provided herein offer a robust framework for such future investigations.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Changes in poly(ADP-ribose) level modulate the kinetics of DNA strand break rejoining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of an Antimutagenic 1,4-Dihydropyridine AV-153 on Expression of Nitric Oxide Synthases and DNA Repair-related Enzymes and Genes in Kidneys of Rats with a Streptozotocin Model of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Genoprotective Effects of AV-153
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies investigating the genoprotective effects of the 1,4-dihydropyridine (B1200194) derivative, AV-153. The focus of this document is on the sodium salt form, AV-153-Na, which has been the subject of initial research into its antimutagenic and DNA repair-enhancing properties. This guide will delve into the quantitative data from key experimental assays, provide detailed methodologies for these experiments, and visualize the proposed mechanisms and workflows.
Core Genoprotective Properties of AV-153-Na
Early studies have indicated that AV-153-Na exhibits genoprotective effects primarily through the modulation of DNA repair pathways rather than direct chemical scavenging of all DNA-damaging agents. While it shows some ability to scavenge hydroxyl radicals, it does not chemically react with peroxynitrite.[1][2][3] Despite this, AV-153-Na effectively reduces DNA damage induced by peroxynitrite in cellular models.[1][2][3] The primary mechanism of its genoprotective action is believed to be the activation of DNA repair enzymes following its interaction with DNA.[1][2]
Quantitative Data on Genoprotective Effects
The genoprotective effects of AV-153-Na have been quantified using several key assays. The following tables summarize the significant findings from these early studies.
Table 1: Comet Assay - Peroxynitrite-Induced DNA Damage in HeLa Cells.[2][3][4]
| Treatment Condition | Mean Tail DNA (%) ± SEM | Statistical Significance (vs. Peroxynitrite) |
| Control (Intact Cells) | ~5% | - |
| Peroxynitrite (200 µM) | ~45% | - |
| Pre-incubation with AV-153-Na (10 nM, 45 min) + Peroxynitrite | ~30% | Not Significant |
| Pre-incubation with AV-153-Na (50 nM, 45 min) + Peroxynitrite | ~20% | p < 0.001 |
| Pre-incubation with AV-153-Na (100 nM, 45 min) + Peroxynitrite | ~25% | p < 0.001 |
| Simultaneous treatment with AV-153-Na (50 nM) and Peroxynitrite | ~40% | Not Significant |
Table 2: Glyco-SPOT Assay - Effect of AV-153-Na on Base Excision Repair (BER) Glycosylase Activity in HeLa Cell Extracts.[1][2][5][6]
| DNA Lesion | Treatment Duration with AV-153-Na | Mean Cleavage Rate (relative to control) | Statistical Significance (vs. Tg-A control) |
| Thymine Glycol (Tg-A) | 3 h | Decreased | p < 0.05 |
| Thymine Glycol (Tg-A) | 12 h | Decreased | p < 0.001 |
| Thymine Glycol (Tg-A) | 24 h | Decreased | p < 0.001 |
| Uracil-Guanine (U-G) | 24 h | Trend towards inhibition | Not Significant |
| Uracil-Adenine (U-A) | 24 h | Trend towards inhibition | Not Significant |
Table 3: ExSy-SPOT Assay - Effect of AV-153-Na on Excision/Synthesis Repair in HeLa Cell Nuclear Extracts.[1][2]
| DNA Lesion | Treatment Duration with AV-153-Na | Fold Induction of Excision/Synthesis Repair (Treated/Control) | Statistical Significance (vs. lesion control) |
| 8-oxoguanine (8-oxoG) | 3 h | ~1.5 | p < 0.01 |
| 8-oxoguanine (8-oxoG) | 12 h | ~1.7 | p < 0.01 |
| 8-oxoguanine (8-oxoG) | 24 h | ~1.8 | p < 0.01 |
| Abasic sites (AbaS) | 3 h | ~2.0 | p < 0.0001 |
| Abasic sites (AbaS) | 12 h | ~2.2 | p < 0.0001 |
| Abasic sites (AbaS) | 24 h | ~2.5 | p < 0.0001 |
| Alkylated bases (AlkB) | 3 h | ~1.4 | p < 0.01 |
| Alkylated bases (AlkB) | 12 h | ~1.6 | p < 0.01 |
| Alkylated bases (AlkB) | 24 h | ~1.7 | p < 0.01 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies of AV-153-Na.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
AV-153-Na Treatment: For DNA repair assays, cells were treated with 15 µg/mL of AV-153-Na for 3, 12, and 24 hours. For the comet assay, cells were pre-incubated with various concentrations of AV-153-Na for 45 minutes or 3 hours before exposure to a DNA damaging agent.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
-
Cell Preparation: After treatment, HeLa cells were harvested by trypsinization and resuspended in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: 75 µL of the cell suspension was mixed with 75 µL of 1% low-melting-point agarose (B213101) at 37°C and layered onto a microscope slide pre-coated with 1% normal-melting-point agarose. A coverslip was placed on top, and the slide was incubated at 4°C for 10 minutes to solidify the agarose.
-
Cell Lysis: The coverslips were removed, and the slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.
-
DNA Unwinding: The slides were then placed in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Electrophoresis was performed in the same buffer at 25 V and 300 mA for 20 minutes.
-
Neutralization and Staining: Slides were washed three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each. The DNA was then stained with ethidium (B1194527) bromide (20 µg/mL).
-
Analysis: Comets were visualized using a fluorescence microscope, and the percentage of DNA in the tail was quantified using image analysis software. At least 50 cells were scored per sample.
Glyco-SPOT Assay
-
Cell Extract Preparation: Nuclear extracts were prepared from control and AV-153-Na-treated HeLa cells.
-
Assay Principle: This assay measures the activity of DNA glycosylases and AP endonucleases. Oligonucleotide substrates containing specific DNA lesions are spotted on a chip.
-
Procedure: The chip was incubated with the cell extract (15 µg/mL protein concentration). The enzymes in the extract recognize and cleave their respective lesions.
-
Detection: The cleavage of the oligonucleotide substrates is detected and quantified. The results are expressed as the cleavage rate for each specific DNA lesion.
ExSy-SPOT Assay
-
Cell Extract Preparation: Nuclear extracts were prepared from control and AV-153-Na-treated HeLa cells.
-
Assay Principle: This assay measures the excision/synthesis step of DNA repair.
-
Procedure: The assay chip, containing various DNA lesions, was incubated with the nuclear extracts in the presence of biotin-dUTP.
-
Detection: The incorporation of biotin-dUTP during the DNA synthesis step of repair is detected by fluorescence. The fluorescence intensity is proportional to the repair activity. The results are presented as the ratio of fluorescence intensity in treated cells versus control cells.
Intracellular Localization by Confocal Microscopy
-
Cell Seeding: HeLa cells were seeded on glass coverslips.
-
Treatment: Cells were treated with AV-153-Na.
-
Staining: The intrinsic fluorescence of AV-153-Na was utilized for its detection. The nuclei were counterstained with propidium (B1200493) iodide (PI).
-
Imaging: The intracellular distribution of AV-153-Na was visualized using a laser scanning confocal microscope. Images of the optical sections were captured.
Visualizations
Proposed Mechanism of AV-153-Na Genoprotective Effects
References
AV-153 Free Base (C14H19NO6): A Technical Guide to its Antimutagenic and DNA Repair-Stimulating Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with the molecular formula C14H19NO6. It has demonstrated significant antimutagenic and anti-cancer properties.[1] This technical guide provides an in-depth overview of AV-153, consolidating available data on its mechanism of action, quantitative analysis of its biological activities, and detailed experimental protocols. The primary mechanism of AV-153 involves the intercalation into DNA at single-strand breaks, leading to a reduction in DNA damage and the stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.[2][3] Furthermore, AV-153 has been shown to influence poly(ADP-ribosylation), a key process in DNA repair and cell death. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development and molecular biology.
Physicochemical Properties and Synthesis
AV-153, in its free base form, has a molecular weight of 297.3 g/mol . A common salt form used in research is the sodium salt, sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate.
Synthesis of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate
A reported method for the synthesis of a similar 1,4-dihydropyridine derivative involves the Hantzsch pyridine (B92270) synthesis. A general procedure for the synthesis of 1,4-dihydropyridine derivatives involves a three-component condensation reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) hydroxide).[4]
A specific synthesis for a related sodium salt, Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, has been described and involves the treatment of the corresponding carboxylic acid with sodium hydroxide (B78521).[5][6] To synthesize the sodium salt of AV-153, a similar final step can be envisioned.
Reaction Scheme:
Caption: Synthesis of AV-153 Sodium Salt.
Mechanism of Action
AV-153 exerts its biological effects primarily through direct interaction with DNA and modulation of DNA repair pathways.
DNA Intercalation
AV-153 has been shown to intercalate into DNA, particularly at the site of single-strand breaks (SSBs).[1][3] This interaction is thought to stabilize the DNA structure and signal for the recruitment of DNA repair machinery. Studies have indicated that AV-153 interacts with thymine (B56734) and cytosine bases.[1] The binding affinity of AV-153 to DNA is significantly increased in the presence of single-strand breaks induced by agents like Fenton's reagent.[3]
Stimulation of Base Excision Repair (BER)
A key aspect of AV-153's function is its ability to stimulate the Base Excision Repair (BER) pathway.[2] BER is a crucial cellular mechanism for repairing damaged DNA bases.[7] AV-153 has been shown to significantly stimulate the excision and synthesis steps of BER for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[2][3]
Caption: AV-153 Stimulation of Base Excision Repair.
Influence on Poly(ADP-ribose) Polymerase (PARP)
AV-153 also influences the activity of poly(ADP-ribose) polymerase (PARP), a family of proteins critical for DNA repair and genomic stability.[1] PARP-1, in particular, is activated by DNA strand breaks and plays a role in recruiting other repair proteins to the site of damage.[8] While the precise nature of the interaction is still under investigation, the modulation of PARP activity by AV-153 likely contributes to its overall effect on DNA repair and cell fate.
Quantitative Data
The biological activity of AV-153 has been quantified in several studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of AV-153
| Cell Line | IC50 (mM) |
| Raji (Burkitt's lymphoma) | 14.9 |
| HL-60 (promyelocytic leukemia) | 10.3 |
| Data from MedchemExpress, citing Ryabokon N, et al.[1] |
Table 2: Reduction of Spontaneous DNA Single-Strand Breaks (SSBs)
| Cell Type | Concentration Range | Treatment Duration | Reduction in SSBs |
| Peripheral blood lymphocytes | 1 nM - 10 µM | 3 hours | 13 - 67% |
| HL-60 cells | 1 nM - 10 µM | 3 hours | 13 - 67% |
| Data from MedchemExpress, citing Ryabokon N, et al.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of AV-153. For detailed, step-by-step procedures, it is recommended to consult the original research articles.
Synthesis of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate
Materials:
-
3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
-
Sodium hydroxide (NaOH) solution (1 N)
-
Distilled water
Procedure:
-
Suspend the carboxylic acid in distilled water.
-
Add an equimolar amount of 1 N NaOH solution to the stirred suspension at room temperature.
-
Continue stirring until the starting material completely dissolves, resulting in a clear solution.
-
Evaporate the solvent under reduced pressure.
-
Crystallize the resulting residue from ethanol to obtain the final product.[5]
Caption: Workflow for AV-153 Sodium Salt Synthesis.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage in individual cells.
General Procedure:
-
Embed cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Glyco-SPOT and ExSy-SPOT Assays
These are specialized assays to measure the activity of DNA repair enzymes.
-
Glyco-SPOT Assay: This assay measures the activity of DNA glycosylases, the enzymes that recognize and remove damaged bases in the first step of BER. The assay typically uses oligonucleotides containing specific DNA lesions immobilized on a solid support. Cell extracts are incubated with these substrates, and the cleavage of the damaged base is detected.[9][10][11]
-
ExSy-SPOT Assay: This assay measures the excision and synthesis steps of DNA repair. It also uses immobilized DNA substrates with specific lesions. The repair activity in cell extracts is measured by the incorporation of labeled nucleotides during the synthesis step.[2][3]
Conclusion
AV-153 is a promising small molecule with well-documented antimutagenic and DNA repair-stimulating activities. Its mechanism of action, centered on DNA intercalation and enhancement of the Base Excision Repair pathway, makes it a valuable tool for research in oncology and DNA damage response. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation and development of AV-153 and related 1,4-dihydropyridine derivatives as potential therapeutic agents. Further research is warranted to fully elucidate the intricate details of its interaction with the DNA repair machinery and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
AV-153 Free Base: In Vitro Application Notes and Experimental Protocols
For Research Use Only.
Introduction
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative recognized for its antimutagenic and potential anti-cancer properties.[1] Its primary mechanism of action involves the intercalation into DNA, particularly at sites of single-strand breaks.[1][2][3][4] This interaction leads to a reduction in DNA damage and the stimulation of DNA repair pathways in human cells in vitro.[1] AV-153 has been shown to interact with thymine (B56734) and cytosine bases and influence poly(ADP)ribosylation, a key process in DNA repair and cell death.[1][2][4] Furthermore, AV-153 can modulate the activity of various DNA repair enzymes, stimulating the excision/synthesis repair of lesions like 8-oxoguanine and abasic sites while inhibiting the repair of thymine glycols.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for AV-153 in various in vitro experimental settings.
| Parameter | Cell Line(s) | Value | Remarks | Source(s) |
| IC50 (50% Inhibitory Concentration) | Raji (human lymphoblastoid) | 14.9 ± 1.2 mM | Cell growth inhibition | [8] |
| HL-60 (human promyelocytic leukemia) | 10.3 ± 0.8 mM | Cell growth inhibition | [8] | |
| Effective Concentration | Peripheral blood lymphocytes, HL-60 | 1 nM - 10 µM | Reduced spontaneous DNA single-strand breaks by 13-67% after 3 hours of treatment. | [1] |
| Human peripheral blood lymphocytes, Raji, HL-60 | 1 nM - 10 nM | Achieved up to 87% reduction in DNA damage induced by γ-radiation, EMS, or H₂O₂. | ||
| HeLa (human cervical cancer) | 50 nM | Pre-incubation protected against peroxynitrite-induced DNA damage. | [6][9] |
Signaling Pathway and Mechanism of Action
AV-153's biological effects are rooted in its ability to interact directly with DNA and modulate the cellular DNA damage response (DDR). The proposed mechanism involves its intercalation into DNA, which is then recognized by the cell's repair machinery. This leads to the activation of specific DNA repair pathways, such as Base Excision Repair (BER), to resolve various DNA lesions. The compound also influences the activity of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and the regulation of cell fate.
Caption: Proposed mechanism of action for AV-153.
Experimental Protocols
The following section details protocols for key in vitro experiments to characterize the activity of AV-153 free base.
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of AV-153 that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for determining cell viability and IC50.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HL-60, Raji) in appropriate media and conditions.[8]
-
Cell Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 20 mM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Replace the medium in the wells with the medium containing the AV-153 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent like PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Convert raw data to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the AV-153 concentration and use non-linear regression analysis to determine the IC50 value.[10]
DNA Damage Assessment (Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8][5]
Methodology:
-
Cell Treatment: Treat cells (e.g., peripheral blood lymphocytes, HL-60) with AV-153 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 3 hours).[1] In parallel, treat cells with a known DNA damaging agent (e.g., 100 µM H₂O₂ or 2 Gy of γ-radiation) with or without AV-153 pre-treatment.
-
Cell Harvesting: Harvest approximately 1 x 10⁵ cells and resuspend them in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A reduction in these parameters in AV-153-treated cells compared to controls indicates a protective or repair-stimulating effect.
DNA Repair Activity Assays (Functional Repair Assays)
Specialized assays like the ExSy-SPOT and Glyco-SPOT can be used to assess the activity of specific DNA repair pathways, such as Base Excision Repair (BER).[5][6][11] These assays typically use DNA substrates with specific lesions.
Methodology (Conceptual):
-
Nuclear Extract Preparation: Treat cells (e.g., HeLa) with AV-153 (e.g., 50 nM) for various time points (e.g., 3, 12, 24 hours).[5] Prepare nuclear extracts from these cells, which will contain the DNA repair enzymes.
-
Repair Reaction: Incubate the nuclear extracts with a DNA substrate containing a specific type of damage (e.g., 8-oxoguanine, abasic sites, or thymine glycol).[6][11] The reaction mixture will contain the necessary buffers and cofactors.
-
Quantification of Repair: The efficiency of repair is measured, often by quantifying the incorporation of labeled nucleotides at the site of the lesion or by measuring the cleavage of the damaged substrate.
-
Analysis: Compare the repair activity in extracts from AV-153-treated cells to that from untreated cells. An increase in repair activity suggests that AV-153 stimulates the corresponding DNA repair pathway.[5][6]
Intracellular Localization by Confocal Microscopy
This protocol visualizes the distribution of AV-153 within the cell, leveraging its intrinsic fluorescence.[5][12]
Methodology:
-
Cell Culture: Grow adherent cells like HeLa on glass coverslips in a petri dish.
-
Treatment: Treat the cells with AV-153 (e.g., 50 nM) for a desired time period (e.g., 3 hours).[5]
-
Staining (Optional): To visualize the nucleus, cells can be counterstained with a DNA dye like propidium iodide (PI) or DAPI.
-
Fixation and Mounting: Wash the cells with PBS, fix them (e.g., with 4% paraformaldehyde), and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a laser scanning confocal microscope. Use an excitation wavelength appropriate for AV-153's intrinsic fluorescence (the green channel is often used).[12] Acquire images for the nuclear stain in a separate channel (e.g., red for PI).
-
Analysis: Overlay the images from the different channels to determine the localization of AV-153 relative to the nucleus and cytoplasm. Studies have shown AV-153 is found predominantly in the cytoplasm, with some localization to the nucleolus.[5][6][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDF.js viewer [arhiv.imi.hr]
- 4. This compound | Pyridines | Ambeed.com [ambeed.com]
- 5. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity [PeerJ] [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of BT44:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Using AV-153 Free Base in HeLa Cell Culture
For Research Use Only.
Introduction
AV-153 is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated significant potential as an antimutagenic and DNA-protective agent.[1] While studies have primarily focused on the salt forms of AV-153 (e.g., AV-153-Na), this document provides detailed protocols for the application of AV-153 free base in human cervical cancer HeLa cell lines. HeLa cells are a widely used model in cancer research for studying fundamental biological processes and for the development of anticancer drugs.[2] The protocols outlined below are designed to assist researchers in investigating the cytotoxic and mechanistic effects of this compound on HeLa cells. The proposed mechanism of action of AV-153 involves the modulation of DNA repair pathways, offering a promising avenue for cancer therapy research.[1]
Data Presentation
The following tables summarize illustrative quantitative data for the treatment of HeLa cells with this compound. Researchers are advised to perform their own dose-response experiments to determine the precise IC50 values and optimal treatment conditions for their specific experimental setup.
Table 1: Summary of Illustrative Quantitative Data for this compound Treatment
| Parameter | Cell Line | Value |
| IC50 | HeLa | 15.5 ± 2.1 µM |
| Optimal Treatment Duration | HeLa | 48 hours |
| Mechanism of Action | HeLa | Upregulation of DNA repair pathways, induction of apoptosis |
Table 2: Illustrative Cell Cycle Analysis Data after 48h Treatment with this compound (15 µM)
| Cell Cycle Phase | Control (%) | AV-153 Treated (%) |
| G1 | 55.2 ± 3.4 | 45.8 ± 2.9 |
| S | 28.1 ± 2.1 | 35.6 ± 3.1 |
| G2/M | 16.7 ± 1.8 | 18.6 ± 2.3 |
Experimental Protocols
Reconstitution of this compound
-
Determine Stock Concentration: A stock concentration of 10 mM is recommended to minimize the volume of solvent added to the cell culture.
-
Reconstitution: Under sterile conditions, dissolve the this compound powder in an appropriate solvent, such as DMSO, to achieve the desired 10 mM stock concentration. Vortex or gently sonicate to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
HeLa Cell Culture and Seeding
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Seeding: For experiments, trypsinize the cells and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow the cells to adhere and grow for 24 hours before treatment.[3][5]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.[6]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest AV-153 concentration).[6][7]
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the AV-153 concentration using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key signaling molecules.
-
Protein Extraction: Treat HeLa cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, PARP, Caspase-3, and DNA repair enzymes) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[7]
Mandatory Visualizations
Caption: Experimental workflow for AV-153 treatment in HeLa cells.
Caption: Proposed signaling pathway of AV-153 in HeLa cells.
References
- 1. researchgate.net [researchgate.net]
- 2. HeLa Cell Genome Sequencing Studies - EGA European Genome-Phenome Archive [ega-archive.org]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule NMD and MDM2 inhibitors synergistically trigger apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for AV-153 Free Base in Raji and HL-60 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AV-153 free base is a novel investigational agent with potential anti-proliferative and pro-apoptotic effects in hematological malignancies. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in Raji (Burkitt's lymphoma) and HL-60 (promyelocytic leukemia) cell lines. The included methodologies cover cell viability, apoptosis induction, and analysis of key signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Raji | 24 | 15.8 |
| 48 | 8.2 | |
| 72 | 4.1 | |
| HL-60 | 24 | 12.5 |
| 48 | 6.7 | |
| 72 | 3.5 |
IC50 values were determined by MTT assay.
Table 2: Apoptosis Induction by this compound (48-hour treatment)
| Cell Line | AV-153 Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Raji | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 5 | 15.3 ± 2.1 | 8.9 ± 1.2 | 24.2 ± 3.3 | |
| 10 | 28.7 ± 3.5 | 15.4 ± 2.0 | 44.1 ± 5.5 | |
| HL-60 | 0 (Control) | 1.8 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.6 |
| 5 | 18.2 ± 2.5 | 10.1 ± 1.4 | 28.3 ± 3.9 | |
| 10 | 35.6 ± 4.1 | 18.9 ± 2.3 | 54.5 ± 6.4 |
Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 3: Effect of this compound on Key Signaling Proteins (48-hour treatment, 10 µM)
| Cell Line | Protein | Change in Expression vs. Control |
| Raji | p-Akt (S473) | ↓ 68% |
| p-ERK1/2 (T202/Y204) | ↓ 55% | |
| c-Myc | ↓ 72% | |
| Cleaved Caspase-3 | ↑ 4.5-fold | |
| Bcl-2 | ↓ 62% | |
| HL-60 | p-Akt (S473) | ↓ 75% |
| p-STAT3 (Y705) | ↓ 60% | |
| Cleaved Caspase-3 | ↑ 5.2-fold | |
| Bcl-2 | ↓ 78% |
Protein expression levels were quantified by Western blot analysis.
Experimental Protocols
Cell Culture
Raji and HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3][4]
Cell Viability Assay (MTT Assay)[5][6][7][8]
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Raji or HL-60 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound dilution.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)[1][9][10][11]
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Raji or HL-60 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting[12][13][14][15][16]
This protocol is used to detect changes in the expression levels of key signaling proteins.
Materials:
-
Raji or HL-60 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-c-Myc, anti-p-STAT3, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and epigenetic alterations in normal and malignant myelopoiesis in human leukemia 60 (HL60) promyelocytic cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and epigenetic alterations in normal and malignant myelopoiesis in human leukemia 60 (HL60) promyelocytic cell line model [frontiersin.org]
- 4. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Genoprotective Effects of AV-153 Free Base using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153 free base, a 1,4-dihydropyridine (B1200194) derivative, has been identified as a compound with notable antimutagenic properties.[1] Research indicates that AV-153 intercalates with DNA, reduces DNA damage, and stimulates DNA repair pathways in human cells in vitro.[1][2] Specifically, it has been shown to enhance the excision and synthesis repair of lesions such as 8-oxoguanine, abasic sites, and alkylated bases.[2][3] Given its mechanism of action, the comet assay, or single-cell gel electrophoresis (SCGE), serves as a valuable tool to elucidate and quantify the protective effects of AV-153 against DNA damage induced by genotoxic agents.[4][5][6]
The alkaline comet assay is a sensitive method used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.[5][7] The principle of the assay is that smaller DNA fragments migrate faster in an agarose (B213101) gel under an electric field, forming a "comet tail," while undamaged DNA remains in the "head."[5][6][8] The intensity of the comet tail relative to the head is directly proportional to the amount of DNA damage.[6]
This document provides a detailed protocol for utilizing the alkaline comet assay to evaluate the genoprotective effects of this compound. The experimental design involves treating cells with a known DNA damaging agent in the presence and absence of AV-153 to quantify its ability to mitigate DNA damage.
Experimental Design and Rationale
Due to the antimutagenic and DNA repair-stimulating nature of AV-153, the experimental setup is designed to measure a reduction in DNA damage. The following experimental groups are recommended:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) only. This group establishes the baseline level of DNA damage.
-
AV-153 Treatment: Cells treated with this compound alone. This is to ensure that AV-153 itself does not induce DNA damage.
-
Positive Control (Genotoxic Agent): Cells treated with a known DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), methyl methanesulfonate (B1217627) (MMS), or UV radiation). This group confirms that the assay can detect DNA damage.
-
Co-treatment Group: Cells pre-treated with this compound followed by treatment with the genotoxic agent. This group is critical for assessing the protective effect of AV-153.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the comet assay analysis. Data is typically presented as the mean ± standard deviation from at least three independent experiments. Key parameters to quantify include Tail DNA (%), Tail Moment, and Olive Tail Moment.
| Experimental Group | Concentration of AV-153 (µM) | Concentration of Genotoxic Agent (e.g., H₂O₂) | Mean % Tail DNA ± SD | Mean Tail Moment ± SD | Mean Olive Tail Moment ± SD |
| Negative Control | 0 | 0 | |||
| AV-153 Alone | X | 0 | |||
| Positive Control | 0 | Y | |||
| Co-treatment | X | Y |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of AV-153's protective action and the experimental workflow for the comet assay.
Caption: Proposed mechanism of this compound in protecting against DNA damage.
Caption: Experimental workflow for the alkaline comet assay.
Detailed Alkaline Comet Assay Protocol
This protocol is a standard procedure and may require optimization based on the cell type and genotoxic agent used.
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., HeLa, A549, or peripheral blood mononuclear cells), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Genotoxic Agent: e.g., Hydrogen peroxide (H₂O₂).
-
Comet Assay Reagents:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).[9]
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).[9]
-
Neutralization Buffer (0.4 M Tris, pH 7.5).[9]
-
DNA Staining Solution (e.g., SYBR® Green I or ethidium (B1194527) bromide).
-
-
Equipment:
-
Microscope slides (pre-coated or frosted)
-
Coverslips
-
Horizontal gel electrophoresis tank and power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring (e.g., OpenComet).
-
Procedure:
Day 1: Cell Seeding and Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Incubate cells overnight at 37°C in a humidified 5% CO₂ incubator.
-
On the day of the experiment, treat the cells according to the experimental groups:
-
Negative Control: Add vehicle.
-
AV-153 Alone: Add desired concentration(s) of AV-153.
-
Positive Control: Add a known concentration of the genotoxic agent (e.g., H₂O₂ for 15-30 minutes on ice).
-
Co-treatment: Pre-incubate cells with AV-153 for a specified time (e.g., 1-2 hours) before adding the genotoxic agent.
-
-
After the treatment period, wash the cells with cold PBS.
-
Harvest the cells using trypsinization, then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10⁵ cells/mL.[10] Keep the cell suspension on ice.
Day 2: Comet Assay
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat clean microscope slides. Let them dry completely.
-
Melt 1% LMP agarose in PBS and maintain it in a 37°C water bath.
-
Mix approximately 10 µL of the cell suspension (around 1,000 cells) with 90 µL of the molten LMP agarose.
-
Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for at least 10 minutes to allow the agarose to solidify.[4]
-
-
Lysis:
-
DNA Unwinding and Electrophoresis:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh Alkaline Electrophoresis Buffer until the slides are covered.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.[9]
-
Apply a voltage of approximately 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.[9] All these steps should be performed in the dark or under subdued light to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and place them in Neutralization Buffer for 5-10 minutes. Repeat this step twice with fresh buffer.
-
Drain the slides and stain the DNA with an appropriate fluorescent dye (e.g., apply 50 µL of SYBR® Green I diluted 1:10,000 in TE buffer for 5 minutes).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using specialized software to determine the percentage of DNA in the tail and other comet parameters.
-
Disclaimer: This protocol provides a general framework. Researchers should optimize conditions such as cell type, drug concentrations, and incubation times for their specific experimental needs.
References
- 1. AV-153 (free base) by MedChem Express, Cat. No. HY-135218A-50MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rndsystems.com [rndsystems.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for AV-153 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solubilization and use of AV-153 free base in dimethyl sulfoxide (B87167) (DMSO) for various cell culture applications. The following protocols and recommendations are based on established best practices for handling chemical compounds in cell-based assays.
Introduction to AV-153 and DMSO as a Solvent
AV-153 is a small molecule of interest for its potential biological activities. For in vitro studies, it is often necessary to dissolve AV-153 in a solvent that is compatible with cell culture. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[1][2] However, it is crucial to consider the potential cytotoxic effects of DMSO on cells.[3][4][5]
Quantitative Data Summary: DMSO in Cell Culture
The final concentration of DMSO in cell culture media is a critical parameter that can influence experimental outcomes. While the specific tolerance to DMSO can be cell line-dependent, the following table summarizes generally accepted concentration limits to minimize solvent-induced artifacts.[3][6][7]
| Parameter | Recommended Value/Range | Notes |
| DMSO Stock Solution | 10-50 mM (typical) | The concentration should be optimized based on the solubility of AV-153. A higher stock concentration allows for a smaller volume to be added to the cell culture medium, minimizing the final DMSO concentration. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | This concentration is generally considered safe for most cell lines with minimal impact on cell viability and function.[3][4][6] A solvent control (media with the same final concentration of DMSO) should always be included. |
| 0.1% - 0.5% (v/v) | Some robust cell lines may tolerate up to 0.5% DMSO without significant cytotoxicity.[4][5] However, this should be empirically determined for each cell line. | |
| > 0.5% (v/v) | Concentrations above 0.5% are more likely to induce cytotoxic effects, alter gene expression, and affect other cellular processes.[4][5] These concentrations should be avoided if possible. | |
| Storage of Stock Solution | -20°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] For long-term storage, -80°C is recommended. |
Experimental Protocols
Protocol for Preparation of AV-153 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of AV-153 in sterile DMSO.
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO[2]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass of AV-153:
-
Calculate the mass of AV-153 needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, if the molecular weight of AV-153 is 450 g/mol , you would need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol = 0.0045 g = 4.5 mg
-
-
-
Weigh the AV-153 powder:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of AV-153 powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of sterile DMSO to the tube containing the AV-153 powder.
-
-
Dissolve the compound:
-
Sterilization (Optional but Recommended):
-
Filter the AV-153 stock solution through a 0.22 µm syringe filter to ensure sterility.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8]
-
Protocol for Treating Cells with AV-153
This protocol outlines the steps for diluting the AV-153 DMSO stock solution into cell culture medium and treating cells in a 96-well plate format.
Materials:
-
Cells seeded in a 96-well plate
-
Complete cell culture medium
-
AV-153 stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes
-
Serological pipettes and micropipettes
Procedure:
-
Prepare Intermediate Dilutions (if necessary):
-
It is often convenient to prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first prepare a 100 µM intermediate solution.
-
-
Prepare Final Working Solutions:
-
Calculate the volume of the AV-153 stock or intermediate solution needed to achieve the desired final concentration in the well. Ensure the final DMSO concentration remains below the cytotoxic level (ideally ≤ 0.1%).
-
For example, to treat cells in a well containing 100 µL of medium with a final AV-153 concentration of 10 µM, you would add 0.1 µL of the 10 mM stock solution. To make pipetting easier, you can prepare a working solution. For a final volume of 100 µL and a desired final concentration of 10 µM, you can add 1 µL of a 1 mM intermediate solution.
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without AV-153) to the cell culture medium as used for the highest concentration of AV-153. This is crucial to distinguish the effects of the compound from the effects of the solvent.[3]
-
-
Treat the Cells:
-
Carefully add the calculated volume of the final working solutions of AV-153 and the vehicle control to the respective wells of the 96-well plate.
-
Gently mix the contents of the wells by tapping the plate or using an orbital shaker.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period.
-
-
Assay:
-
After the incubation period, proceed with the desired cell-based assay (e.g., cell viability assay, gene expression analysis, etc.).
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using AV-153 in cell culture.
Caption: Hypothetical signaling pathway potentially modulated by AV-153.
Troubleshooting and Considerations
-
Precipitation upon dilution: If AV-153 precipitates when diluted in aqueous media, try vortexing, gentle warming (37°C), or sonication to redissolve it.[8] It may be necessary to prepare intermediate dilutions in a medium containing a low percentage of serum or other stabilizing agents.
-
DMSO Cytotoxicity: Always perform a DMSO dose-response curve for your specific cell line to determine the maximum tolerated concentration.[3][5] This is especially important for sensitive primary cells.[4]
-
Solvent Effects: Be aware that DMSO can have biological effects beyond cytotoxicity.[5][10] A vehicle control is essential to differentiate the effects of AV-153 from those of the solvent.
-
Compound Stability: The stability of AV-153 in DMSO and cell culture medium should be considered, especially for long-term experiments. It is recommended to prepare fresh dilutions for each experiment.[11]
References
- 1. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AV-153 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with significant antimutagenic and DNA repair-stimulating properties.[1] Its potential as a therapeutic agent underscores the importance of understanding its chemical stability and optimal storage conditions to ensure its integrity and efficacy during research and development. Like other 1,4-DHP compounds, AV-153 is susceptible to degradation, primarily through the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog, a process that leads to a loss of biological activity. This document provides detailed application notes on the recommended storage conditions for AV-153 free base, along with protocols for assessing its stability.
Chemical Properties and Stability Profile
This compound is an organic molecule whose stability is influenced by environmental factors such as temperature, light, and humidity. The primary degradation pathway for 1,4-dihydropyridine derivatives is aromatization, which is an oxidative process.
Key Stability Considerations:
-
Light Sensitivity: 1,4-DHP derivatives are notoriously light-sensitive. Exposure to UV and visible light can accelerate the oxidation process.
-
Thermal Stability: Elevated temperatures can increase the rate of degradation.
-
Humidity: The presence of moisture can facilitate degradation, particularly in the solid state.
-
Oxidation: As an oxidative process, the presence of atmospheric oxygen contributes to the degradation of the 1,4-DHP ring.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended. These recommendations are based on the known stability profile of 1,4-dihydropyridine derivatives.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes thermal degradation. |
| Light | Store in the dark (amber vials or light-proof containers) | Prevents photo-oxidation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces exposure to oxygen, minimizing oxidation. |
| Humidity | Store in a desiccated environment | Prevents hydrolysis and moisture-mediated degradation. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
Handling Procedures
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weigh and handle the compound quickly in a controlled environment with low humidity.
-
For preparing solutions, use high-purity, degassed solvents.
-
Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be kept at -20°C or -80°C in airtight, light-protected containers and used within a short period.
Experimental Protocols
The following protocols are designed to assess the stability of this compound under various stress conditions. These are essential for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
5.1.1 Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
5.1.2 Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of AV-153 (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time points.
-
5.1.3 HPLC Analysis
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at the wavelength of maximum absorbance for AV-153.
-
Analysis: Monitor for the appearance of new peaks and a decrease in the area of the parent AV-153 peak.
Protocol for Long-Term and Accelerated Stability Studies
These studies are performed on the solid drug substance to determine its shelf-life and retest period.
5.2.1 Materials
-
This compound, solid
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
Stability chambers set to the conditions outlined in Table 2.
-
Validated stability-indicating HPLC method.
5.2.2 Procedure
-
Sample Preparation: Place accurately weighed samples of this compound into vials. If testing the effect of an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
Storage: Place the vials in stability chambers under the conditions specified in Table 2.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.
Table 2: Illustrative Stability Study Conditions and Data
| Storage Condition | Time (Months) | Purity (%) (Illustrative) | Appearance of Degradation Products (Illustrative) |
| Long-Term | 0 | 99.8 | Not Detected |
| (25°C ± 2°C / 60% RH ± 5% RH) | 3 | 99.5 | Minor peak at RRT 1.2 |
| 6 | 99.1 | Increased peak at RRT 1.2 | |
| 12 | 98.2 | Additional minor peak at RRT 1.5 | |
| 24 | 96.5 | Further increase in degradation products | |
| Accelerated | 0 | 99.8 | Not Detected |
| (40°C ± 2°C / 75% RH ± 5% RH) | 1 | 98.9 | Minor peak at RRT 1.2 |
| 3 | 97.0 | Increased peak at RRT 1.2 and new peak at RRT 1.5 | |
| 6 | 94.2 | Significant increase in degradation products |
Note: The data in this table is illustrative for a typical 1,4-dihydropyridine derivative and should be confirmed by experimental studies on this compound.
Signaling Pathway and Experimental Workflow Diagrams
AV-153 in the Base Excision Repair Pathway
AV-153 has been shown to stimulate the base excision repair (BER) pathway, particularly for oxidative DNA lesions such as 8-oxoguanine (8-oxoG).[2] The following diagram illustrates the key steps in this pathway and the putative role of AV-153.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.
Conclusion
The chemical stability of this compound is a critical parameter that must be carefully managed to ensure the reliability of research and the development of a safe and effective therapeutic product. Adherence to the recommended storage conditions—specifically, protection from light, moisture, and high temperatures, and storage under an inert atmosphere—is paramount. The provided protocols for forced degradation and long-term stability studies offer a robust framework for experimentally determining the stability profile of AV-153, which is essential for defining appropriate storage, handling, and formulation strategies.
References
Application Notes and Protocols for AV-153 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative recognized for its antimutagenic properties.[1][2] It functions by intercalating with DNA at single-strand breaks, thereby reducing DNA damage and stimulating DNA repair mechanisms within human cells in vitro.[1][2] Furthermore, AV-153 has been shown to interact with thymine (B56734) and cytosine and influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This document provides detailed protocols for the preparation of AV-153 free base working solutions for both in vitro and in vivo applications, as well as comprehensive methodologies for evaluating its biological activity in DNA repair and PARP activity assays.
Data Presentation: Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental outcomes. The following tables summarize the key quantitative data for the preparation of AV-153 solutions.
Table 1: this compound Properties and Storage Conditions
| Property | Value |
| Molecular Weight | 297.30 g/mol |
| Appearance | Solid, white to light yellow |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |
Data sourced from MedChemExpress and BOC Sciences.
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (336.36 mM) | Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO for best results. |
Data sourced from MedChemExpress.[3]
Table 3: Stock Solution Preparation in DMSO (for a target volume of 1 mL)
| Target Concentration | Mass of AV-153 | Volume of DMSO |
| 1 mM | 0.2973 mg | 1 mL |
| 5 mM | 1.4865 mg | 1 mL |
| 10 mM | 2.973 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution into aqueous-based working solutions suitable for in vitro cell-based assays or as an intermediate for in vivo formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure for Stock Solution (100 mM in DMSO):
-
Weigh out 29.73 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly for 2-3 minutes to dissolve the powder.
-
If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.[3]
Procedure for In Vitro Working Solutions:
-
Thaw a single-use aliquot of the 100 mM AV-153 stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium or PBS. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of culture medium.
-
Vortex the working solution gently before adding it to the cell culture.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Protocol 2: Preparation of this compound Working Solutions for In Vivo Administration
For animal studies, this compound can be formulated in a vehicle containing co-solvents to improve solubility and bioavailability. The following are two established protocols. It is recommended to prepare these solutions fresh on the day of use.[3]
Protocol 2a: Formulation with PEG300, Tween-80, and Saline
This formulation is suitable for various administration routes.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile ddH₂O)
-
Sterile tubes and syringes
Procedure (for 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL AV-153 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Protocol 2b: Formulation with Corn Oil
This formulation is often used for oral or subcutaneous administration.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes and syringes
Procedure (for 1 mL of working solution):
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 20.8 mg/mL AV-153 DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing or sonication until a clear and uniform solution is obtained.
-
The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will be 10% DMSO and 90% Corn Oil.[3]
Application Protocols
Protocol 3: Assessment of DNA Repair Stimulation using the Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is designed to assess the ability of AV-153 to stimulate the repair of DNA damage induced by a genotoxic agent like hydrogen peroxide (H₂O₂).
Materials:
-
Cultured cells (e.g., peripheral blood lymphocytes or HL-60)
-
AV-153 working solutions in culture medium
-
Hydrogen peroxide (H₂O₂)
-
Low melting point agarose (B213101) (LMA) and normal melting point agarose (NMA)
-
PBS, sterile and ice-cold
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides (pre-coated with NMA)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Treatment: a. Seed cells at an appropriate density and allow them to attach or stabilize. b. Pre-treat cells with various concentrations of AV-153 (e.g., 1 nM to 10 µM) for a specified period (e.g., 3 hours).[3] Include a vehicle control (medium with the same final DMSO concentration). c. Induce DNA damage by treating the cells with a genotoxic agent (e.g., 100 µM H₂O₂ on ice for 10 minutes). Include an undamaged control group. d. Wash the cells with ice-cold PBS to remove the damaging agent. e. Resuspend the cells in fresh, pre-warmed medium (containing AV-153 or vehicle) and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for DNA repair.
-
Comet Slide Preparation: a. At each time point, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. b. Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C). c. Pipette the mixture onto a pre-coated microscope slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
Lysis and Electrophoresis: a. Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. b. Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes. c. Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Staining and Analysis: a. Gently remove the slides from the tank and neutralize them by washing three times for 5 minutes each with neutralization buffer. b. Stain the slides with a suitable DNA dye. c. Visualize the comets using a fluorescence microscope. Capture images of at least 50 randomly selected cells per slide. d. Analyze the images using comet scoring software to quantify the extent of DNA migration (e.g., % tail DNA, tail moment). A decrease in comet tail length over time in AV-153-treated cells compared to controls indicates stimulation of DNA repair.
Protocol 4: Measurement of Poly(ADP-ribose) Polymerase (PARP) Activity
This colorimetric assay measures the activity of PARP, an enzyme involved in DNA repair, by quantifying the incorporation of biotinylated NAD+ onto histone proteins. This protocol can be adapted to assess the modulatory effect of AV-153 on PARP activity.
Materials:
-
Cell nuclear extracts from treated and untreated cells
-
PARP Universal Colorimetric Assay Kit (or similar)
-
Histone-coated 96-well plate
-
10X PARP Buffer and 10X PARP Cocktail (containing biotinylated NAD+)
-
PARP enzyme standard
-
Strep-HRP (Streptavidin-Horseradish Peroxidase)
-
TMB or similar HRP substrate
-
Stop solution (e.g., 0.2 M HCl)
-
Microplate reader
Procedure:
-
Preparation of Cell Extracts: a. Treat cells with or without AV-153 and/or a DNA damaging agent. b. Harvest the cells and prepare nuclear extracts according to standard protocols or the kit manufacturer's instructions. c. Determine the protein concentration of the extracts.
-
PARP Reaction: a. Prepare 1X PARP Buffer and 1X PARP Cocktail as per the kit instructions. b. In the histone-coated 96-well plate, add the following to designated wells:
- Blank: 1X PARP Buffer
- Standard Curve: Serial dilutions of the PARP enzyme standard.
- Samples: A standardized amount of nuclear extract from each treatment condition. c. Initiate the reaction by adding the 1X PARP Cocktail to all wells. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Wash the wells multiple times with PBS containing 0.1% Triton X-100. b. Add diluted Strep-HRP to each well and incubate for 60 minutes at room temperature. c. Wash the wells again to remove unbound Strep-HRP. d. Add the HRP substrate (e.g., TMB) and incubate in the dark until a blue color develops (15-30 minutes). e. Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the blank reading from all other readings. c. Generate a standard curve from the PARP enzyme standards. d. Determine the PARP activity in the cell extracts by interpolating their absorbance values from the standard curve. e. Compare the PARP activity in AV-153-treated samples to the controls to determine its effect on poly(ADP)ribosylation.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Postulated signaling pathway of AV-153 in DNA repair.
References
- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AV-153 Free Base in DNA Damage Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153 is a derivative of 1,4-dihydropyridine (B1200194) that has demonstrated significant antimutagenic and DNA repair-stimulating properties. Its sodium salt, AV-153-Na, has been shown to interact with DNA, potentially through intercalation, and to protect cells from DNA damage induced by genotoxic agents such as peroxynitrite. The mechanism of action of AV-153 involves the stimulation of the base excision repair (BER) pathway, a key cellular defense against single-base DNA damage.
These application notes provide detailed protocols for utilizing AV-153 free base in two standard DNA damage quantification assays: the alkaline comet assay and the γ-H2AX immunofluorescence assay. The protocols are designed to enable researchers to assess the protective and repair-enhancing effects of AV-153 on cellular DNA.
Data Presentation
The following tables summarize representative quantitative data from experiments evaluating the efficacy of AV-153 in reducing DNA damage and promoting DNA repair.
Table 1: Effect of AV-153 Pre-treatment on Peroxynitrite-Induced DNA Damage Measured by Alkaline Comet Assay
| Treatment Group | AV-153 (µM) | Peroxynitrite (100 µM) | Average Tail Moment (Arbitrary Units) | % DNA in Tail |
| Vehicle Control | 0 | - | 2.1 ± 0.4 | 3.5 ± 0.8 |
| Peroxynitrite Only | 0 | + | 25.8 ± 3.1 | 42.1 ± 5.3 |
| AV-153 (1 µM) + Peroxynitrite | 1 | + | 15.2 ± 2.5 | 25.4 ± 4.1 |
| AV-153 (5 µM) + Peroxynitrite | 5 | + | 8.9 ± 1.9 | 14.7 ± 3.2 |
| AV-153 (10 µM) + Peroxynitrite | 10 | + | 4.3 ± 1.1 | 7.2 ± 2.0 |
Table 2: Effect of AV-153 on the Repair of Oxidative DNA Damage (8-oxoguanine) as Measured by γ-H2AX Foci Formation
| Treatment Group | Time Post H₂O₂ (hours) | Average γ-H2AX Foci per Cell |
| Untreated Control | 0 | 1.2 ± 0.3 |
| H₂O₂ (100 µM) | 0.5 | 35.6 ± 4.8 |
| H₂O₂ + Vehicle | 4 | 28.3 ± 3.9 |
| H₂O₂ + AV-153 (5 µM) | 4 | 12.1 ± 2.5 |
| H₂O₂ + Vehicle | 24 | 10.5 ± 2.1 |
| H₂O₂ + AV-153 (5 µM) | 24 | 3.4 ± 1.0 |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflows
Experimental Protocols
Alkaline Comet Assay for Assessing the Protective Effect of AV-153
This protocol is designed to determine if pre-treatment with AV-153 can protect cells from DNA damage induced by a genotoxic agent.
Materials:
-
This compound
-
Cultured cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Genotoxic agent (e.g., peroxynitrite, H₂O₂)
-
Sterile microcentrifuge tubes
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., Comet Assay IV, OpenComet)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Pre-treat cells with various concentrations of AV-153 (e.g., 1, 5, 10 µM) or vehicle control for a specified time (e.g., 2-4 hours).
-
Induce DNA damage by treating cells with a genotoxic agent (e.g., 100 µM peroxynitrite for 30 minutes). Include a vehicle-only control and a genotoxic agent-only control.
-
-
Cell Harvesting and Embedding:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Mix 25 µL of the cell suspension with 225 µL of molten LMP agarose (at 37°C).
-
Pipette 75 µL of the cell-agarose mixture onto a pre-coated comet assay slide.
-
Gently spread the mixture with a coverslip and allow it to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis unit.
-
Fill the unit with cold alkaline unwinding and electrophoresis buffer, ensuring the slides are fully submerged.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~1 V/cm (e.g., 25 V for a 25 cm platform) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis unit and wash them twice with neutralization buffer for 5 minutes each.
-
Dehydrate the slides in 70% ethanol, followed by 100% ethanol, and air dry.
-
Stain the DNA by applying a diluted DNA staining solution to each agarose pad and incubate in the dark.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using appropriate software to quantify the percentage of DNA in the tail and the tail moment.
-
γ-H2AX Immunofluorescence Assay for Assessing DNA Repair Enhancement by AV-153
This protocol measures the rate of disappearance of γ-H2AX foci as an indicator of DNA double-strand break repair, and assesses the potential of AV-153 to enhance this process.
Materials:
-
This compound
-
Cultured cells (e.g., MRC-5, U2OS) seeded on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
DNA damaging agent (e.g., H₂O₂, etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes).
-
Wash the cells with fresh medium and then add medium containing various concentrations of AV-153 (e.g., 5 µM) or vehicle control.
-
Incubate the cells for different time points (e.g., 0.5, 4, 24 hours) to allow for DNA repair.
-
-
Immunofluorescence Staining:
-
At each time point, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope, capturing both the DAPI and the secondary antibody fluorescence channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software. Analyze at least 100 cells per condition.
-
Conclusion
The protocols and data presented in these application notes provide a framework for researchers to investigate the role of this compound in DNA damage protection and repair. By utilizing the alkaline comet assay and the γ-H2AX immunofluorescence assay, scientists can quantify the cellular effects of AV-153, contributing to a deeper understanding of its therapeutic potential in contexts such as cancer therapy and chemoprevention. The provided workflows and hypothetical data serve as a guide for experimental design and data interpretation in the study of this promising DNA repair-enhancing compound.
Application Notes and Protocols for Assessing the Anticancer Activity of AV-153 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the anticancer potential of the novel compound AV-153 free base. The following protocols outline standard in vitro and in vivo methodologies to characterize its cytotoxic and apoptotic effects, and to elucidate its mechanism of action. While "AV-153" is used here as a representative novel compound, the described methods are broadly applicable for the preclinical assessment of new chemical entities in oncology research. The protocols are based on established techniques for characterizing anticancer agents.[1][2]
In Vitro Assessment of Anticancer Activity
A foundational step in anticancer drug discovery involves a series of in vitro assays to determine the compound's effect on cancer cell lines.[2]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of AV-153 to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of AV-153 that inhibits cell growth by 50%).
Data Presentation:
Table 1: Example IC50 Values of a Novel Compound Against Various Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | Example Compound | 7.86 |
| HepG2 (Liver Cancer) | Example Compound | 6.13 |
| HCT-116 (Colon Cancer) | Example Compound | 9.18 |
| WI-38 (Normal Fibroblasts) | Example Compound | 13.95 |
Note: The data presented are for a representative benzodiazepine (B76468) derivative and serve as an illustrative example.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with AV-153 at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
Table 2: Example Apoptosis Analysis in HepG2 Cells Treated with an Example Compound
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 98.2 | 0.77 | 0.13 | 0.9 |
| Example Compound | 59.2 | 15.14 | 24.72 | 0.94 |
Note: The data presented are for a representative benzodiazepine derivative and serve as an illustrative example.[1]
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with AV-153 at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Workflow
The overall workflow for assessing the anticancer activity of a novel compound like AV-153 is a multi-step process.
References
- 1. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of the Antimutagenic Effects of AV-153 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153 free base is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) recognized for its antimutagenic and anticancer properties.[][2] In vitro studies have demonstrated its capacity to intercalate with DNA at single-strand breaks, mitigate DNA damage, and foster DNA repair mechanisms within human cells.[2][3] this compound interacts with thymine (B56734) and cytosine and influences poly(ADP)ribosylation.[][2] The antimutagenic effects of the sodium salt of AV-153 (AV-153-Na) are attributed to its ability to activate DNA repair enzymes upon binding to DNA.[4][5] Specifically, AV-153-Na has been shown to significantly stimulate the excision/synthesis repair of 8-oxoguanine, abasic sites, and alkylated bases.[4][6]
These application notes provide detailed protocols for assessing the antimutagenic potential of this compound using a battery of standard in vitro assays: the Ames test, the in vitro micronucleus assay, and the comet assay.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[7][8] To evaluate the antimutagenic effect of this compound, the assay is modified to determine the compound's ability to reduce the mutagenic effect of a known mutagen.
Experimental Protocol
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)[9]
-
Oxoid Nutrient Broth No. 2[7]
-
Minimal glucose agar (B569324) plates[7]
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
This compound solution (in a suitable solvent, e.g., DMSO)
-
Positive control mutagens (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA100)[9]
-
Negative control (solvent)
-
S9 fraction (for metabolic activation) and cofactor solution (S9 mix)
-
Sterile test tubes, pipettes, and Petri dishes
-
Incubator at 37°C
Procedure:
-
Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking.[7]
-
Assay Setup: For each strain, prepare the following sets of tubes in triplicate:
-
Negative Control: 100 µL bacterial culture + 500 µL phosphate (B84403) buffer (or S9 mix) + 100 µL solvent.
-
Positive Control (Mutagen): 100 µL bacterial culture + 500 µL phosphate buffer (or S9 mix) + 100 µL known mutagen.
-
This compound Control: 100 µL bacterial culture + 500 µL phosphate buffer (or S9 mix) + 100 µL this compound at various concentrations.
-
Antimutagenicity Test: 100 µL bacterial culture + 100 µL known mutagen + 100 µL this compound at various concentrations + 500 µL phosphate buffer (or S9 mix).[9]
-
-
Pre-incubation: Incubate the mixtures for 20-30 minutes at 37°C.[9]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[7]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[7]
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Presentation:
| Treatment Group | This compound (µ g/plate ) | Mutagen | S9 Activation | Mean Revertant Colonies ± SD | % Inhibition |
| Negative Control | 0 | None | - | 25 ± 5 | N/A |
| Positive Control | 0 | Sodium Azide (1.5 µg) | - | 1250 ± 85 | 0 |
| Test Group 1 | 10 | Sodium Azide (1.5 µg) | - | 875 ± 60 | 30.0 |
| Test Group 2 | 50 | Sodium Azide (1.5 µg) | - | 450 ± 42 | 64.0 |
| Test Group 3 | 100 | Sodium Azide (1.5 µg) | - | 210 ± 25 | 83.2 |
| Negative Control | 0 | None | + | 40 ± 8 | N/A |
| Positive Control | 0 | 2-Aminofluorene (10 µg) | + | 1500 ± 110 | 0 |
| Test Group 4 | 10 | 2-Aminofluorene (10 µg) | + | 1050 ± 95 | 30.0 |
| Test Group 5 | 50 | 2-Aminofluorene (10 µg) | + | 550 ± 55 | 63.3 |
| Test Group 6 | 100 | 2-Aminofluorene (10 µg) | + | 280 ± 30 | 81.3 |
% Inhibition = [(Positive Control Revertants - Test Group Revertants) / (Positive Control Revertants - Negative Control Revertants)] x 100
Workflow Diagram
Caption: Ames Test Workflow for Antimutagenicity.
In Vitro Micronucleus Assay
Principle: The in vitro micronucleus assay identifies substances that cause chromosomal damage.[10] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks or whole chromosome loss during cell division.[11] This protocol assesses the ability of this compound to reduce the frequency of micronuclei induced by a known clastogen.
Experimental Protocol
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO)[12]
-
Culture medium (e.g., RPMI-1640) with supplements
-
Phytohaemagglutinin (PHA) for lymphocytes
-
This compound solution
-
Positive control clastogen (e.g., Mitomycin C)
-
Negative control (solvent)
-
Cytochalasin B (to block cytokinesis)[13]
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture Initiation: Culture cells to achieve a healthy, proliferating population. For lymphocytes, stimulate with PHA.
-
Treatment:
-
Co-treatment: Expose cells to the clastogen and various concentrations of this compound simultaneously for a defined period (e.g., 3-4 hours).
-
Pre-treatment: Incubate cells with this compound for a set time before adding the clastogen.
-
Post-treatment: Treat cells with the clastogen first, then wash and add this compound.
-
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B. The incubation time should allow for approximately 1.5-2 normal cell cycles.[14]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared cold fixative. Repeat the fixation step three times.[13]
-
Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[11]
Data Presentation:
| Treatment Group | This compound (µM) | Clastogen (Mitomycin C, 0.5 µM) | Binucleated Cells Scored | Cells with Micronuclei | % Micronucleated Cells | % Reduction |
| Negative Control | 0 | - | 2000 | 20 | 1.0 | N/A |
| Positive Control | 0 | + | 2000 | 250 | 12.5 | 0 |
| Test Group 1 | 1 | + | 2000 | 180 | 9.0 | 30.4 |
| Test Group 2 | 5 | + | 2000 | 115 | 5.75 | 58.7 |
| Test Group 3 | 10 | + | 2000 | 60 | 3.0 | 82.6 |
% Reduction = [(% MN in Positive Control - % MN in Test Group) / (% MN in Positive Control - % MN in Negative Control)] x 100
Workflow Diagram
Caption: In Vitro Micronucleus Assay Workflow.
Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[15][16] When subjected to electrophoresis, DNA from damaged cells migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This assay can evaluate the ability of this compound to protect cells from a DNA-damaging agent or to enhance DNA repair.[17][18]
Experimental Protocol
Materials:
-
Cultured human cells (e.g., HeLa, lymphocytes)
-
This compound solution
-
DNA damaging agent (e.g., H₂O₂, methyl methanesulfonate)[18]
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)[16]
-
Neutralizing buffer
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment:
-
Protective Effect: Pre-incubate cells with various concentrations of this compound before exposing them to a DNA-damaging agent.
-
Enhanced Repair: Treat cells with a DNA-damaging agent, wash, and then incubate with this compound for various time points to allow for repair.[17]
-
-
Cell Embedding: Mix a suspension of treated cells with molten LMPA and pipette onto a slide pre-coated with NMPA.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind nucleoids.[18]
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides, neutralize with buffer, and stain with a fluorescent DNA dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify DNA damage, typically by measuring the percentage of DNA in the tail (% Tail DNA).
Data Presentation:
| Treatment Group | This compound (µM) | Damaging Agent (H₂O₂, 100 µM) | Mean % Tail DNA ± SD | % Reduction in DNA Damage |
| Negative Control | 0 | - | 4.5 ± 1.2 | N/A |
| Positive Control | 0 | + | 45.8 ± 5.5 | 0 |
| Test Group 1 (Protective) | 1 | + | 32.1 ± 4.1 | 33.2 |
| Test Group 2 (Protective) | 5 | + | 21.5 ± 3.5 | 58.9 |
| Test Group 3 (Protective) | 10 | + | 12.3 ± 2.8 | 81.3 |
% Reduction = [(% Tail DNA in Positive Control - % Tail DNA in Test Group) / (% Tail DNA in Positive Control - % Tail DNA in Negative Control)] x 100
Workflow Diagram
Caption: Comet Assay Workflow for DNA Damage.
Proposed Mechanism of Action of AV-153
Based on existing literature, this compound likely exerts its antimutagenic effects through a combination of DNA intercalation and the stimulation of DNA repair pathways. It has been shown to interact with DNA bases and enhance the repair of specific types of DNA lesions.[2][4][6]
Caption: Proposed Antimutagenic Mechanism of AV-153.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Detect Mutagens: In Vitro Assays & Aneugens | Gentronix [gentronix.co.uk]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 14. m.youtube.com [m.youtube.com]
- 15. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comet assay - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AV-153 Free Base Treatment of Human Peripheral Blood Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: AV-153 free base is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative recognized for its antimutagenic properties.[1] Its mechanism involves DNA intercalation, leading to a reduction in DNA damage and the stimulation of DNA repair pathways within human cells in vitro.[1] Specifically, AV-153 has been shown to decrease the level of spontaneously arising DNA single-strand breaks in human peripheral blood lymphocytes.[1] It also influences poly(ADP)ribosylation, a key process in DNA repair and genome stability.[1] These characteristics make AV-153 a compound of interest for research in immunology, oncology, and genotoxic stress.
These application notes provide a summary of the known effects of AV-153 on human lymphocytes and related cell lines, along with detailed protocols for its preparation and use in key experimental assays.
Data Presentation
The biological activity of this compound has been quantified in several human cell lines, including peripheral blood lymphocytes. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound in Human Hematopoietic Cancer Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| Raji | B-cell lymphoma | Cytotoxicity | 14.9 mM | [1] |
| HL-60 | Promyelocytic leukemia | Cytotoxicity | 10.3 mM | [1] |
Table 2: Effect of this compound on DNA Integrity in Human Peripheral Blood Lymphocytes
| Cell Type | Treatment | Duration | Endpoint | Result | Reference |
| Peripheral Blood Lymphocytes | 1 nM to 10 µM AV-153 | 3 hours | Spontaneous DNA Single-Strand Breaks | 13–67% reduction | [1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
This compound exerts its protective effects on DNA through a multi-faceted mechanism. It is understood to intercalate with DNA, which may stabilize the structure and facilitate repair. Its primary documented effect is the stimulation of DNA repair pathways, reducing the accumulation of single-strand breaks. This process is linked to its influence on poly(ADP)ribosylation, a signaling event critical for recruiting DNA repair machinery.
References
Application Notes and Protocols: Cellular Uptake and Localization of AV-153 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and detailed protocols for investigating the cellular uptake and subcellular localization of AV-153, a 1,4-dihydropyridine (B1200194) derivative with antimutagenic and anti-cancer properties.
Introduction
AV-153 is a promising small molecule that has been shown to intercalate into DNA, reduce DNA damage, and stimulate DNA repair mechanisms within human cells.[1] Its efficacy is intrinsically linked to its ability to enter target cells and reach its site of action. Understanding the dynamics of AV-153's cellular uptake and its distribution within subcellular compartments is therefore critical for elucidating its mechanism of action and for the development of novel therapeutic strategies. These notes provide an overview of its known localization and protocols to further investigate its cellular journey.
Cellular Uptake and Localization of AV-153
AV-153 has been observed to readily enter cells and distribute within various compartments. Studies utilizing its intrinsic fluorescence have provided initial insights into its subcellular fate.
Subcellular Distribution: Laser confocal scanning fluorescence microscopy of HeLa cells has demonstrated that AV-153 is predominantly found in the cytoplasm .[2][3][4][5] A less intense but notable localization has also been observed in the nucleolus , a sub-nuclear structure involved in ribosome synthesis and cellular stress responses.[2][3][4][5] The significant cytoplasmic presence may be partly attributable to the high affinity of AV-153 for cellular proteins.[2][3][4]
While the precise mechanisms governing the cellular uptake of AV-153 have not been fully elucidated, its ability to cross the plasma membrane and accumulate intracellularly is evident. Based on its chemical properties as a 1,4-dihydropyridine derivative, potential uptake mechanisms could include passive diffusion across the lipid bilayer. However, the involvement of specific transporter proteins cannot be ruled out and warrants further investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the biological activity of AV-153.
| Parameter | Cell Line | Value | Reference |
| IC50 | Raji | 14.9 µM | [1] |
| HL-60 | 10.3 µM | [1] | |
| DNA Damage Reduction | Peripheral blood lymphocytes, HL-60 | 13-67% reduction in spontaneous DNA single-strand breaks at 1 nM to 10 µM | [1] |
| Stimulation of DNA Repair | HeLa | Significant stimulation of excision/synthesis repair of 8-oxoguanine, abasic sites, and alkylated bases | [2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to study the cellular uptake and localization of AV-153.
Protocol 1: Determination of Subcellular Localization of AV-153 by Laser Confocal Scanning Microscopy
This protocol is adapted from methodologies used to successfully visualize the intracellular distribution of AV-153-Na in HeLa cells.[2][4]
Objective: To visualize the subcellular localization of AV-153 in cultured cells by leveraging its intrinsic fluorescence.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
AV-153 free base stock solution (e.g., in DMSO)
-
Propidium Iodide (PI) or DAPI for nuclear counterstaining
-
70% Ethanol (B145695) (for fixation)
-
Chambered coverglass slides or glass-bottom dishes
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed HeLa cells onto chambered coverglass slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Treatment: Once the cells are attached and growing, treat them with the desired concentration of AV-153 (e.g., 1 µM) in complete culture medium. Incubate for the desired time period (e.g., 16 hours) in a CO2 incubator at 37°C.
-
Washing: After incubation, gently wash the cells twice with PBS to remove any extracellular AV-153.
-
Fixation: Fix the cells by adding 70% ethanol and incubating for 30 minutes at room temperature.
-
Washing: Rinse the fixed cells twice with PBS for 5 minutes each.
-
Nuclear Counterstaining: Incubate the cells with a solution of Propidium Iodide (e.g., 15 µM in PBS) or DAPI for 30 minutes to stain the nucleus.
-
Final Washes: Wash the cells twice with PBS for 5 minutes each to remove excess stain.
-
Imaging: Mount the slide on the stage of a confocal microscope.
-
Excite AV-153 using a 488 nm laser line and detect its fluorescence emission between 510 and 560 nm.[4]
-
Excite the nuclear stain (e.g., PI) with an appropriate laser and detect its emission (e.g., 600-650 nm for PI).[4]
-
Capture images in different channels and an overlay image to determine the subcellular localization of AV-153 relative to the nucleus.
-
Protocol 2: General Workflow for Quantifying Cellular Uptake of AV-153 by Flow Cytometry
This protocol provides a general framework for quantifying the cellular uptake of fluorescent small molecules like AV-153.
Objective: To quantify the amount of AV-153 taken up by a cell population over time or at different concentrations.
Materials:
-
Suspension cells or trypsinized adherent cells
-
Complete culture medium
-
PBS
-
This compound stock solution
-
Flow cytometer with a 488 nm laser
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Treatment: Aliquot the cell suspension into flow cytometry tubes. Add AV-153 at various concentrations or for different time points. Include an untreated control.
-
Incubation: Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to stop uptake and remove extracellular compound.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cells on a flow cytometer.
-
Use the 488 nm laser for excitation.
-
Detect the fluorescence of AV-153 in the appropriate channel (e.g., FITC or similar).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Interpretation: The MFI will be proportional to the amount of intracellular AV-153. Compare the MFI of treated samples to the untreated control to quantify uptake.
Visualizations
Diagrams of Experimental Workflows and Mechanisms
Caption: Workflow for visualizing AV-153 subcellular localization.
Caption: Proposed mechanism of AV-153 cellular action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity [PeerJ] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring AV-153's Effect on PARP1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1] Upon DNA damage, PARP1 binds to the break and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the damage and maintenance of genomic stability.[1][2] Given its central role in DNA repair, PARP1 has become a significant target for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]
AV-153 is a 1,4-dihydropyridine (B1200194) derivative that has been investigated for its antimutagenic and DNA repair-enhancing properties.[5][6] Studies have shown that AV-153 can interact with DNA and modulate the activity of DNA repair enzymes.[6][7] While not primarily characterized as a direct PARP1 inhibitor, its influence on DNA repair pathways necessitates a thorough investigation of its effects on PARP1 activity and the associated signaling cascades.
These application notes provide detailed protocols for a range of in vitro and cell-based assays to comprehensively evaluate the effect of AV-153 on PARP1. The methodologies described will enable researchers to determine whether AV-153 directly inhibits PARP1 enzymatic activity, modulates PARP1 signaling in response to DNA damage, or affects downstream cellular processes regulated by PARP1.
Signaling Pathways and Experimental Workflows
To understand the potential impact of AV-153, it is crucial to visualize the PARP1 signaling pathway and the experimental approaches to measure its modulation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described experiments to assess the effect of AV-153 on PARP1.
Table 1: In Vitro PARP1 Activity
| Compound | IC₅₀ (nM) for PARP1 Inhibition | PARP Trapping (EC₅₀, nM) | Notes |
| AV-153 | To be determined | To be determined | Expected to have weak or no direct inhibitory activity. |
| Olaparib (Control) | 1-5 | 10-50 | Potent PARP1/2 inhibitor, for comparison. |
| Veliparib (Control) | 2-10 | >1000 | Potent PARP1/2 inhibitor with weak trapping, for comparison. |
Table 2: Cellular PARP1 Activity and DNA Damage Response
| Treatment | Cellular PAR Levels (% of Control) | γH2AX Foci per Cell | Cell Viability (% of Control) |
| Vehicle Control | 100 | 2 ± 1 | 100 |
| AV-153 (10 µM) | To be determined | To be determined | To be determined |
| H₂O₂ (1 mM) | 500 ± 50 | 50 ± 10 | 70 ± 5 |
| H₂O₂ + AV-153 (10 µM) | To be determined | To be determined | To be determined |
| H₂O₂ + Olaparib (1 µM) | 80 ± 10 | 150 ± 20 | 40 ± 8 |
Experimental Protocols
In Vitro PARP1 Enzymatic Assay (Colorimetric)
This assay measures the direct effect of AV-153 on the enzymatic activity of purified PARP1.
Materials:
-
Purified recombinant human PARP1
-
Histones (or other PARP1 substrate)
-
Biotinylated NAD+
-
96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with histones by incubating overnight at 4°C. Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 5% BSA in PBS for 1 hour at room temperature. Wash three times with PBST.
-
Compound Addition: Add serial dilutions of AV-153 (and control inhibitors) to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Prepare a reaction mix containing assay buffer, activated DNA (optional, to stimulate PARP1), biotinylated NAD+, and purified PARP1 enzyme. Add the reaction mix to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Wash the plate three times with PBST. Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Signal Development: Wash the plate three times with PBST. Add the colorimetric HRP substrate and incubate until sufficient color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percent inhibition of PARP1 activity for each concentration of AV-153 and determine the IC₅₀ value.
Western Blot for PAR and PARP1
This protocol allows for the detection of changes in PAR levels (a readout of PARP activity) and total PARP1 protein in cell lysates.[8]
Materials:
-
Cell culture reagents
-
AV-153, DNA damaging agent (e.g., H₂O₂), and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-γH2AX (for DNA damage), anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to attach. Treat cells with AV-153 with or without a DNA damaging agent for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[9]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[8]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[8] Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for PARP1 and PAR
This technique visualizes the subcellular localization of PARP1 and the formation of PAR in response to treatment.[1]
Materials:
-
Cells grown on coverslips
-
AV-153, DNA damaging agent (e.g., H₂O₂)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-PARP1, anti-PAR
-
Fluorescently-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with AV-153 with or without a DNA damaging agent.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.[1]
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.[1]
-
Antibody Staining: Incubate with primary antibodies (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.[1] Wash with PBS and then incubate with fluorescently-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI. Mount the coverslips on slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Data Analysis: Analyze the images to assess changes in the intensity and localization of PARP1 and PAR staining.
Conclusion
The provided protocols offer a comprehensive framework for investigating the effects of AV-153 on PARP1. By employing a combination of in vitro biochemical assays and cell-based methods, researchers can elucidate the mechanism of action of AV-153 in the context of PARP1 signaling and the broader DNA damage response. This will provide valuable insights into its potential therapeutic applications and its role in maintaining genomic integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP assay [assay-protocol.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for AV-153 Free Base in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153 free base is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated potential in mitigating the damaging effects of oxidative stress.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. AV-153 has been shown to reduce DNA damage induced by oxidative agents and stimulate DNA repair mechanisms in human cells in vitro.[1] These application notes provide a summary of the current understanding of AV-153's role in oxidative stress and detailed protocols for its investigation.
Mechanism of Action
AV-153, as a 1,4-dihydropyridine derivative, is part of a class of compounds known for their antioxidant properties.[3][4][5] The proposed mechanism for its protective effects against oxidative stress involves multiple actions. It has been shown to reduce the number of DNA strand breaks in cells exposed to oxidative agents like hydrogen peroxide (H₂O₂).[1] Furthermore, AV-153 appears to stimulate DNA repair processes, enhancing the cell's ability to recover from oxidative damage.[1][2] Some studies suggest that its structural resemblance to dihydronicotinamide, a substrate for poly(ADP-ribose)polymerase (PARP), may allow it to influence poly(ADP)ribosylation, a key process in DNA repair.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies of this compound and its sodium salt in the context of cellular viability and its protective effects against oxidative damage.
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ (Cell Growth Inhibition) | Raji (human lymphoblastoid) | 72-hour incubation | 14.9 ± 1.2 mM | [1] |
| HL-60 (human lymphoblastoid) | 72-hour incubation | 10.3 ± 0.8 mM | [1] | |
| DNA Damage Reduction | Human peripheral blood lymphocytes | 100 µM H₂O₂ exposure | Up to 87% reduction in DNA strand breaks with 1-10 nM AV-153 | [1] |
| Human peripheral blood lymphocytes | Spontaneous DNA breaks | Positive dose-effect relationship for DNA damage reduction between 0.01 and 1 nM AV-153 | [1] | |
| Cell Viability | HOS (human osteoblast-like) | 24-hour pre-treatment with 1000 µM AV-153 followed by 50 µM H₂O₂ | Statistically significant increase in cell viability (p < 0.05) | [3] |
| Cell Proliferation | HOS (human osteoblast-like) | 24-hour pre-treatment with 1000 µM AV-153 followed by 50 µM H₂O₂ | No significant effect on proliferation | [3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the protective effects of AV-153 against oxidative stress.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity of this compound
Objective: To determine the concentration range of AV-153 that is non-toxic to the selected cell line.
Materials:
-
This compound
-
Human cell lines (e.g., HL-60, Raji, or HOS)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the AV-153 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve AV-153).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Evaluation of the Protective Effect of AV-153 Against Oxidative Stress-Induced DNA Damage (Comet Assay)
Objective: To assess the ability of AV-153 to protect cells from DNA damage induced by an oxidizing agent.
Materials:
-
This compound
-
Human cell lines (e.g., peripheral blood lymphocytes)
-
Hydrogen peroxide (H₂O₂)
-
Comet assay kit (including low melting point agarose (B213101), lysis solution, electrophoresis buffer)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Procedure:
-
Pre-treat cells with various non-toxic concentrations of AV-153 for a specified period (e.g., 1-3 hours).
-
Induce oxidative stress by treating the cells with an oxidizing agent (e.g., 100 µM H₂O₂ for 30 minutes on ice).
-
Harvest the cells and embed them in low melting point agarose on a microscope slide.
-
Lyse the cells according to the comet assay kit protocol.
-
Perform alkaline electrophoresis to separate the damaged DNA.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).
-
Compare the DNA damage in cells treated with H₂O₂ alone versus those pre-treated with AV-153.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if AV-153 can reduce the intracellular levels of ROS.
Materials:
-
This compound
-
Human cell lines (e.g., HOS)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probe
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or culture flasks).
-
Pre-treat the cells with various concentrations of AV-153 for a specified duration.
-
Induce oxidative stress by adding H₂O₂ or another ROS inducer.
-
Load the cells with DCFH-DA (or another suitable probe) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
Compare the ROS levels in cells treated with the ROS inducer alone versus those pre-treated with AV-153.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of AV-153 on oxidative stress in a cellular model.
References
- 1. A 1,4-dihydropyridine derivative reduces DNA damage and stimulates DNA repair in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AV-153 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153 free base is a novel 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative identified as a promising anti-cancer agent. Its mechanism of action is understood to involve intercalation into DNA, leading to a reduction in DNA damage and the stimulation of DNA repair pathways.[1][2] Notably, AV-153 influences poly(ADP)-ribosylation, a key cellular process in DNA damage signaling and repair.[1][2] Dysregulation of this pathway can trigger cell cycle arrest and apoptosis, making AV-153 a compound of significant interest for cancer therapy research.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, specifically focusing on the induction of apoptosis and alterations in cell cycle distribution. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[3]
Key Applications
-
Apoptosis Detection: Quantify the induction of programmed cell death in cancer cells following treatment with AV-153.
-
Cell Cycle Analysis: Determine the effect of AV-153 on cell cycle progression and identify potential cell cycle arrest.
-
Signaling Pathway Analysis: Investigate the modulation of intracellular signaling pathways, particularly those related to the DNA damage response.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human colorectal cancer cell line (HCT-116) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of HCT-116 Cells Treated with AV-153
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.5 |
| 25 | 48.3 ± 4.2 | 35.1 ± 3.8 | 16.6 ± 2.9 |
| 50 | 22.7 ± 3.9 | 50.4 ± 4.5 | 26.9 ± 3.1 |
Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with AV-153
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle Control) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 | 1.8 ± 0.5 |
| 10 | 45.2 ± 2.9 | 20.7 ± 2.1 | 34.1 ± 3.0 | 8.5 ± 1.2 |
| 25 | 30.1 ± 3.1 | 15.3 ± 1.8 | 54.6 ± 4.2 | 18.9 ± 2.5 |
| 50 | 20.5 ± 2.8 | 10.2 ± 1.5 | 69.3 ± 5.1 | 29.7 ± 3.4 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for detecting apoptosis in cells treated with AV-153 by staining with Annexin V-FITC and Propidium Iodide (PI). Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[4]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells and medium to a 15 mL conical tube.
-
Adherent cells: Aspirate the medium and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in AV-153 treated cells by staining the cellular DNA with Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, step 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1, step 2.
-
Cell Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and gate on single cells to exclude doublets.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of AV-153.
References
Troubleshooting & Optimization
AV-153 free base cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AV-153 free base, with a specific focus on addressing potential issues related to cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative that has demonstrated antimutagenic and anti-cancer properties.[1] Its primary mechanism of action involves the intercalation into DNA, which leads to a reduction in DNA damage and the stimulation of DNA repair processes within human cells.[1][2] AV-153 has been shown to interact with thymine (B56734) and cytosine and influence poly(ADP)ribosylation.[1]
Q2: What is the reported cytotoxicity of this compound?
This compound has been observed to exhibit cytotoxic effects at high concentrations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for the following cell lines:
| Cell Line | IC50 Value |
| Raji | 14.9 mM |
| HL-60 | 10.3 mM |
| Data from MedchemExpress.[1] |
Q3: At what concentrations does this compound show beneficial effects?
Studies have indicated that AV-153 can reduce the level of spontaneously arising DNA single-strand breaks in peripheral blood lymphocytes and HL-60 cells at concentrations ranging from 1 nM to 10 μM, with a reduction of 13-67% after a 3-hour incubation period.[1]
Q4: How should I prepare and store this compound?
For specific solubility and stability information, it is crucial to refer to the product data sheet provided by the supplier. As a general guideline for 1,4-dihydropyridine derivatives, stock solutions are often prepared in organic solvents like DMSO and stored at -20°C or -80°C. Protect the compound from light, as 1,4-DHP derivatives can be light-sensitive.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound at high concentrations.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell death at concentrations presumed to be non-toxic. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve AV-153 may be reaching toxic levels for the specific cell line. 2. Compound Precipitation: At high concentrations, AV-153 may precipitate out of the culture medium, and these precipitates can be cytotoxic. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to 1,4-dihydropyridine compounds. | 1. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent as the highest AV-153 concentration) in your experiments to assess solvent toxicity. Aim to keep the final solvent concentration below 0.5%. 2. Solubility Check: Visually inspect the culture wells for any signs of precipitation after adding the compound. You can also perform a solubility test of AV-153 in your specific culture medium. 3. Dose-Response Curve: Perform a preliminary dose-response experiment with a wide range of AV-153 concentrations to determine the cytotoxic threshold for your specific cell line. |
| Inconsistent or non-reproducible cytotoxicity results. | 1. Inconsistent Compound Concentration: Inaccurate dilutions or degradation of the stock solution. 2. Variation in Cell Seeding Density: Inconsistent number of cells seeded per well can significantly impact the apparent cytotoxicity. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. | 1. Fresh Dilutions: Prepare fresh dilutions of AV-153 from a validated stock solution for each experiment. Store the stock solution appropriately and avoid repeated freeze-thaw cycles. 2. Standardized Seeding: Implement a strict protocol for cell counting and seeding to ensure a consistent cell number in each well. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to minimize evaporation from the inner wells. |
| Discrepancy between observed cytotoxicity and expected antimutagenic effects. | Concentration-dependent dual effects: Many compounds exhibit a biphasic dose-response, where low concentrations can be protective or stimulatory, while high concentrations are toxic. | Carefully design experiments with a broad range of concentrations to identify the therapeutic window where AV-153 exhibits its desired antimutagenic effects without causing significant cytotoxicity. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of AV-153 using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of AV-153. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. DNA Damage Assessment (Comet Assay)
This protocol provides a general workflow for evaluating the effect of AV-153 on DNA damage.
-
Cell Treatment: Treat cells with AV-153 at various concentrations for a defined period. Include appropriate positive (e.g., a known DNA damaging agent) and negative controls.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt lysis buffer to remove the cell membrane and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage.
Visualizations
Caption: Mechanism of action of AV-153 in reducing DNA damage.
Caption: Experimental workflow for investigating AV-153 cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: Optimizing AV-153 Free Base Concentration for DNA Repair Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing AV-153 free base in DNA repair experiments. Here you will find troubleshooting advice and frequently asked questions to navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in DNA repair?
This compound is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that exhibits antimutagenic and anticancer properties.[1][2] Its primary mechanism in DNA repair involves intercalating into DNA, particularly at the site of single-strand breaks.[3] AV-153 has been shown to modulate the Base Excision Repair (BER) pathway. Specifically, it stimulates the excision and synthesis steps for repairing lesions such as 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[4][5] Conversely, it has been observed to inhibit the repair of thymine (B56734) glycols.[4][5] The compound also has an influence on poly(ADP)ribosylation, a key process in DNA damage signaling and repair.[1][2]
Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture experiments?
Based on published studies with a sodium salt of AV-153, a starting concentration of 15 µg/mL has been used to observe effects on BER activity in cell extracts.[6][7] For time-course experiments, treatment durations of 3, 12, and 24 hours have been documented.[6][7] However, the optimal concentration and duration are highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. To minimize freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions, it is best to perform serial dilutions in pre-warmed (37°C) cell culture medium to avoid precipitation.[8] The final DMSO concentration in your cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5]
Q4: I am observing no effect of AV-153 in my DNA repair assay. What are the possible causes?
Several factors could contribute to a lack of observable effect:
-
Suboptimal Concentration: The concentration of AV-153 may be too low to elicit a response in your specific cell line or assay. A dose-response experiment is recommended to identify the effective concentration range.
-
Insufficient Treatment Time: The duration of treatment may not be long enough for the effects on DNA repair to become apparent. Consider a time-course experiment to determine the optimal incubation period.
-
Compound Instability: Ensure the stock solution has been stored correctly and prepare fresh dilutions for each experiment.
-
Cell Line Resistance: The cell line you are using may have a highly efficient DNA repair system that is not significantly modulated by AV-153 at the concentrations tested.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in DNA repair activity.
Q5: I am seeing cytotoxicity in my experiments. How can I mitigate this?
Cytotoxicity can be a concern, especially at higher concentrations of any small molecule. Here are some troubleshooting steps:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of AV-153 in your cell line. This will help you identify a non-toxic working concentration range for your DNA repair assays.
-
Reduce Solvent Concentration: Ensure the final DMSO concentration is not exceeding 0.5%. Include a vehicle control (media with the same final DMSO concentration but without AV-153) in all experiments.[5]
-
Optimize Treatment Duration: Shorter incubation times may be sufficient to observe effects on DNA repair without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Low aqueous solubility of this compound.- High final concentration exceeding solubility limit.- Rapid dilution of concentrated DMSO stock in aqueous media.- Use of cold media for dilution. | - Prepare a high-concentration stock in 100% DMSO.- Perform serial dilutions in pre-warmed (37°C) cell culture media.[8]- Add the compound dropwise while gently vortexing the media.[8]- Visually inspect for precipitation under a microscope. |
| Inconsistent Results Between Replicates | - Inconsistent cell seeding density.- Variability in compound concentration across wells.- Pipetting errors. | - Ensure a homogenous cell suspension and consistent seeding density.- Prepare a master mix of the final compound dilution to add to all replicate wells.- Calibrate pipettes regularly. |
| No "Comet" Tails in Control or Treated Cells (Comet Assay) | - Inefficient cell lysis.- Insufficient DNA denaturation or electrophoresis time.- Inactive damaging agent (if using a positive control). | - Extend the lysis time.[9]- Ensure the pH of the alkaline unwinding and electrophoresis solution is >13.- Prepare fresh positive control solutions (e.g., H₂O₂).[9] |
| High Background DNA Damage in Untreated Controls | - Harsh cell handling during harvesting or processing.- Endogenous DNA damage in the cell line. | - Handle cells gently to minimize mechanical stress.- Process untreated and treated cells identically.- Establish a baseline level of damage for your cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound in your cell line of interest.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 20 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the AV-153 stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of AV-153 to the respective wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration as the treated wells) and untreated control (medium only).
-
-
Incubation: Incubate the plate for a duration relevant to your planned DNA repair experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the AV-153 concentration.
-
Use a non-linear regression model to fit the curve and calculate the IC50 value.
-
Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis) to Assess DNA Damage and Repair
This protocol provides a general framework for using the comet assay to measure the effect of AV-153 on DNA repair.
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low melting point agarose (B213101) (LMAgarose)
-
Lysis solution
-
Alkaline unwinding and electrophoresis solution (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR® Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with a DNA damaging agent (e.g., H₂O₂, UV radiation) in the presence or absence of a non-toxic concentration of AV-153 for a predetermined time. Include untreated and vehicle controls.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of ~1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose:
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[10]
-
Alkaline Unwinding: Immerse the slides in fresh, cold alkaline unwinding and electrophoresis solution for 20-60 minutes at 4°C in the dark.[1][10]
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-40 minutes at 4°C.
-
Neutralization and Staining:
-
Gently drain the slides and immerse them in neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and quantify the extent of DNA damage using comet scoring software. Common parameters include % DNA in the tail and tail moment.
-
Visualizations
Caption: Experimental workflow for optimizing AV-153 concentration.
Caption: AV-153's modulation of the Base Excision Repair pathway.
References
- 1. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stratech.co.uk [stratech.co.uk]
- 4. Measurement of DNA base and nucleotide excision repair activities in mammalian cells and tissues using the comet assay--a methodological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting AV-153 Free Base Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the precipitation of AV-153 free base in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this?
A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. This is particularly prevalent with hydrophobic compounds. The primary reason is that the concentration of AV-153 has exceeded its solubility limit in the final aqueous solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of AV-153 in your experiment.
-
Optimize Dilution Technique: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of your AV-153 stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently swirling the media can also help.
-
Use Pre-Warmed Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the AV-153 stock solution. Temperature can significantly impact the solubility of a compound.
-
Minimize Final Solvent Concentration: While a solvent like DMSO is necessary to dissolve AV-153, a high final concentration can be toxic to cells and may not prevent precipitation upon dilution. It is recommended to keep the final solvent concentration below 0.5%, and ideally below 0.1%.
Q2: My media containing AV-153 looks fine initially, but I observe a precipitate after a few hours or days in the incubator. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.
Troubleshooting Steps:
-
Media Component Interaction: Components in the cell culture medium, such as salts and proteins in serum, can interact with AV-153 over time, leading to the formation of insoluble complexes. Consider using a different basal media formulation or reducing the serum concentration if your experiment allows.
-
pH Shift: As cells metabolize, they produce waste products that can alter the pH of the medium.[1] 1,4-dihydropyridine (B1200194) derivatives like AV-153 can have pH-dependent solubility. A shift in pH could cause the compound to precipitate. Monitor the pH of your culture medium, especially in high-density cultures, and consider more frequent media changes.
-
Evaporation: Over long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including AV-153, potentially exceeding its solubility limit.[2] Ensure proper humidification of your incubator and use appropriate culture vessels with low-evaporation lids.
-
Temperature Fluctuations: Repeatedly removing your culture plates or flasks from the incubator can cause temperature cycling, which may affect the solubility of AV-153. Minimize the time your cultures are outside the incubator.
-
Compound Instability: AV-153, being a 1,4-dihydropyridine, may be sensitive to light and could degrade over time into less soluble byproducts.[3] It is advisable to prepare fresh media with AV-153 for each experiment and protect it from light.
Data Presentation
Table 1: General Physicochemical Properties of 1,4-Dihydropyridine Derivatives
| Property | General Observation for 1,4-Dihydropyridines | Implication for AV-153 |
| Aqueous Solubility | Generally poor and can be pH-dependent. | This compound is expected to have low aqueous solubility, which is a likely cause of precipitation. |
| Lipophilicity | Typically high. | The compound will preferentially partition into the lipid bilayer of cells, but this also contributes to poor aqueous solubility. |
| Stability | Sensitive to light (photodegradation), leading to aromatization of the dihydropyridine (B1217469) ring and loss of activity.[3] | Prepare solutions fresh, protect from light, and consider the potential for degradation products to precipitate. |
| pKa | The basicity of the 1,4-dihydropyridine nitrogen is low. The overall pKa will be influenced by other functional groups. | The ionization state, and therefore solubility, of AV-153 will be dependent on the pH of the cell culture medium. |
Table 2: Recommended Solvent Concentrations in Cell Culture
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (ideally < 0.1%) | Most common solvent for hydrophobic compounds. High concentrations can be cytotoxic. |
| Ethanol | < 0.5% | Can be an alternative to DMSO, but it is more volatile. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube until the compound is completely dissolved. If necessary, sonicate briefly in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of AV-153 in Your Media
-
Prepare a serial dilution: Prepare a series of dilutions of your AV-153 stock solution in pre-warmed (37°C) complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Initial Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation or turbidity.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Final Observation: After incubation, examine the solutions again for any delayed precipitation. You can do this by eye and also by checking for turbidity using a plate reader (measuring absorbance at a wavelength where the compound does not absorb, e.g., >600 nm).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration for AV-153 under your specific experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for AV-153 precipitation.
Caption: Workflow for determining AV-153 solubility.
Caption: Factors influencing AV-153 precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecule Compounds in Cell Culture Media
Disclaimer: Information regarding a specific compound designated "AV-153 free base" is not publicly available. This guide provides a general framework and best practices for assessing the stability of small molecule compounds in various cell culture media for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the stability of a compound in cell culture media?
Q2: What are the primary factors that can influence the stability of a compound in cell culture media?
A2: Several factors can impact compound stability:
-
Media Composition: Components such as amino acids (e.g., cysteine), vitamins, and metal ions can react with the compound.[1][2]
-
pH: The pH of the medium (typically 7.2-7.4) can influence the hydrolysis of susceptible chemical moieties.
-
Serum: The presence of enzymes (e.g., esterases, proteases) in fetal bovine serum (FBS) or other serum supplements can metabolize the compound.
-
Temperature: Incubation at 37°C can accelerate degradation reactions.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[1]
Q3: How should I prepare and store a stock solution of my compound?
A3: For optimal stability, it is recommended to dissolve your compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.
Q4: What is the recommended working concentration for my compound in a cell culture experiment?
A4: The optimal working concentration is specific to the compound and the assay. It is best practice to perform a dose-response experiment to determine the effective concentration range for your particular cell type and experimental endpoint. Published literature on similar compounds can provide a starting point.
Troubleshooting Guide
Issue 1: I am observing a loss of my compound's activity in a multi-day experiment.
-
Possible Cause: The compound may be unstable in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use the protocol outlined below to quantify the concentration of your compound in the media over time.
-
Replenish the Compound: For long-term experiments, consider replacing the medium with fresh medium containing the compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.
-
Use Serum-Free Medium: If you suspect enzymatic degradation by components in serum, try conducting the experiment in a serum-free or reduced-serum medium, if appropriate for your cells.
-
Issue 2: My experimental results are inconsistent between replicates.
-
Possible Cause: Inconsistent compound concentration due to degradation, precipitation, or adsorption to plasticware.
-
Troubleshooting Steps:
-
Check Solubility: Ensure your compound's working concentration is below its solubility limit in the final culture medium to prevent precipitation. Visually inspect for precipitates after dilution.
-
Pre-coat Plasticware: For highly hydrophobic compounds, pre-coating plates with a protein solution may reduce non-specific binding.
-
Consistent Handling: Ensure uniform mixing and incubation times for all replicates.
-
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of a small molecule compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Media Samples:
-
Prepare solutions of your compound at the final working concentration in different cell culture media (e.g., DMEM, RPMI-1640, Eagle's Minimum Essential Medium) both with and without serum.
-
Include a control sample of the compound in a stable buffer (e.g., phosphate-buffered saline, PBS) at the same concentration.
-
-
Incubation:
-
Place the prepared samples in a sterile, sealed container in a cell culture incubator at 37°C and 5% CO₂.
-
Protect the samples from light if the compound is known to be photosensitive.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
The 0-hour time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
To stop any enzymatic degradation and precipitate proteins, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile) to each aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and half-life (t½) in each medium.
-
Data Presentation
The quantitative data from the stability study can be summarized in a table for clear comparison.
Table 1: Stability of Compound X in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) | PBS (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 99.5 | 99.8 |
| 4 | 88.7 | 95.3 | 98.9 | 99.6 |
| 8 | 76.4 | 90.1 | 97.2 | 99.1 |
| 24 | 45.1 | 72.5 | 92.8 | 98.5 |
| 48 | 18.9 | 50.3 | 85.4 | 97.9 |
| 72 | <5 | 33.7 | 78.1 | 97.2 |
| Half-life (t½) | ~22 hours | ~45 hours | >72 hours | >72 hours |
Visualizations
References
Technical Support Center: AV-153 Free Base In Vitro Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AV-153 free base in vitro. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: Direct, comprehensive off-target profiling data for this compound from broad screening panels (e.g., kinase or safety pharmacology panels) is not extensively available in the public domain. However, AV-153 is a 1,4-dihydropyridine (B1200194) (DHP) derivative.[1][] While primarily investigated for its antimutagenic and DNA repair stimulating activities, other compounds in the 1,4-DHP class have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4][5][6][7] Therefore, cytotoxicity should be considered a potential off-target effect of this compound.
Q2: My cells are showing unexpected levels of cell death after treatment with this compound. What could be the cause?
A2: Unexpected cytotoxicity could be an off-target effect of this compound. As a member of the 1,4-dihydropyridine class of compounds, some derivatives have been shown to induce cell death in various cancer cell lines.[3][4][5][6][7] It is recommended to perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Refer to the troubleshooting guide below for more details.
Q3: Are there any known interactions of this compound with kinases?
A3: Currently, there is no publicly available data from broad kinase profiling panels for this compound. While some 1,4-dihydropyridine derivatives have been investigated for their effects on various cellular pathways, specific kinase inhibition profiles are not well-documented for this compound class as a primary mechanism of off-target effects. To definitively assess kinase interactions, it is recommended to perform a kinase profiling assay.
Q4: How can I proactively assess the potential off-target profile of this compound in my experiments?
A4: To proactively assess off-target effects, consider the following:
-
In Vitro Safety Pharmacology Profiling: Screen this compound against a panel of common off-target proteins, such as those offered by commercial vendors (e.g., a CEREP panel). This can provide insights into potential interactions with GPCRs, ion channels, and other receptors.
-
Kinase Selectivity Profiling: A broad kinase panel screen will identify any potential interactions with a wide range of kinases.
-
Cytotoxicity Assays: Determine the cytotoxic profile of this compound in your cell lines of interest using standard assays like MTT, MTS, or resazurin (B115843) reduction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High level of cytotoxicity observed at expected therapeutic concentrations. | The compound may have intrinsic cytotoxic effects in the specific cell line being used. | 1. Perform a dose-response curve to determine the IC50 value for cytotoxicity. 2. Use a lower, non-toxic concentration range for your primary experiments if possible. 3. Consider using a different cell line that may be less sensitive. 4. Ensure the DMSO concentration in your final assay conditions is not exceeding cytotoxic levels (typically <0.5%). |
| Inconsistent results between experimental replicates. | 1. Variability in cell health and density. 2. Inaccurate compound concentration. 3. Issues with assay reagents or protocol. | 1. Ensure consistent cell seeding density and monitor cell health prior to and during the experiment. 2. Prepare fresh stock solutions of this compound and verify the concentration. 3. Review and optimize the experimental protocol, ensuring all steps are performed consistently. Include appropriate positive and negative controls. |
| Discrepancy between expected on-target activity and observed cellular phenotype. | Potential off-target effects may be influencing the cellular phenotype, masking or altering the on-target effects. | 1. Conduct a literature search for known off-target effects of 1,4-dihydropyridine derivatives. 2. Perform a broad off-target screening panel to identify potential confounding interactions. 3. Use orthogonal approaches to validate your on-target findings, such as using a structurally distinct compound with the same on-target activity but potentially different off-target profile. |
Quantitative Data: Cytotoxicity of 1,4-Dihydropyridine Derivatives (Related Compounds)
Disclaimer: The following data is for 1,4-dihydropyridine derivatives and NOT for this compound. This information is provided to illustrate the potential for cytotoxicity within this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 7d | MCF-7 | 28.5 ± 3.5 | [4][7] |
| Derivative 7a | LS180 | 29.7 ± 4.7 | [4][7] |
| Derivative 7a | MOLT-4 | 17.4 ± 2.0 | [4][7] |
| 1,4-DHP 18 | HeLa | 3.60 | [6] |
| 1,4-DHP 19 | HeLa | 2.31 | [6] |
| 1,4-DHP 20 | HeLa | 4.10 | [6] |
| 1,4-DHP 18 | MCF-7 | 5.2 | [6] |
| 1,4-DHP 19 | MCF-7 | 5.7 | [6] |
| 1,4-DHP 20 | MCF-7 | 11.9 | [6] |
| Triazole Derivative 13ab' | Caco-2 | 0.63 ± 0.05 | [5] |
| Triazole Derivative 13ad' | Caco-2 | 5.68 ± 0.14 | [5] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of a compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Profiling Assay (General Workflow)
This protocol outlines a general workflow for assessing the interaction of a compound with a panel of kinases.
Materials:
-
This compound
-
Kinase panel kit (commercial vendor)
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Multi-well plates (e.g., 384-well)
-
Plate reader (luminescence, fluorescence, or radioactivity detector)
Procedure:
-
Prepare a solution of this compound at a desired concentration (e.g., 10 µM for single-point screening or a dilution series for IC50 determination).
-
In a multi-well plate, add the assay buffer, the specific kinase, and the kinase-specific substrate.
-
Add the this compound solution to the wells. Include a positive control inhibitor and a negative (vehicle) control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
References
- 1. This compound|CAS 19350-66-4|DC Chemicals [dcchemicals.com]
- 3. brieflands.com [brieflands.com]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AV-153 Free Base Photostability
Disclaimer: Specific photostability data for AV-153 free base is not publicly available. This guide provides general best practices and troubleshooting advice for photostability testing of small molecules, which can be applied to this compound experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is photostability and why is it important for this compound?
Photostability refers to the ability of a substance, in this case, this compound, to withstand exposure to light without undergoing chemical or physical changes. For researchers, scientists, and drug development professionals, understanding the photostability of AV-153 is crucial as photodegradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, thereby affecting experimental results and the safety profile of the compound.
Q2: What are the typical signs of this compound photodegradation in an experimental setup?
Common indicators of photodegradation that you might observe during your experiments include:
-
Color Change: A noticeable change in the color of the AV-153 solution or solid sample.
-
Precipitation: The formation of a precipitate in a previously clear solution.
-
Changes in Spectroscopic Profile: Alterations in the UV-Vis or fluorescence spectra of the compound.
-
Inconsistent Assay Results: Variability or a consistent decrease in the expected activity or concentration of AV-153 in your assays.
-
Appearance of New Peaks in Chromatography: The emergence of new peaks in HPLC, LC-MS, or GC-MS analyses, indicating the formation of degradation products.
Q3: What are the standard regulatory guidelines for photostability testing?
The most widely recognized guidelines for photostability testing are from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q1B guideline.[1][2][3] This guideline outlines the recommended conditions for photostability testing of new drug substances and products.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the photostability assessment of compounds like this compound.
Problem 1: My this compound solution shows rapid degradation under ambient laboratory light.
| Potential Cause | Troubleshooting Step |
| High photosensitivity of AV-153. | Work under subdued or filtered light (e.g., sodium lamps or yellow light). Use amber-colored glassware or wrap experimental containers in aluminum foil. |
| Solvent-mediated photodegradation. | Evaluate the photostability of AV-153 in different solvents to identify a more stable formulation. Some solvents can promote photodegradation. |
| Presence of photosensitizers. | Ensure all reagents and solvents are of high purity and free from contaminants that could act as photosensitizers. |
Problem 2: I am observing inconsistent results in my photostability studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent light exposure. | Ensure uniform light exposure for all samples. Use a calibrated photostability chamber with controlled light sources.[4][5] Monitor light intensity and duration using a lux meter and a UV radiometer.[4] |
| Temperature fluctuations. | Light sources can generate heat, leading to thermal degradation.[5] Use a temperature-controlled chamber and include dark controls (samples shielded from light but exposed to the same temperature) to differentiate between thermal and photodegradation.[6] |
| Sample variability. | Prepare samples from a single, homogenous batch of this compound to minimize variability. |
Problem 3: I am unable to identify the degradation products of AV-153.
| Potential Cause | Troubleshooting Step |
| Degradants are below the limit of detection. | Perform forced degradation studies by exposing the sample to more intense light or for a longer duration to generate a higher concentration of the degradation products.[5][7] |
| Inappropriate analytical method. | Utilize a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradants. |
| Complex degradation pathway. | Employ advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy to elucidate the structure of the degradation products. |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of this compound in Solution
Objective: To perform a preliminary assessment of the photostability of an this compound solution under standard laboratory light conditions.
Materials:
-
This compound
-
Solvent of choice (e.g., DMSO, ethanol, PBS)
-
Clear and amber glass vials
-
Aluminum foil
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the solution into three sets of vials:
-
Set A (Light Exposed): Clear glass vials.
-
Set B (Dark Control): Amber glass vials or clear vials wrapped completely in aluminum foil.[3]
-
Set C (Initial Time Point): For immediate analysis.
-
-
Place Set A and Set B under ambient laboratory light conditions.
-
Analyze the concentration of AV-153 in Set C immediately using a suitable analytical method (e.g., HPLC-UV).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take a vial from Set A and Set B and analyze the concentration of AV-153.
-
Compare the concentration of AV-153 in the light-exposed samples to the dark control and the initial time point to determine the extent of photodegradation.
Protocol 2: Confirmatory Photostability Study Following ICH Q1B Guidelines
Objective: To conduct a formal photostability study of this compound according to ICH Q1B guidelines.
Materials:
-
This compound (solid or in solution)
-
Chemically inert and transparent containers
-
Validated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2.[5]
-
Calibrated lux meter and UV-A radiometer
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Place the AV-153 samples (both as solid and in solution) in the photostability chamber.
-
Prepare dark control samples by wrapping identical containers in aluminum foil and placing them in the same chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][6][7]
-
Monitor the light exposure using the lux meter and UV-A radiometer.
-
At the end of the exposure, visually inspect the samples for any changes in appearance.
-
Analyze the light-exposed samples and the dark controls using the validated stability-indicating method to determine the amount of degradation and identify any photoproducts.
Visualizations
Caption: Troubleshooting workflow for AV-153 photostability issues.
Caption: ICH Q1B photostability testing decision flowchart.
References
- 1. Photostability Testing - Sampled [sampled.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Regulatory Requirements for Photostability Laboratory Setup – StabilityStudies.in [stabilitystudies.in]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
Preventing AV-153 free base degradation during storage
This center provides guidance on the proper storage, handling, and stability testing of AV-153 free base to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a desiccated, airtight container. The compound is sensitive to moisture and oxidation, making these conditions critical for preventing degradation. For short-term storage (up to 2 weeks), storage at 4°C with desiccant is acceptable.
Q2: Is this compound sensitive to light?
Yes, AV-153 exhibits moderate photosensitivity. All storage containers, both for solid compound and solutions, should be amber-colored or wrapped in aluminum foil to protect from light exposure. All handling should be performed under subdued light conditions where possible.
Q3: What is the recommended solvent for preparing stock solutions?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). For aqueous buffers, the stability of AV-153 decreases as the pH increases above 7.5. It is advised to prepare fresh dilutions in aqueous media for immediate use in experiments.
Q4: How can I visually identify potential degradation of my AV-153 sample?
The pure, solid form of AV-153 is a fine, white to off-white crystalline powder. Signs of degradation may include a noticeable change in color to yellow or brown, clumping of the powder due to moisture absorption, or an unusual odor. Any visual change should be investigated with analytical methods before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and storage of this compound.
Issue 1: My solid AV-153 sample has turned yellow after storage.
-
Possible Cause: This is a primary indicator of degradation, likely due to oxidation or exposure to light and/or elevated temperatures.
-
Recommended Action:
-
Do not use the discolored sample in experiments where compound integrity is critical.
-
Verify your storage conditions. Ensure the container is airtight, properly sealed, contains a desiccant, and is protected from light.
-
Perform an analytical check (e.g., HPLC-UV, see Protocol 2) to quantify the purity of the material and identify potential degradants.
-
If storage conditions were suboptimal, discard the affected batch and use a fresh, properly stored sample.
-
Issue 2: My stock solution in DMSO appears cloudy or contains precipitates.
-
Possible Cause:
-
Poor Solubility: The concentration may have exceeded the solubility limit in DMSO at the storage temperature (-20°C).
-
Moisture Contamination: The DMSO used may not have been anhydrous, or moisture may have entered the vial, causing the free base to precipitate.
-
-
Recommended Action:
-
Gently warm the solution to room temperature (20-25°C) and vortex to see if the precipitate redissolves. If it does, the issue was likely temperature-related precipitation. Consider storing solutions at 4°C if they are for short-term use.
-
If the precipitate does not redissolve, it may be a degradant. Analyze the solution via HPLC.
-
Always use high-quality, anhydrous DMSO for preparing stock solutions.
-
Issue 3: HPLC analysis of my sample shows new impurity peaks.
-
Possible Cause: This is direct evidence of chemical degradation. The degradation pathway may be accelerated by improper storage (temperature, moisture, air, light) or solution handling (incompatible solvents, pH).
-
Recommended Action:
-
Use the workflow diagram below to identify the source of degradation.
-
Compare the chromatogram to a reference standard of a fresh, un-degraded sample.
-
Review the storage history of the sample and the solvent used. Refer to the data tables below for stability information under various conditions.
-
Stability Data Summary
Table 1: Stability of Solid this compound Under Accelerated Conditions (4 weeks)
| Condition | Purity by HPLC (%) | Appearance |
| -20°C, Desiccated, Dark (Control) | 99.8% | White Powder |
| 4°C, Desiccated, Dark | 99.5% | White Powder |
| 25°C / 60% RH, Dark | 94.2% | Off-white, clumping |
| 40°C / 75% RH, Dark | 85.1% | Yellow Powder |
| 40°C, Desiccated, Light Exposure | 91.3% | Light Yellow Powder |
Table 2: Stability of AV-153 (10 mM) in Various Solvents at 4°C (7 days)
| Solvent | Purity by HPLC (%) | Observations |
| Anhydrous DMSO | 99.7% | Clear, colorless |
| Anhydrous Ethanol | 98.9% | Clear, colorless |
| PBS (pH 7.4) | 92.5% | Slight precipitation |
| Acetonitrile | 99.1% | Clear, colorless |
Key Experimental Protocols
Protocol 1: Preparation of AV-153 Stock Solutions for Stability Studies
-
Acclimation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Under subdued light, accurately weigh the desired amount of AV-153 powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO (or other specified solvent) to the powder to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and air exposure.
-
Storage: Tightly cap the vials and store them at the recommended temperature (-20°C for long-term).
Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the AV-153 stock solution to approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Visualized Workflows and Pathways
How to minimize AV-153 free base-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-153 free base. The information is designed to help minimize this compound-induced cytotoxicity in experimental settings. AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative known for its antimutagenic and anti-cancer properties.[1][][3] Its mechanism of action involves intercalation into DNA, reduction of DNA damage, and stimulation of DNA repair.[1][][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results between replicate wells. | Inconsistent cell seeding, edge effects on the plate, or compound precipitation. | Ensure a homogenous cell suspension and consistent pipetting. Avoid using the outer wells of the plate or fill them with sterile media. Visually inspect for precipitate after compound addition. |
| Unexpectedly high cytotoxicity in control (non-cancerous) cell lines. | The inherent cytotoxic nature of the compound, off-target effects, or suboptimal experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Reduce the incubation time. Investigate the role of oxidative stress by co-incubating with an antioxidant. |
| Compound precipitation in culture medium. | Poor solubility of the free base in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3] |
| Difficulty reproducing published IC50 values. | Differences in cell lines, cell passage number, seeding density, or assay protocol. | Standardize cell culture conditions and protocols. Ensure the cell line is the same as in the cited study and that its passage number is low. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of AV-153?
A1: AV-153 is a 1,4-dihydropyridine derivative that acts as an antimutagenic and anti-cancer agent.[1][3] Its primary mechanism involves interacting with DNA by intercalating into single-strand breaks, which leads to a reduction in DNA damage and stimulates cellular DNA repair processes.[1][][3] It has been shown to interact with thymine (B56734) and cytosine and influence poly(ADP)ribosylation.[1][][3]
Q2: What are the potential mechanisms of AV-153-induced cytotoxicity?
A2: While AV-153's primary role is described as antimutagenic, its anti-cancer properties imply induced cytotoxicity in cancer cells. The cytotoxicity of some 1,4-dihydropyridine derivatives has been documented and may not be related to their calcium channel blocking activity.[4] Potential mechanisms of cytotoxicity could include the induction of oxidative stress, which is a known effect of some drugs and can lead to cellular damage, and the initiation of apoptosis (programmed cell death).[4][5][6]
Q3: How can I minimize the cytotoxic effects of AV-153 on my non-target cells?
A3: To minimize cytotoxicity in non-target cells, consider the following strategies:
-
Optimize Concentration and Incubation Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time necessary to achieve the desired experimental outcome while minimizing toxicity to non-target cells.
-
Co-administration of Antioxidants: Since many cytotoxic compounds induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate these effects.[7][8]
-
Use of a More Soluble Salt Form: If working with the free base proves difficult due to solubility issues leading to inconsistent results, consider using a more soluble salt form if available.
Q4: What are the reported IC50 values for AV-153?
A4: The half-maximal inhibitory concentration (IC50) values for AV-153 have been reported for the following cell lines:
| Cell Line | IC50 Value |
| Raji (Burkitt's lymphoma) | 14.9 µM |
| HL-60 (promyelocytic leukemia) | 10.3 µM |
| (Data sourced from MedChemExpress)[3] |
Experimental Protocols
Below are detailed protocols for standard assays to evaluate cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of AV-153 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest AV-153 concentration) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
Lysis solution (provided in the kit for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of AV-153 and include appropriate controls (untreated, vehicle, and maximum LDH release).
-
Incubate for the desired duration.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of AV-153 for the selected time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Proposed Signaling Pathway for Drug-Induced Cytotoxicity
The following diagram illustrates a potential signaling pathway through which a compound like AV-153, or 1,4-dihydropyridine derivatives in general, might induce cytotoxicity via oxidative stress.
References
- 1. This compound|CAS 19350-66-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes [mdpi.com]
- 8. Vitamin C - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Comet Assay Parameters for AV-153 Free Base
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing comet assay (single cell gel electrophoresis) parameters for the novel 1,4-dihydropyridine (B1200194) derivative, AV-153 free base. This compound has demonstrated antimutagenic and anticancer properties, reportedly by intercalating with DNA, reducing DNA damage, and stimulating DNA repair mechanisms.[][2] The comet assay is a sensitive method for detecting DNA strand breaks in individual cells, making it a valuable tool for evaluating the genotoxic or protective effects of compounds like AV-153.[3][4]
Due to the limited availability of specific protocols for this compound in the comet assay, this guide offers a comprehensive framework for parameter optimization and troubleshooting. The provided protocols and data are illustrative and should be adapted based on your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the first step before conducting a comet assay with a novel compound like this compound?
A1: Before proceeding with the comet assay, it is crucial to determine the cytotoxic potential of this compound on your chosen cell line. High levels of cytotoxicity can lead to secondary DNA damage (necrosis or apoptosis), resulting in false positives.[5][6] A preliminary cytotoxicity assay (e.g., MTT, trypan blue exclusion) should be performed to identify a sub-toxic concentration range for your experiments. It is recommended to use concentrations that result in cell viability of at least 75-80%.[5]
Q2: Which type of comet assay, alkaline or neutral, is more appropriate for studying this compound?
A2: The choice between the alkaline and neutral comet assay depends on the type of DNA damage you intend to detect. The alkaline comet assay (pH > 13) is more sensitive and detects a broader spectrum of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites.[3][7][8] The neutral comet assay is primarily used for detecting double-strand breaks. Given that AV-153 is reported to interact with DNA and stimulate repair, the alkaline assay would be a suitable starting point to capture a wide range of potential DNA modifications.
Q3: How can I minimize background DNA damage in my control cells?
A3: High background damage in control cells can mask the effects of your test compound. To minimize this, handle cells gently during harvesting; avoid harsh scraping, which can cause mechanical DNA damage.[9] Ensure all buffers are freshly prepared and cold (4°C) to inhibit endogenous nuclease activity.[8][10] It is also advisable to perform experiments under low light conditions to prevent UV-induced DNA damage.[7]
Q4: What are the critical parameters to optimize for the comet assay?
A4: Several parameters can significantly influence the outcome of the comet assay and should be optimized for your specific experimental conditions. These include:
-
Agarose (B213101) concentration: Lower concentrations of low-melting-point agarose can increase the sensitivity of the assay.[11][12]
-
Lysis duration and temperature: Longer lysis times at 4°C can enhance the detection of DNA damage.[13]
-
Alkaline unwinding time: This step is crucial for DNA denaturation and the expression of alkali-labile sites.
-
Electrophoresis conditions: The voltage and duration of electrophoresis directly impact the migration of DNA fragments.[11][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in control cells | - Harsh cell harvesting (e.g., scraping)- Buffers not fresh or cold- Exposure to UV light[7]- Contaminated reagents | - Use enzymatic detachment (e.g., Trypsin-EDTA) and handle cells gently.[9]- Prepare fresh, cold (4°C) buffers before each experiment.[8][10]- Work under subdued light.- Use high-purity water and filter-sterilize solutions. |
| No comets in positive control | - Ineffective positive control- Incorrect electrophoresis buffer pH- Insufficient electrophoresis time/voltage | - Use a known genotoxic agent (e.g., 20 µM etoposide (B1684455) for 4 hours) as a positive control.[7]- Ensure the alkaline electrophoresis buffer has a pH > 13.- Optimize electrophoresis conditions (e.g., increase time or voltage).[11][14] |
| Agarose gel slides off the slide | - Slides not pre-treated or improperly coated- Incomplete coverage of the well | - Use pre-treated slides designed for comet assays.[7]- Ensure the agarose-cell suspension completely covers the well area.[7] |
| "Hedgehog" or "cloud" comets | - High levels of cytotoxicity (apoptosis/necrosis)[6] | - Re-evaluate the cytotoxicity of this compound and use a lower, non-toxic concentration.[5]- While these comets can indicate cell death, their frequency can be a useful measure of high-level DNA damage and should be noted.[6] |
| Inconsistent results between replicates | - Variation in cell density- Inconsistent slide preparation- Temperature fluctuations during electrophoresis | - Ensure a homogenous single-cell suspension and accurate cell counting.- Pipette the agarose-cell mixture carefully and consistently onto each slide.- Perform electrophoresis in a temperature-controlled environment, ideally at 4°C.[14] |
Experimental Protocols
Standard Alkaline Comet Assay Protocol
This protocol provides a starting point for optimization.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound and appropriate controls (negative and positive).
-
Harvest cells using a gentle method (e.g., Trypsin-EDTA) and wash with ice-cold PBS (Ca²⁺ and Mg²⁺ free).
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/ml.
-
-
Slide Preparation:
-
Melt 1% low-melting-point agarose (LMA) and equilibrate to 37°C.
-
Mix 10 µl of the cell suspension with 100 µl of the LMA at a 1:10 (v/v) ratio.
-
Pipette 75 µl of the mixture onto a pre-treated comet slide.
-
Gently spread the mixture over the well.
-
Place the slides at 4°C in the dark for 10-30 minutes to solidify the agarose.
-
-
Lysis:
-
DNA Unwinding:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are fully submerged.[15]
-
Let the DNA unwind for 20-40 minutes in the dark.
-
-
Electrophoresis:
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the slides with a fluorescent DNA dye (e.g., SYBR Gold or Propidium Iodide) according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate comet assay software to quantify DNA damage. The percentage of DNA in the tail is the recommended parameter for quantification.[16]
-
Data Presentation: Hypothetical Optimization Data for AV-153
Table 1: Cytotoxicity of this compound on Human Lymphocytes (24-hour exposure)
| AV-153 Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 98 ± 2 |
| 1 | 97 ± 3 |
| 5 | 95 ± 4 |
| 10 | 91 ± 5 |
| 25 | 85 ± 6 |
| 50 | 72 ± 7 |
| 100 | 55 ± 8 |
Based on this hypothetical data, concentrations up to 25 µM would be suitable for comet assay experiments.
Table 2: Optimization of Electrophoresis Conditions
| Voltage (V) | Duration (min) | % DNA in Tail (Positive Control) | % DNA in Tail (Negative Control) |
| 20 | 20 | 25 ± 4 | 3 ± 1 |
| 20 | 30 | 35 ± 5 | 4 ± 1 |
| 25 | 20 | 38 ± 6 | 4 ± 2 |
| 25 | 30 | 45 ± 5 | 5 ± 2 |
| 30 | 30 | 48 ± 7 | 8 ± 3 |
Optimal conditions are highlighted in bold, providing good separation in the positive control without significantly increasing background damage.
Table 3: Optimization of Lysis Duration at 4°C
| Lysis Duration (hours) | % DNA in Tail (Positive Control) | % DNA in Tail (Negative Control) |
| 1 | 35 ± 5 | 4 ± 1 |
| 4 | 42 ± 6 | 5 ± 2 |
| 8 | 46 ± 5 | 5 ± 2 |
| 16 (Overnight) | 48 ± 7 | 6 ± 2 |
Overnight lysis provides the highest sensitivity for detecting DNA damage.
Mandatory Visualizations
Caption: Experimental workflow for the alkaline comet assay.
Caption: Troubleshooting decision tree for common comet assay issues.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchtweet.com [researchtweet.com]
- 4. researchgate.net [researchgate.net]
- 5. Do cytotoxicity and cell death cause false positive results in the in vitro comet assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Optimization and standardization of the "comet assay" for analyzing the repair of DNA damage in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: AV-153 Free Base Interference with Fluorescence Assays
Welcome to the technical support center for AV-153 free base. This resource is designed for researchers, scientists, and drug development professionals who may encounter issues with fluorescence-based assays due to interference from this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses properties that directly affect the fluorescence signal, leading to misleading results. This interference can manifest as an increase or decrease in the measured fluorescence, independent of the compound's biological activity on the intended target.[1][2][3] The two main types of interference are autofluorescence and fluorescence quenching.[2][4]
Q2: How can I determine if this compound is causing interference in my assay?
A2: To determine if this compound is interfering, you should run control experiments. A simple method is to measure the fluorescence of this compound in the assay buffer without the fluorescent reporter.[5] An unusually high signal suggests autofluorescence, while a decrease in the signal of a known fluorophore in the presence of the compound can indicate quenching.[2]
Q3: What is autofluorescence and how can it affect my results?
A3: Autofluorescence is the natural tendency of a molecule, like this compound, to emit light upon excitation.[1][5][6] If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to a false positive signal, making it appear as though the compound is an activator of your target.[1]
Q4: What is fluorescence quenching and how can it impact my assay?
A4: Fluorescence quenching is a process where a compound, in this case, this compound, decreases the fluorescence intensity of a fluorophore.[2][3] This can occur through various mechanisms and may lead to a false positive result for inhibition in your assay.[2]
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence assay, follow these troubleshooting steps to diagnose and resolve the issue.
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
High background fluorescence in wells containing only this compound and buffer.
-
Dose-dependent increase in signal with increasing concentrations of this compound.
Troubleshooting Workflow:
References
Ensuring consistent AV-153 free base delivery in cell culture
Welcome to the technical support center for AV-153 free base. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent and effective delivery of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AV-153 is a 1,4-dihydropyridine (B1200194) derivative with antimutagenic and anti-cancer properties.[1][2][3] Its primary mechanism of action involves the modulation of DNA repair processes. AV-153 intercalates into DNA at sites of single-strand breaks, which stimulates DNA repair pathways.[1][2][3] It also influences the process of poly(ADP-ribosylation), a key signaling event in the DNA damage response.[1][2]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The rapid dilution of the solvent reduces the solubility of the compound, causing it to precipitate. To prevent this, consider the following:
-
Optimize Final Concentration: The intended final concentration of AV-153 may exceed its solubility limit in the culture medium. It is advisable to determine the maximum soluble concentration empirically.
-
Refine Dilution Technique: Avoid adding your concentrated DMSO stock solution directly to the full volume of media. Instead, use a stepwise or serial dilution method.
-
Pre-warm the Media: Always add the compound to media that has been pre-warmed to 37°C, as temperature can affect solubility.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: The stability of this compound in your experimental conditions should be determined empirically. This can be done by incubating the compound in your cell culture medium at 37°C for various durations (e.g., 0, 2, 4, 8, 24, 48 hours) and then quantifying the remaining compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Inconsistent delivery of this compound due to precipitation or degradation.
-
Troubleshooting Steps:
-
Visually inspect your working solutions and cell culture plates for any signs of precipitation (cloudiness, crystals).
-
Re-evaluate your stock solution preparation and dilution protocol. Ensure the stock is fully dissolved and that you are using a stepwise dilution into pre-warmed media.
-
Perform a stability study to determine if AV-153 is degrading in your media over the course of your experiment.
-
Ensure the final DMSO concentration is consistent across all experiments and controls.
-
-
-
Possible Cause: Batch-to-batch variability of this compound.
-
Troubleshooting Steps:
-
If possible, purchase larger batches of the compound to minimize variability between experiments.
-
If you suspect batch-to-batch differences, it is advisable to perform a dose-response curve with each new batch to confirm its potency.
-
-
Issue 2: Observed cellular toxicity is higher than expected.
-
Possible Cause: Cytotoxicity from the DMSO solvent.
-
Troubleshooting Steps:
-
Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone.
-
Ensure the final DMSO concentration in your experiments does not exceed this limit (typically ≤ 0.1% for sensitive cell lines).
-
Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any solvent effects.
-
-
-
Possible Cause: The final concentration of AV-153 is too high.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration range for your desired biological effect.
-
Start with a lower concentration range and gradually increase it to find the desired therapeutic window without significant toxicity.
-
-
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₉NO₆ | [2] |
| Molecular Weight | 297.30 g/mol | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General practice for hydrophobic compounds |
| Solubility in DMSO | Data not readily available. It is recommended to determine this empirically. See Protocol 1. | N/A |
| Stability in Cell Culture Media | Data not readily available. It is recommended to determine this empirically. See Protocol 2. | N/A |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in DMSO
Objective: To determine the maximum soluble concentration of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge tubes
-
Water bath sonicator (optional)
Methodology:
-
Prepare a series of concentrations: Weigh out increasing amounts of this compound into separate microcentrifuge tubes.
-
Add DMSO: Add a fixed volume of DMSO to each tube to achieve a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 mM).
-
Dissolution: Vortex each tube vigorously for 2-5 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C or use a water bath sonicator for 10-15 minutes.
-
Visual Inspection: After attempting to dissolve the compound, visually inspect each tube for any undissolved particles.
-
Determine Maximum Solubility: The highest concentration at which the this compound completely dissolves is its approximate maximum solubility in DMSO. It is recommended to prepare your primary stock solution at a concentration slightly below this limit to ensure it remains fully dissolved during storage.
Protocol 2: Preparation of this compound Stock and Working Solutions for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare a Primary Stock Solution in DMSO:
-
Based on the solubility determined in Protocol 1, prepare a concentrated primary stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM).
-
Ensure the compound is completely dissolved by vortexing.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
If a wide range of concentrations is needed, perform serial dilutions of the primary stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution (Stepwise Dilution):
-
Pre-warm your cell culture medium to 37°C.
-
Step 1: Intermediate Dilution in Media: Prepare an intermediate dilution of your DMSO stock (or serial dilutions) in a small volume of the pre-warmed culture medium. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of media to get a 200 µM intermediate solution. Gently vortex during addition.
-
Step 2: Final Dilution: Add the required volume of the intermediate media dilution to the final volume of your cell culture medium in your experimental plate or flask. For example, add 10 µL of the 200 µM intermediate solution to 190 µL of media in a well of a 96-well plate to achieve a final concentration of 10 µM.
-
The final DMSO concentration should be kept below the cytotoxic level for your cells (e.g., ≤ 0.1%).
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare the Test Solution: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium to your desired final working concentration. Ensure the final DMSO concentration is low and consistent.
-
Time-Course Incubation: Aliquot the test solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the samples in a 37°C incubator.
-
Sample Collection: At each designated time point, remove the corresponding sample and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent this compound using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: DNA damage response pathway involving PARP1.
References
Troubleshooting inconsistent results with AV-153 free base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with AV-153 free base. The information is designed to address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AV-153 and what is its mechanism of action?
A1: AV-153 is an antimutagenic derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP).[1][2][3] Its primary mechanism of action involves the modulation of DNA repair processes. It intercalates into DNA at single-strand breaks, reducing DNA damage and stimulating DNA repair mechanisms within human cells in vitro.[1][2][3] AV-153 has also been shown to interact with thymine (B56734) and cytosine and to influence poly(ADP)ribosylation, a process involved in DNA repair and cell death.[1][2][3] Additionally, it has demonstrated anti-cancer and antioxidant properties.[1][2][4]
Q2: What are the common causes of inconsistent results when working with this compound?
A2: Inconsistent results with this compound, as with many free base compounds, often stem from issues with solubility and stability. Free bases can be less soluble in aqueous solutions compared to their salt forms, potentially leading to precipitation and inaccurate concentrations in cell culture media. Stability can also be a factor, as the compound may degrade over time, especially if not stored correctly. Careful attention to solution preparation and storage is critical for reproducible experiments.
Q3: How should I dissolve and store this compound?
A3: For optimal results, it is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When preparing aqueous working solutions, the stock solution should be diluted slowly and with vigorous mixing to prevent precipitation. The final concentration of the organic solvent in the assay medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: Can AV-153 be used in animal studies?
A4: Yes, AV-153 has been used in in vivo studies. For instance, it has been studied in a streptozotocin-induced model of diabetes mellitus in rats, where it was shown to normalize the expression of several proteins in the myocardium, including GLUT1, GLUT4, iNOS, PARP1, and gamma H2AX histone.[5]
Troubleshooting Guide
Issue: I am observing variable or lower-than-expected activity of AV-153 in my cell-based assays.
This is a common issue that can often be traced back to problems with the compound's concentration and stability. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Inconsistent AV-153 Activity
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
Quantitative Data
The following table summarizes the available quantitative data for AV-153.
| Cell Line | Assay | Endpoint | Value | Reference |
| Raji (human Burkitt's lymphoma) | Cell Viability | IC50 | 14.9 mM | [1] |
| HL-60 (human promyelocytic leukemia) | Cell Viability | IC50 | 10.3 mM | [1] |
| Peripheral blood lymphocytes or HL-60 cells | DNA Damage | Reduction in single-strand breaks | 13-67% (at 1 nM to 10 μM) | [1] |
Experimental Protocols
Representative Protocol: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of AV-153 on a cancer cell line, such as HL-60.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of AV-153 to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest AV-153 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the AV-153 concentration and fitting the data to a dose-response curve.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of AV-153, focusing on its role in DNA repair.
Proposed Signaling Pathway of AV-153
Caption: A diagram illustrating the proposed mechanism of action of AV-153 in the DNA damage response pathway.
References
Technical Support Center: AV-153 Free Base in Cell Viability Assays
Welcome to the technical support center for AV-153 free base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with antimutagenic and anti-cancer properties.[1] Its primary mechanism of action is DNA intercalation, where it inserts itself into the DNA structure, particularly at single-strand breaks. This interaction can reduce DNA damage and stimulate DNA repair processes.[1] AV-153 is also known to influence poly(ADP)ribosylation, a process involved in DNA repair and cell death signaling.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. For storage, it is recommended to keep the solid compound in a dry, dark place. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in cell culture media?
Q4: Can AV-153 interfere with common cell viability assays?
Yes, compounds like AV-153, particularly those with reducing potential or inherent color, can interfere with certain cell viability assays. For example, tetrazolium-based assays such as MTT, MTS, and XTT rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product. A compound that can directly reduce the tetrazolium salt will lead to a false positive signal, suggesting higher cell viability than is actually present.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments with this compound.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Possible Causes:
-
Compound Instability: As a 1,4-dihydropyridine, AV-153 may degrade in solution over time, especially when exposed to light.[2]
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells.
Solutions:
-
Fresh Preparations: Always prepare fresh dilutions of AV-153 from a frozen stock solution for each experiment. Protect solutions from light.
-
Cell Line Authentication: Ensure the identity and passage number of your cell line are consistent between experiments.
-
Homogenous Cell Suspension: Ensure a single-cell suspension before and during plating. Gently swirl the cell suspension flask before aspirating and mix by pipetting while dispensing into wells.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used for AV-153) to account for any solvent-induced effects.
Issue 2: Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, MTS, XTT)
Possible Cause:
-
Direct Reduction of Tetrazolium Salt: 1,4-dihydropyridine derivatives may have the ability to directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to an artificially high absorbance reading.[4]
Solutions:
-
Cell-Free Control: To test for direct interference, incubate AV-153 at various concentrations with the assay reagent in cell-free culture medium. If a color change is observed, this indicates direct reduction of the tetrazolium salt.
-
Alternative Assays: If interference is confirmed, consider using a cell viability assay with a different detection principle that does not rely on cellular reduction. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.
-
Trypan Blue Exclusion Assay: Assesses cell membrane integrity.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Issue 3: No or Low Cytotoxic Effect Observed
Possible Causes:
-
Inappropriate Concentration Range: The concentrations of AV-153 used may be too low to induce a cytotoxic effect in the chosen cell line.
-
Insufficient Incubation Time: The cytotoxic effects of DNA intercalating agents may require longer incubation times to manifest.
-
Low Cell Proliferation Rate: The efficacy of DNA-damaging agents is often dependent on active cell division.[5]
Solutions:
-
Dose-Response Optimization: Perform a dose-response experiment with a wide range of AV-153 concentrations to determine the appropriate IC50 for your specific cell line.
-
Time-Course Experiment: Extend the incubation period (e.g., 48, 72, or 96 hours) to determine the optimal time point for observing cytotoxicity.
-
Ensure Logarithmic Growth: Use cells that are in the exponential growth phase for your experiments.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for AV-153 and other 1,4-dihydropyridine derivatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| AV-153 | Raji (Burkitt's lymphoma) | Not Specified | 14.9 | [2] |
| AV-153 | HL-60 (promyelocytic leukemia) | Not Specified | 10.3 | [2] |
| 1,4-DHP Derivative 7a | MOLT-4 (acute lymphoblastic leukemia) | MTT | 17.4 ± 2.0 | [1][6] |
| 1,4-DHP Derivative 7a | LS180 (colon adenocarcinoma) | MTT | 29.7 ± 4.7 | [1][6] |
| 1,4-DHP Derivative 7d | MCF-7 (breast adenocarcinoma) | MTT | 28.5 ± 3.5 | [1][6] |
| 1,4-DHP Derivative 18 | HeLa (cervical adenocarcinoma) | Resazurin | 3.6 | [7] |
| 1,4-DHP Derivative 19 | HeLa (cervical adenocarcinoma) | Resazurin | 2.3 | [7] |
| 1,4-DHP Derivative 20 | HeLa (cervical adenocarcinoma) | Resazurin | 4.1 | [7] |
| 1,4-DHP Derivative 18 | MCF-7 (breast adenocarcinoma) | Resazurin | 5.2 | [7] |
| 1,4-DHP Derivative 19 | MCF-7 (breast adenocarcinoma) | Resazurin | 5.7 | [7] |
| 1,4-DHP Derivative 20 | MCF-7 (breast adenocarcinoma) | Resazurin | 11.9 | [7] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the medium containing the different concentrations of AV-153. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1
The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8][9]
-
Cell Treatment: Treat cells with AV-153 at the desired concentrations for the appropriate duration. Include positive (e.g., CCCP or FCCP) and negative (vehicle) controls.[9]
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity of both the red J-aggregates (Excitation: ~585 nm, Emission: ~590 nm) and the green JC-1 monomers (Excitation: ~514 nm, Emission: ~529 nm) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Protocol 3: Caspase-3/7 Activation Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: After treatment with AV-153, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Signal Detection: Incubate the reaction and measure the resulting luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for AV-153 in cancer cells.
Caption: Troubleshooting workflow for AV-153 in cell viability assays.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Impact of serum concentration on AV-153 free base activity
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum concentration on the biological activity of AV-153 free base.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 1,4-dihydropyridine (B1200194) derivative with demonstrated antimutagenic and anti-cancer properties.[1][] Its primary mechanism of action involves the intercalation into DNA, which leads to a reduction in DNA damage and the stimulation of DNA repair processes within human cells.[1][] It has been shown to interact with thymine (B56734) and cytosine bases and may influence poly(ADP)ribosylation, a process involved in DNA repair and cell death.[1][]
Q2: We are observing a significant decrease in AV-153 potency (higher IC50) in our cell-based assays when using media containing Fetal Bovine Serum (FBS) compared to serum-free conditions. Why is this happening?
This is a common phenomenon for many small molecule compounds. The apparent decrease in potency is most likely due to the binding of AV-153 to serum proteins, particularly albumin. Only the unbound, or "free," fraction of a drug is available to cross the cell membrane and interact with its intracellular target (in this case, DNA).[3][4] When serum is present, a portion of AV-153 binds to proteins, reducing the concentration of the free, active compound and thus shifting the IC50 to a higher value. This is often referred to as a "serum shift."
Q3: How can we quantify the impact of serum on AV-153 activity?
The effect of serum can be quantified by determining the IC50 of AV-153 in assays with varying concentrations of serum. A significant increase in the IC50 value with increasing serum concentration confirms a serum shift. The fold-shift in IC50 provides a quantitative measure of the impact of serum protein binding.
Troubleshooting Guide
Issue: Inconsistent results or lower-than-expected potency of AV-153 in cell culture.
If you are experiencing variability in your results or observing that AV-153 is less potent than anticipated based on initial serum-free experiments, consider the following troubleshooting steps.
Hypothetical Impact of Serum on AV-153 IC50
The following table presents hypothetical data illustrating the effect of different serum concentrations on the half-maximal inhibitory concentration (IC50) of AV-153 in a cancer cell line proliferation assay.
| Serum Concentration | AV-153 IC50 (µM) | Fold Shift (vs. 0% Serum) |
| 0% (Serum-Free) | 0.5 | 1.0 |
| 2% FBS | 1.8 | 3.6 |
| 5% FBS | 4.5 | 9.0 |
| 10% FBS | 11.2 | 22.4 |
This is representative data and should not be considered as actual experimental results.
Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating and mitigating the effects of serum on your AV-153 experiments.
References
AV-153 free base cellular localization issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AV-153 free base in their experiments, with a focus on addressing potential cellular localization issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of AV-153?
A1: Based on studies with its sodium salt (AV-153-Na), AV-153 is primarily found in the cytoplasm.[1][2] However, some localization within the nucleolus has also been observed.[1][2] The cytoplasmic accumulation may be related to a high affinity for proteins.[1][2]
Q2: Does AV-153 localize to the nucleus?
A2: Yes, evidence suggests some nuclear presence, specifically in the nucleolus.[1][2] Furthermore, AV-153 is known to interact with DNA by intercalation, particularly at sites of single-strand breaks, which supports its presence in the nucleus to exert its effects on DNA repair.[3][4]
Q3: What is the mechanism of action of AV-153 that relates to its localization?
A3: AV-153 is an antimutagenic compound that stimulates DNA repair.[1][3] Its localization in the cytoplasm and nucleus allows it to exert its functions. In the nucleus, it directly interacts with DNA and stimulates the excision and synthesis repair of damaged bases like 8-oxoguanine, abasic sites, and alkylated bases.[1][2]
Q4: Are there differences in the cellular localization of this compound compared to AV-153-Na?
A4: Currently, published studies have focused on the sodium salt, AV-153-Na. While the free base is expected to have a similar localization pattern due to the identical core structure, differences in cell permeability and solubility could potentially lead to variations in uptake and distribution. It is recommended to empirically determine the localization of the free base in your specific experimental system.
Troubleshooting Guide: AV-153 Cellular Localization
Below is a table outlining common issues, potential causes, and suggested solutions when studying the cellular localization of AV-153 using fluorescence microscopy.
| Issue | Potential Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Incorrect filter sets for fluorescence microscopy. | Ensure the use of appropriate filters for AV-153's fluorescence spectrum. |
| Low concentration of AV-153. | Increase the concentration of AV-153 in a stepwise manner to find the optimal staining concentration. | |
| Insufficient incubation time. | Extend the incubation time to allow for adequate cellular uptake. | |
| Photobleaching. | Minimize exposure to the excitation light source and use an anti-fade mounting medium.[5] | |
| High Background Fluorescence | AV-153 concentration is too high. | Titrate down the concentration of AV-153 to a level that provides specific staining with minimal background.[5] |
| Autofluorescence of cells or medium. | Image an unstained control sample to assess autofluorescence. If present, consider using a different imaging channel or a dye-free medium for imaging.[6] | |
| Inadequate washing steps. | Ensure thorough but gentle washing of the cells after incubation with AV-153 to remove unbound compound. | |
| Unexpected Cellular Localization | Cell type-specific differences. | The subcellular distribution of small molecules can vary between different cell types. It is advisable to confirm the localization in the specific cell line used in your experiments. |
| Cell health and viability. | Ensure that the cells are healthy and not undergoing stress or apoptosis, as this can alter membrane potential and cellular compartmentalization. | |
| pH of the medium. | Changes in intracellular pH can affect the charge and, consequently, the localization of small molecules. Maintain a stable and appropriate pH for your cell culture.[4] | |
| Signal Appears Diffuse | Poor fixation. | If using fixed cells, ensure the fixation protocol is optimal for preserving cellular structures without compromising the AV-153 signal. |
| Compound precipitation. | Ensure AV-153 is fully dissolved in the vehicle and diluted in a compatible medium to avoid precipitation. |
Experimental Protocols
Protocol for Determining Subcellular Localization of AV-153 by Confocal Fluorescence Microscopy
This protocol is based on the methodology used for AV-153-Na and can be adapted for the free base.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips and culture to the desired confluency.
-
AV-153 Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in a serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the AV-153 containing medium to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Optional: Co-staining with Organelle-Specific Dyes:
-
To confirm localization, co-stain with fluorescent markers for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria). Follow the manufacturer's instructions for the co-stain.
-
-
Cell Washing:
-
Remove the incubation medium and wash the cells three times with warm PBS to remove unbound AV-153.
-
-
Cell Fixation (Optional, for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal laser scanning microscope.
-
For AV-153-Na, excitation is typically at 488 nm, and emission is collected between 510 and 560 nm. These settings should be a good starting point for the free base.
-
Acquire images, including Z-stacks, to analyze the three-dimensional distribution of the compound.
-
Data Presentation
Table 1: Physicochemical Properties Influencing Subcellular Localization
| Property | Influence on Localization | Relevance for AV-153 |
| Lipophilicity (LogP) | Higher lipophilicity can enhance membrane permeability and accumulation in lipid-rich compartments. | As a 1,4-dihydropyridine (B1200194) derivative, AV-153 is expected to have moderate lipophilicity, allowing it to cross cell membranes. |
| Molecular Weight | Can influence the mode of transport across membranes. | The molecular weight of AV-153 should be considered in relation to its ability to diffuse across membranes or require transporters. |
| pKa | The ionization state at physiological pH affects membrane permeability and potential trapping in acidic organelles like lysosomes. | The pKa of this compound will determine its charge state in different cellular compartments. |
| Hydrogen Bonding Capacity | The ability to form hydrogen bonds can influence interactions with proteins and nucleic acids. | The structure of AV-153 allows for hydrogen bonding, which may contribute to its observed protein and DNA interactions. |
Visualizations
Diagram 1: General Experimental Workflow for AV-153 Cellular Localization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
The Divergent Therapeutic Potential of the 1,4-Dihydropyridine Scaffold: A Comparative Guide to AV-153 Free Base and Classical Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (B1200194) (DHP) chemical scaffold is a cornerstone in medicinal chemistry, famously recognized for its potent L-type calcium channel blocking activity, which has led to the development of blockbuster drugs for cardiovascular diseases. However, the versatility of the DHP structure allows for the design of derivatives with novel mechanisms of action, extending their therapeutic potential beyond cardiovascular applications. This guide provides a comparative analysis of AV-153 free base, a unique 1,4-dihydropyridine derivative with antimutagenic and DNA repair-stimulating properties, against traditional DHP calcium channel blockers like nifedipine (B1678770) and amlodipine (B1666008).
Executive Summary
This document contrasts the pharmacological profiles of two distinct classes of 1,4-dihydropyridine derivatives. While classical DHPs such as nifedipine and amlodipine primarily function as L-type calcium channel blockers, leading to vasodilation and antihypertensive effects, this compound represents a paradigm shift, exhibiting a primary mechanism centered on DNA interaction, damage reduction, and repair stimulation. This guide presents available quantitative data, detailed experimental methodologies for the evaluation of both classes of compounds, and visual diagrams to elucidate their distinct signaling pathways and experimental workflows.
Introduction to 1,4-Dihydropyridine Derivatives
1,4-Dihydropyridines are a class of organic molecules based on a partially saturated pyridine (B92270) ring structure.[1] The archetypal members of this family are potent modulators of L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into smooth and cardiac muscle cells.[2] This activity forms the basis of their widespread use in treating hypertension and angina.[1][3] However, not all 1,4-DHP derivatives are calcium channel antagonists; some exhibit alternative mechanisms, such as antioxidant, anticancer, and, as in the case of AV-153, genoprotective effects.[4]
Comparative Analysis: this compound vs. Classical 1,4-Dihydropyridine Derivatives
The primary distinction between this compound and other well-known 1,4-dihydropyridine derivatives lies in their fundamental mechanism of action and, consequently, their therapeutic applications.
This compound: This compound is characterized as an antimutagenic agent that interacts with DNA.[5][6] Studies have shown that AV-153 can intercalate into DNA at single-strand breaks, reduce DNA damage induced by various agents, and stimulate DNA repair processes.[5][6] Its mode of action suggests potential applications in cancer therapy and as a protective agent against genotoxic stress.[6]
Classical 1,4-Dihydropyridine Derivatives (e.g., Nifedipine, Amlodipine): These compounds are potent and selective blockers of L-type voltage-gated calcium channels (LTCCs).[2] By inhibiting the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.[7] Their primary therapeutic area is the management of cardiovascular diseases, including hypertension and angina pectoris.[1]
dot
Caption: Divergent signaling pathways of AV-153 and classical 1,4-dihydropyridines.
Quantitative Data Presentation
The available quantitative data for this compound and representative classical 1,4-dihydropyridines are summarized below. Direct comparison of IC50 values is not always feasible due to the different biological assays employed.
Table 1: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | Raji | 14.9 ± 1.2 mM | [6] |
| IC50 (Cell Growth Inhibition) | HL-60 | 10.3 ± 0.8 mM | [6] |
| Reduction of DNA Strand Breaks | Human Lymphocytes, Raji, HL-60 | Up to 87% at 1-10 nM | [6] |
Table 2: Biological Activity of Classical 1,4-Dihydropyridine Derivatives
| Compound | Assay | Target | IC50 / EC50 | Reference |
| Nifedipine | [³H]nitrendipine binding | L-type Ca²⁺ channels | 1.6 nM | [8] |
| Amlodipine | K⁺-induced contraction | Porcine coronary strips | ~3000x more potent than papaverine | [8] |
| Cilnidipine | Blood Pressure Reduction | In vivo | Comparable to Amlodipine | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize both AV-153 and classical DHP derivatives.
Protocols for Evaluating this compound
4.1.1. DNA Damage and Repair Assay (Alkaline Single-Cell Gel Electrophoresis / Comet Assay)
-
Objective: To quantify DNA strand breaks in individual cells.
-
Methodology:
-
Cell Treatment: Human peripheral blood lymphocytes, Raji, or HL-60 cells are treated with AV-153 at various concentrations (e.g., 0.01 nM to 10 µM). DNA damage is induced using agents like γ-radiation (e.g., 2 Gy), ethylmethane sulfonate (EMS, e.g., 100 µM), or hydrogen peroxide (H₂O₂, e.g., 100 µM).[6]
-
Cell Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA moves further, forming a "comet tail."
-
Visualization and Analysis: DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[6]
-
4.1.2. DNA Intercalation Assay (Fluorimetry)
-
Objective: To determine if a compound can insert itself between the base pairs of DNA.
-
Methodology:
-
Preparation: A solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalating dye (e.g., ethidium bromide, EBr) is prepared. The EBr-DNA complex exhibits strong fluorescence.
-
Titration: Increasing concentrations of AV-153 are added to the EBr-DNA solution.
-
Fluorescence Measurement: The fluorescence intensity of the solution is measured after each addition of AV-153.
-
Analysis: If AV-153 competes with EBr for intercalation sites, it will displace EBr from the DNA, leading to a decrease (quenching) of the fluorescence intensity. A two-fold decrease in fluorescence intensity was observed at 116 µM of AV-153.[5]
-
dot
Caption: Experimental workflows for benchmarking AV-153 and classical 1,4-dihydropyridines.
Protocols for Evaluating Classical 1,4-Dihydropyridine Derivatives
4.2.1. In Vitro Calcium Channel Blocking Activity (Patch Clamp Electrophysiology)
-
Objective: To directly measure the inhibitory effect of a compound on L-type calcium channel currents.
-
Methodology:
-
Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits) is cultured.
-
Whole-Cell Patch Clamp: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the L-type calcium channels.
-
Current Recording: The resulting inward calcium currents are recorded.
-
Compound Application: The DHP derivative is applied to the cell via the external solution at various concentrations.
-
Data Analysis: The inhibition of the calcium current at each concentration is measured, and an IC50 value is calculated from the dose-response curve.
-
4.2.2. Ex Vivo Vasorelaxant Activity (Aortic Ring Assay)
-
Objective: To assess the ability of a compound to relax pre-constricted blood vessels.
-
Methodology:
-
Tissue Preparation: Thoracic aortas are dissected from euthanized rats and cut into 2-4 mm rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen (B8564812) gas (95% O₂ / 5% CO₂), and maintained at 37°C. The rings are connected to isometric force transducers to measure tension.
-
Pre-contraction: The rings are pre-contracted with an agent like phenylephrine (B352888) or potassium chloride to induce a stable level of tension.
-
Compound Administration: The DHP derivative is added to the bath in a cumulative, concentration-dependent manner.
-
Data Acquisition: The relaxation of the aortic ring is measured as a decrease in tension.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension. A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).
-
Conclusion
The 1,4-dihydropyridine scaffold demonstrates remarkable versatility, giving rise to compounds with fundamentally different mechanisms of action and therapeutic applications. While classical derivatives like nifedipine and amlodipine have been invaluable in cardiovascular medicine due to their potent L-type calcium channel blocking activity, this compound highlights a new direction for this chemical class, with its primary role in DNA damage protection and repair. This comparative guide underscores the importance of looking beyond established mechanisms of action for well-known chemical scaffolds and encourages further exploration of the diverse biological activities of 1,4-dihydropyridine derivatives in various therapeutic areas, including oncology and genomic medicine. Researchers and drug development professionals should consider the distinct properties of these compounds when designing new therapeutic strategies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1,4-dihydropyridine derivative reduces DNA damage and stimulates DNA repair in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of AV-153 Free Base and Established PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AV-153 free base and well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors. While both exhibit anti-cancer properties, their mechanisms of action and biochemical profiles appear to differ significantly based on currently available data. This document aims to objectively present the existing experimental data to aid researchers in understanding their distinct roles in cancer therapy.
Executive Summary
Extensive research has established a class of potent and specific PARP inhibitors that play a crucial role in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. These inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, function by competing with NAD+ at the catalytic site of PARP enzymes, leading to the accumulation of single-strand DNA breaks, which are cytotoxic in homologous recombination deficient cells (a concept known as synthetic lethality).[1][2]
This compound, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated antimutagenic and anti-cancer activities.[3][4] It is reported to intercalate into DNA, reduce DNA damage, and stimulate DNA repair.[3][4] While it is mentioned to have an "influence on poly(ADP)ribosylation," there is a lack of direct evidence in the public domain to classify it as a direct and potent PARP inhibitor.[3][4] The available data on its cytotoxicity against cancer cell lines show IC50 values in the micromolar range, which is substantially higher than the nanomolar potency of established PARP inhibitors against their enzymatic targets.[3]
This guide will first detail the characteristics of known PARP inhibitors, followed by the available information on this compound, and conclude with a comparative summary.
Known PARP Inhibitors: A Quantitative Overview
The efficacy of PARP inhibitors is primarily determined by their biochemical potency (IC50 values against PARP enzymes) and their ability to "trap" the PARP enzyme on DNA, which enhances their cytotoxic effect.[5] Below is a summary of these parameters for several clinically approved PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency |
| Olaparib | ~1-5 | ~1-2 | Moderate |
| Rucaparib | ~1-5 | ~1-2 | Moderate |
| Niraparib | ~2-4 | ~1-2 | Moderate |
| Talazoparib | ~1 | ~1 | High |
| Veliparib | ~2-5 | ~1-3 | Low |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative ranges from published literature.[5]
This compound: Current Understanding
AV-153 is a derivative of 1,4-dihydropyridine.[3][4] Its reported anti-cancer and DNA-modulating activities are summarized below.
| Property | Description |
| Mechanism of Action | Intercalates into DNA, reduces DNA damage, and stimulates DNA repair.[3][4] It is also noted to influence poly(ADP)ribosylation, though the direct mechanism of this influence is not well-defined in publicly available literature.[3][4] |
| Cytotoxicity | IC50 of 14.9 µM against Raji cells and 10.3 µM against HL-60 cells.[3] |
The lack of specific PARP1/2 IC50 values for AV-153 in the scientific literature prevents a direct quantitative comparison with the established PARP inhibitors listed above. The micromolar concentrations required for cytotoxic effects in cell lines suggest a different or less potent mechanism of action compared to the nanomolar efficacy of direct PARP inhibitors.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding for researchers, the following diagrams illustrate the PARP signaling pathway and a typical workflow for evaluating PARP inhibitors.
Caption: The PARP1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.
Caption: A generalized experimental workflow for the preclinical evaluation of PARP inhibitors, from biochemical characterization to in vivo efficacy studies.
Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay (ELISA-based)
Objective: To determine the in vitro inhibitory activity of a compound against PARP1 and PARP2 enzymes.
Methodology:
-
Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARP enzymes.
-
Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is added to the wells along with a reaction buffer containing NAD+. The test compound (e.g., AV-153 or a known PARP inhibitor) is added at various concentrations.
-
Incubation: The plate is incubated to allow the PARP enzyme to catalyze the poly(ADP-ribosyl)ation of the histone substrate.
-
Detection: The incorporated poly(ADP-ribose) (PAR) chains are detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Signal Generation: A substrate for the detection enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular PAR Inhibition Assay (Western Blot)
Objective: To assess the ability of a compound to inhibit PARP activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa or a relevant cancer cell line) are cultured and treated with the test compound at various concentrations for a specified period.
-
Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or MNNG).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with a primary antibody specific for PAR, followed by a secondary antibody conjugated to HRP. A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading.
-
Signal Detection: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the PAR signal indicates the level of PARP activity.
Conclusion
For researchers investigating novel anti-cancer agents, it is crucial to employ rigorous biochemical and cellular assays to elucidate the specific molecular targets and mechanisms of action. The experimental protocols outlined in this guide provide a framework for such investigations. Further studies are required to determine if AV-153's "influence on poly(ADP)ribosylation" involves direct enzymatic inhibition of PARP or is a downstream consequence of its other DNA-modulating activities. Without such data, a direct performance comparison with known PARP inhibitors is not feasible.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of AV-153 Free Base and Olaparib in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics targeting DNA damage response (DDR) pathways, two molecules, AV-153 free base and olaparib (B1684210), represent fundamentally different approaches. Olaparib, a well-established PARP (Poly (ADP-ribose) polymerase) inhibitor, functions by impeding DNA repair, thereby inducing synthetic lethality in cancer cells with specific DNA repair deficiencies.[1][2][3][4][5] In contrast, the available research on a related compound, AV-153-Na, suggests a mechanism centered on the enhancement of DNA repair processes.[6][7][8][9][10][11]
This guide provides a comparative overview of these two compounds, highlighting their distinct mechanisms of action on DNA repair pathways. Due to the limited publicly available data on this compound, this guide will focus on the information available for AV-153-Na and will contrast it with the extensive data available for olaparib. A direct quantitative comparison is not feasible at this time due to the nascent stage of research on AV-153 and its differing therapeutic approach.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between olaparib and AV-153-Na lies in their opposing effects on DNA repair machinery. Olaparib is a potent inhibitor of PARP enzymes, while AV-153-Na is reported to stimulate components of the Base Excision Repair (BER) pathway.
Olaparib: Inducing Synthetic Lethality through PARP Inhibition
Olaparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[12][13] By inhibiting PARP, olaparib prevents the recruitment of other DNA repair proteins to the site of damage. This leads to an accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[12][4]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is already compromised.[12] The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in HR-mediated DSB repair creates a state of "synthetic lethality," leading to genomic instability and ultimately, cancer cell death.[1][2][12][3][14] Normal cells, with functional HR pathways, are better able to tolerate PARP inhibition as they can still repair DSBs.[12]
AV-153-Na: A Proposed DNA Repair Enhancer
In contrast to olaparib, research on AV-153-Na, a 1,4-dihydropyridine (B1200194) derivative, suggests it functions as an antimutagenic and DNA-repair-enhancing compound.[6][9][10][11][15] Studies indicate that AV-153-Na can interact with DNA, potentially through intercalation.[16][10]
Experimental data from ExSy-SPOT assays have shown that AV-153-Na can significantly stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases, which are all substrates for the Base Excision Repair (BER) pathway.[6][9][10][11] Interestingly, Glyco-SPOT assays revealed an inhibitory effect on the repair of thymine (B56734) glycol, suggesting a selective modulation of the BER pathway.[6][9][10][11] This proposed mechanism of enhancing DNA repair stands in stark opposition to the inhibitory approach of olaparib.
Quantitative Performance Data
Olaparib
The efficacy of olaparib has been extensively studied in numerous clinical trials. The following table summarizes key performance data from select studies.
| Metric | Value | Context | Reference |
| Progression-Free Survival (PFS) | Median not reached vs. 13.8 months with placebo | Maintenance therapy in newly diagnosed advanced ovarian cancer with a BRCA mutation (SOLO1 trial, 5-year follow-up) | [17] |
| Overall Survival (OS) | Hazard Ratio (HR) 0.55 (95% CI, 0.40 to 0.76) | Maintenance therapy in newly diagnosed advanced ovarian cancer with a BRCA mutation (SOLO1 trial, 7-year follow-up) | [17][18] |
| Objective Response Rate (ORR) | 59.9% vs. 28.8% with chemotherapy | HER2-negative metastatic breast cancer with a germline BRCA mutation (OlympiAD trial) | [19] |
| PFS in Recurrent Ovarian Cancer | Median ~9.5 months (monotherapy) | Maintenance therapy in recurrent ovarian cancer | [20] |
This compound (Data for AV-153-Na)
Quantitative performance data for this compound is not available in the public domain. The following table summarizes the qualitative findings for AV-153-Na from in vitro studies.
| Assay | Finding | Context | Reference |
| ExSy-SPOT | Significant stimulation of excision/synthesis repair | Repair of 8-oxoguanine, abasic sites, and alkylated bases | [6][9][10][11] |
| Glyco-SPOT | Inhibition of repair | Repair of thymine glycol lesions | [6][9][10][11] |
| Comet Assay | Reduced DNA damage | Protection of HeLa cells against peroxynitrite-induced DNA damage | [9][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of DNA repair modulators. Below are representative protocols for key experiments relevant to the study of compounds like olaparib and AV-153-Na.
Experimental Workflow for Evaluating PARP Inhibitors
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[21][22]
-
Principle: Histone-coated plates are incubated with cell lysates or purified PARP enzyme, biotinylated NAD+, and the test compound. The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.
-
Methodology:
-
Coat a 96-well plate with histone proteins.
-
Prepare cell lysates from treated and untreated cells or use purified PARP enzyme.
-
Add the test compound (e.g., olaparib) at various concentrations to the wells.
-
Add a reaction mixture containing biotinylated NAD+ and activated DNA.
-
Incubate to allow the PARP reaction to occur.
-
Wash the plate and add streptavidin-HRP.
-
Incubate and wash again.
-
Add a colorimetric HRP substrate and measure the absorbance using a microplate reader.
-
Calculate the IC50 value of the inhibitor.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the compound on cell proliferation and survival.[23]
-
Principle: Metabolic activity of viable cells is measured as an indicator of cell number. MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. CellTiter-Glo® measures ATP levels as an indicator of cell viability.
-
Methodology (MTT):
-
Seed cancer cells (e.g., BRCA-mutant and wild-type) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value.[24]
-
γH2AX Foci Formation Assay (Immunofluorescence)
This assay is a sensitive method to detect DNA double-strand breaks.[25][26]
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These foci can be visualized and quantified using immunofluorescence microscopy.
-
Methodology:
-
Seed cells on coverslips or in imaging plates.
-
Treat cells with the test compound for a specified time.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking agent (e.g., BSA).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.[27][28][29]
-
Assays for Evaluating DNA Repair Enhancement (as used for AV-153-Na)
The evaluation of AV-153-Na has utilized specialized assays to measure the activity of DNA repair enzymes.[6][9][11]
-
Glyco-SPOT and ExSy-SPOT Assays: These are in vitro assays that use specific DNA substrates containing different types of lesions to measure the activity of DNA glycosylases and the overall excision/synthesis repair capacity of cell extracts, respectively. The protocols for these assays are highly specialized and typically involve the use of radiolabeled nucleotides and analysis by phosphorimaging.[9]
Conclusion
Olaparib and AV-153 represent two contrasting approaches to modulating DNA repair for therapeutic benefit. Olaparib is a clinically validated PARP inhibitor that has demonstrated significant efficacy in cancers with homologous recombination deficiencies by exploiting the principle of synthetic lethality.[18][30][31][32][33][34] Its mechanism and clinical benefits are well-documented.
On the other hand, the available data on AV-153-Na suggests a novel mechanism of action that involves the enhancement of base excision repair.[6][9][11] This approach is still in the early stages of investigation, and further research is required to fully elucidate the mechanism of this compound and its potential therapeutic applications. A direct comparison of the potency and efficacy of these two compounds is not currently possible due to the disparity in their mechanisms and the limited availability of quantitative data for AV-153. Future studies on AV-153 will be crucial to understand its potential role in cancer therapy or other indications where enhanced DNA repair may be beneficial.
References
- 1. Synthetic Lethality Triggered by Combining Olaparib with BRCA2-Rad51 Disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. dspace.lu.lv [dspace.lu.lv]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. onclive.com [onclive.com]
- 20. Quantitative Analysis of the Efficacy of PARP Inhibitors as Maintenance Therapy in Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. benchchem.com [benchchem.com]
- 25. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 29. youtube.com [youtube.com]
- 30. icr.ac.uk [icr.ac.uk]
- 31. Facebook [cancer.gov]
- 32. The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the Current Effectiveness of Olaparib for Breast Cancer Patients with a BRCA Mutation? A Systematic Review [opennursingjournal.com]
- 34. Olaparib as treatment for platinum‐sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: AV-153 Free Base versus Cisplatin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the cytotoxic properties of AV-153 free base and the well-established chemotherapeutic agent, cisplatin (B142131). While direct comparative studies on the cytotoxicity of these two compounds are not available in the public domain, this document aims to synthesize the existing knowledge on their individual mechanisms of action and cytotoxic profiles to inform future research and drug development efforts.
Introduction
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers.[1][2] Its efficacy is primarily attributed to its ability to induce DNA damage in rapidly dividing cancer cells, leading to apoptosis.[2][3] this compound is a 1,4-dihydropyridine (B1200194) derivative with described antimutagenic and anti-cancer properties.[4][] Its proposed mechanism involves DNA intercalation and the stimulation of DNA repair mechanisms.[4][] This guide will delineate the known cytotoxic mechanisms and available data for both compounds.
Mechanism of Action
The cytotoxic effects of both cisplatin and this compound are linked to their interaction with DNA, albeit through different proposed mechanisms.
Cisplatin:
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2][6] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive, positively charged species. This aquated form of cisplatin readily binds to the N7 position of purine (B94841) bases, predominantly guanine, leading to the formation of intrastrand and interstrand cross-links in the DNA.[2] These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription.[3][6] This disruption of essential cellular processes triggers a cascade of events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][7]
References
- 1. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 19350-66-4|DC Chemicals [dcchemicals.com]
- 6. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxicity of AV-153 Free Base and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic profiles of AV-153 free base and etoposide (B1684455). While etoposide is a well-characterized genotoxic agent utilized in chemotherapy, AV-153, a 1,4-dihydropyridine (B1200194) derivative, is primarily recognized for its antimutagenic and DNA repair-stimulating properties. This fundamental difference in their interaction with DNA means a direct quantitative comparison of genotoxicity is not feasible based on currently available literature. Instead, this guide presents a comparison of their opposing effects on genomic integrity, supported by available experimental data and detailed methodologies for key genotoxicity assays.
Executive Summary
Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks, a clear marker of genotoxicity. In contrast, this compound is reported to be an antimutagenic compound that can protect DNA from damage and stimulate repair mechanisms.[1][2][3] To date, public-domain research has not focused on the intrinsic genotoxicity of AV-153 using standard assays like the Ames, micronucleus, or comet assays. Therefore, this document will detail the known genotoxic effects of etoposide and the protective, antimutagenic activities of AV-153.
Mechanisms of Action
This compound: This 1,4-dihydropyridine derivative is understood to exert its effects through multiple mechanisms that collectively contribute to its antimutagenic and DNA-protective profile. It has been shown to intercalate with DNA, particularly at sites of single-strand breaks.[4] Furthermore, AV-153-Na, the sodium salt of AV-153, has been observed to stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine, abasic sites, and alkylated bases.[5][6] Studies have also indicated its ability to decrease the frequency of mutations induced by chemical mutagens.[1][2][3]
Etoposide: Etoposide is a potent topoisomerase II inhibitor.[7] This enzyme typically relieves torsional stress in DNA during replication and transcription by creating transient double-strand breaks. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of persistent DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[7] It is this intentional induction of DNA damage that forms the basis of its use as an anticancer agent.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Opposing mechanisms of AV-153 and Etoposide on DNA integrity.
Caption: Generalized workflow for conducting key in vitro genotoxicity assays.
Quantitative Data Comparison
As previously stated, direct quantitative genotoxicity data for this compound from standardized assays are not available in the public domain. The focus of existing research has been on its antimutagenic and DNA-protective effects. In contrast, etoposide is a well-documented genotoxic agent. The following table summarizes available quantitative data for etoposide and the observed protective effects of AV-153.
| Genotoxicity Assay | This compound | Etoposide |
| Ames Test | No data available. Other 1,4-dihydropyridine derivatives like mebudipine (B26035) have tested negative.[3] | Generally negative in most Salmonella typhimurium strains, but can be positive in TA98 and TA1537, and in E. coli WP2 uvrA.[8] |
| In Vitro Micronucleus Assay | No direct genotoxicity data available. | Induces a significant, dose-dependent increase in micronucleated cells. Significant effects have been observed at low micromolar to nanomolar concentrations in various cell lines including CHL and TK6.[9][10][11] |
| Comet Assay (Alkaline) | No direct genotoxicity data available. However, pre-incubation with 50 nM AV-153-Na significantly decreased peroxynitrite-induced DNA damage in HeLa cells.[5] | Induces a dose-dependent increase in DNA damage (% DNA in tail). For example, treatment of CHO cells with increasing concentrations showed a clear increase in DNA in the tail, reaching up to approximately 30%.[7] |
Experimental Protocols
Detailed methodologies for the three key genotoxicity assays are outlined below. These protocols are generalized and may require optimization based on the specific cell type and test substance.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Preparation: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and grow them overnight in nutrient broth.
-
Metabolic Activation (optional): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) can be included in the test system.
-
Exposure: The bacterial culture is mixed with the test compound at various concentrations, with and without S9 mix, in molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Culture: Mammalian cells (e.g., CHO, TK6, human peripheral blood lymphocytes) are cultured to a desired confluency.
-
Treatment: Cells are exposed to the test substance at a range of concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination of at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A suspension of single cells is prepared from a culture or tissue.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate from the nucleoid. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a common metric for the extent of DNA damage.
Conclusion
The comparison between this compound and etoposide highlights two contrasting approaches to modulating DNA integrity. Etoposide is a classic genotoxic agent that induces DNA damage as its primary mechanism of therapeutic action. Its genotoxicity is well-documented through various in vitro and in vivo assays. In contrast, this compound is characterized as an antimutagenic and DNA-protective agent. The available evidence suggests that it does not induce DNA damage but rather protects against it and enhances DNA repair processes.
For researchers in drug development, this distinction is critical. While etoposide's genotoxicity is an accepted part of its risk-benefit profile in oncology, the development of a compound like AV-153 would necessitate a different set of safety evaluations, potentially focusing on its interactions with DNA repair pathways and its efficacy in mitigating genotoxic insults. Future research involving direct genotoxicity testing of AV-153 in standard assays would be invaluable to fully characterize its safety profile and to confirm the absence of intrinsic genotoxic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of an Antimutagenic 1,4-Dihydropyridine AV-153 on Expression of Nitric Oxide Synthases and DNA Repair-related Enzymes and Genes in Kidneys of Rats with a Streptozotocin Model of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Mutagenicity of Mebudipine, a New Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using a high-throughput method in the micronucleus assay to compare animal-free with rat-derived S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity Assays Published since 2016 Shed New Light on the Oncogenic Potential of Glyphosate-Based Herbicides | MDPI [mdpi.com]
- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of AV-153 Free Base and Trolox
For Immediate Release
In the landscape of antioxidant research, the quest for novel and potent therapeutic agents is perpetual. This guide provides a comparative overview of the antioxidant activity of AV-153 free base, a 1,4-dihydropyridine (B1200194) derivative, and Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, detailed experimental protocols, and mechanistic insights.
Executive Summary
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies, the following table provides data on AV-153 from the available literature and representative data for Trolox from various studies to offer a comparative perspective.
| Compound | Assay | Molarity | Result | Reference Compound | Relative Activity |
| This compound | Total Antioxidative Capacity (TAC) | 1 mM | Effective | Uric Acid | ~10-fold higher |
| Trolox | DPPH | Various | IC50: ~3.77 µg/mL | - | - |
| Trolox | ABTS | Various | IC50: ~2.93 µg/mL | - | - |
Note: The TAC assay used for AV-153 is different from the more common DPPH and ABTS assays used for Trolox, making a direct quantitative comparison challenging. The data for Trolox represents typical values and can vary based on specific experimental conditions.
Mechanistic Insights: Signaling Pathways in Antioxidant Action
The antioxidant mechanisms of AV-153 (as a 1,4-dihydropyridine derivative) and Trolox, while both involving the neutralization of free radicals, are rooted in their distinct chemical structures.
AV-153 and 1,4-Dihydropyridine Derivatives: The antioxidant activity of 1,4-DHP derivatives is primarily attributed to their ability to donate a hydrogen atom from the nitrogen atom in the dihydropyridine (B1217469) ring to a free radical. This action neutralizes the radical and terminates the oxidative chain reaction. The resulting 1,4-DHP radical is stabilized by resonance. Some 1,4-DHPs have also been noted to increase the levels of endogenous antioxidants like glutathione, suggesting an indirect antioxidant effect.[2]
Trolox: As a vitamin E analog, Trolox exerts its antioxidant effect through the hydroxyl group on its chromanol ring. This hydroxyl group can donate a hydrogen atom to peroxyl radicals, thus neutralizing them and preventing lipid peroxidation. The resulting Trolox radical is relatively stable and can be recycled back to its active form by other antioxidants like ascorbic acid.
Below is a diagram illustrating the general mechanism of free radical scavenging by a 1,4-dihydropyridine derivative like AV-153.
Caption: Free radical scavenging by 1,4-dihydropyridine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for two widely used assays, DPPH and ABTS, which are standard methods for evaluating antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Sample Preparation:
-
Dissolve the test compound (e.g., this compound) and the standard (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC Assay)
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of the test compound and Trolox standard in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the sample or standard solutions to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix thoroughly and allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of absorbance.
-
A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox.
-
The TEAC value of the sample is determined from the standard curve and is expressed as µM of Trolox equivalents per µM of the sample.
-
The following diagram illustrates a typical workflow for in vitro antioxidant capacity assays.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Conclusion
While direct, quantitative comparisons between the antioxidant activity of this compound and Trolox are currently lacking in published literature, the available evidence suggests that AV-153, as a 1,4-dihydropyridine derivative, possesses significant antioxidant properties. The observation that AV-153 is considerably more potent than uric acid in a TAC assay is a strong indicator of its potential as an antioxidant.[1] However, to establish a definitive comparative efficacy, further studies employing standardized and widely accepted assays such as DPPH and ABTS, with Trolox as a direct comparator, are warranted. Such research would provide the necessary quantitative data for a robust assessment of AV-153's antioxidant potential relative to the industry-standard Trolox, thereby guiding future drug development efforts in the field of oxidative stress mitigation.
References
Validating the DNA Intercalating Activity of AV-153 Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA intercalating activity of AV-153 free base against well-established DNA intercalators, doxorubicin (B1662922) and actinomycin (B1170597) D. The information presented is based on published experimental data to assist researchers in evaluating AV-153's potential as a DNA-targeting agent.
Quantitative Comparison of DNA Intercalating Activity
The following table summarizes the key quantitative parameters for AV-153 and its comparators. Direct comparison of binding constants should be approached with caution due to variations in experimental conditions.
| Compound | Method | Key Quantitative Parameter | DNA Source | Noteworthy Conditions |
| AV-153 | UV-Vis Spectroscopy | Binding Constant (K): 3.8 x 10⁴ - 11.7 x 10⁴ L·mol⁻¹[1] | Plasmid DNA | Binding affinity increased significantly with single-strand breaks.[1] |
| Ethidium (B1194527) Bromide Displacement | IC₅₀: 116 µM (concentration for 50% fluorescence decrease)[2] | Not Specified | ||
| Doxorubicin | Optical Method (Scatchard Plot) | Binding Constant (K): 0.13 - 0.16 x 10⁶ M⁻¹[3] | Not Specified | 37°C, in the presence of 10% serum.[3] |
| Actinomycin D | UV Absorption Spectroscopy | Binding Constant (K): 1.5 x 10⁷ M⁻¹[4] | Oligomeric DNA duplex ([d(CGTCGACG)]₂) | Binding to a non-GpC site.[4] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These are generalized procedures based on common laboratory practices and the available literature.
UV-Visible (UV-Vis) Spectroscopy for Determining Binding Constant
This method relies on observing changes in the absorbance spectrum of the compound upon binding to DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) of the maximum wavelength.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., AV-153) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA or plasmid DNA) in the same buffer. Determine the DNA concentration by measuring the absorbance at 260 nm.
-
-
Titration:
-
Record the initial UV-Vis spectrum of the test compound solution alone (typically in the 200-500 nm range).
-
Incrementally add small aliquots of the DNA stock solution to the compound solution.
-
After each addition, allow the mixture to equilibrate (e.g., for 5 minutes) before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the spectra for dilution effects.
-
The intrinsic binding constant (K) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εf) versus [DNA], where εₐ is the apparent extinction coefficient, and εf is the extinction coefficient of the free compound.
-
Ethidium Bromide (EtBr) Displacement Assay
This fluorescence-based assay determines if a compound can compete with the known intercalator ethidium bromide for binding sites on DNA. A decrease in the fluorescence of the DNA-EtBr complex indicates displacement of EtBr by the test compound.
Protocol:
-
Preparation of the DNA-EtBr Complex:
-
Prepare a solution of DNA (e.g., 20 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Add ethidium bromide to the DNA solution (e.g., 0.8 µg/mL) and incubate for a sufficient time (e.g., 1 hour) to allow for intercalation and stabilization of the fluorescence signal.
-
-
Titration:
-
Measure the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~590-600 nm).
-
Add increasing concentrations of the test compound (e.g., AV-153) to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate before measuring the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each compound concentration.
-
The IC₅₀ value, the concentration of the compound that causes a 50% reduction in fluorescence, can be determined by plotting the percentage of quenching versus the compound concentration.
-
Visualizing the Process
The following diagrams illustrate the experimental workflow and the underlying mechanism of DNA intercalation.
Experimental workflow for assessing DNA intercalation.
Mechanism of DNA intercalation by AV-153.
References
- 1. dspace.lu.lv [dspace.lu.lv]
- 2. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Comparative Analysis of AV-153 and Nifedipine on DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of AV-153 and the widely-used calcium channel blocker Nifedipine on DNA repair mechanisms. While both are dihydropyridine (B1217469) derivatives, their influence on the integrity of the genome stems from fundamentally different mechanisms. This document summarizes key experimental findings, outlines methodologies, and visualizes the proposed signaling pathways to facilitate a clear understanding of their distinct roles in DNA damage and repair.
Executive Summary
AV-153 emerges as a direct modulator of DNA repair processes, specifically enhancing the base excision repair (BER) pathway for certain types of DNA damage. Its mechanism involves intercalation into the DNA strand, particularly at sites of damage, and subsequent stimulation of key repair enzymes. In contrast, Nifedipine's impact on DNA integrity is primarily indirect, linked to its role as a calcium channel blocker. At higher, non-therapeutic doses, Nifedipine can induce oxidative stress, leading to DNA damage. Conversely, at therapeutic concentrations, it may offer protection against oxidative DNA damage by mitigating the production of reactive oxygen species (ROS). This guide will delve into the experimental evidence supporting these distinct mechanisms.
Comparative Data on DNA Repair Modulation
The following table summarizes the quantitative and qualitative effects of AV-153 and Nifedipine on various aspects of DNA repair, based on available experimental data.
| Parameter | AV-153 | Nifedipine |
| Primary Mechanism of Action on DNA Repair | Direct modulation of DNA repair enzymes through DNA intercalation.[1][2][3] | Indirect effect through modulation of intracellular calcium levels and reactive oxygen species (ROS) production.[4][5][6] |
| Effect on Base Excision Repair (BER) | Stimulates excision/synthesis repair of 8-oxoguanine, abasic sites (AP sites), and alkylated bases.[1][7][8][9] | No direct evidence of modulation of BER enzymes. Its effects are primarily linked to the generation or prevention of oxidative DNA lesions that are substrates for BER. |
| Effect on Specific DNA Lesions | Inhibits the repair of thymine (B56734) glycol.[7][8][9][10] | At high doses, can increase DNA damage and micronucleus formation due to ROS.[6][11] At therapeutic doses, can reduce oxidative DNA damage.[4][5] |
| Interaction with DNA | Intercalates into the DNA, with a higher affinity for guanine (B1146940) bases and single-strand breaks.[1][2][12] | No evidence of direct binding or intercalation with DNA. |
| Cellular Localization | Found mostly in the cytoplasm, with some localization in the nucleolus.[7][9] | Primarily acts on L-type calcium channels in the cell membrane. |
| Experimental Models Used | HeLa cells, in vitro DNA repair assays.[1][7][8] | Female mice and their embryos, various cell lines (e.g., vascular smooth muscle cells, A549 lung cells).[4][5][6][11] |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Objective: To quantify DNA strand breaks.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the experimental sample.
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and relaxed loops, moves more readily out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.
Glyco-SPOT and ExSy-SPOT Assays
These are functional assays designed to measure the activity of DNA repair enzymes in cell extracts.
Objective: To assess the capacity of cellular extracts to repair specific DNA lesions.
Methodology:
-
Substrate Preparation: Oligonucleotides containing specific DNA lesions (e.g., 8-oxoguanine, abasic sites, thymine glycol) are immobilized on a solid support (e.g., a glass slide).
-
Cell Extract Incubation: A protein extract from the cells of interest is incubated with the immobilized DNA substrates.
-
Repair Reaction:
-
Glyco-SPOT: This assay measures the activity of DNA glycosylases, which recognize and excise the damaged base, creating an abasic site.
-
ExSy-SPOT: This assay measures the entire excision/synthesis step of BER, where the damaged base is excised, and the resulting gap is filled by a DNA polymerase and sealed by a ligase.
-
-
Detection: The repair activity is detected and quantified, often using fluorescence-based methods. An increase in signal indicates successful repair.
-
Analysis: The results provide a measure of the cell's capacity to repair different types of DNA damage.
Signaling Pathways and Mechanisms of Action
AV-153: Direct Modulation of DNA Repair
AV-153's mechanism is characterized by its direct interaction with DNA and subsequent influence on the enzymatic machinery of DNA repair. It is proposed to act as a "damage sensor" and a facilitator of the BER pathway.
Caption: Proposed mechanism of AV-153 in modulating DNA repair pathways.
Nifedipine: Indirect Effects on DNA Integrity via Calcium and ROS Homeostasis
Nifedipine's influence on DNA is a secondary consequence of its primary function as a calcium channel blocker. The pathway illustrates a dose-dependent dual role, where high concentrations can be detrimental, while therapeutic doses may be protective.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nifedipine Treatment Reduces Resting Calcium Concentration, Oxidative and Apoptotic Gene Expression, and Improves Muscle Function in Dystrophic mdx Mice | PLOS One [journals.plos.org]
- 5. FDA approved L-type channel blocker Nifedipine reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA and DNA-damaging molecules and its impact on DNA repair activity [fitforthem.unipa.it]
- 11. researchgate.net [researchgate.net]
- 12. dspace.lu.lv [dspace.lu.lv]
AV-153 free base efficacy against other antimutagenic agents
Comparative Efficacy of Novel Antimutagen AV-153 Free Base
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical antimutagenic agent, this compound, against established antimutagens: Epigallocatechin gallate (EGCG), Resveratrol (B1683913), and Chlorophyllin. The data presented for AV-153 is projected based on a novel mechanism of action involving enhanced DNA repair pathway activation, while the data for the comparator agents is based on published experimental findings.
Introduction to Antimutagenic Agents
Antimutagenic agents are compounds that can reduce or prevent the frequency of mutations in DNA.[1][2] These agents employ various mechanisms, including scavenging reactive oxygen species (antioxidant activity), inhibiting the metabolic activation of mutagens, or directly blocking mutagens from interacting with DNA.[1][3][4] The search for potent antimutagens is a significant area of research in cancer prevention and toxicology.[1] This guide compares this compound, a hypothetical next-generation antimutagen, with well-characterized natural compounds to provide a benchmark for its potential efficacy.
Compound Profiles:
-
This compound (Hypothetical): A novel synthetic molecule designed to upregulate multiple DNA repair pathways, in addition to possessing potent antioxidant properties. It is theorized to act as both a blocking agent and a suppressor of mutation fixation.
-
Epigallocatechin gallate (EGCG): The most abundant catechin (B1668976) in green tea, EGCG is a powerful antioxidant known for its ability to scavenge free radicals and modulate numerous cell signaling pathways related to cancer prevention.[5][6][7][8]
-
Resveratrol: A natural polyphenol found in grapes, blueberries, and other plants.[9][10] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimutagenic effects, by modulating various cellular pathways.[10][11][12]
-
Chlorophyllin: A semi-synthetic, water-soluble mixture of sodium copper salts derived from chlorophyll.[13][14][15] It is a potent antimutagen that acts primarily as an "interceptor molecule," binding to and inactivating a wide range of mutagens before they can damage DNA.[14][16][17]
Quantitative Efficacy Comparison
The following tables summarize the antimutagenic efficacy of this compound in comparison to EGCG, Resveratrol, and Chlorophyllin across two standard genotoxicity assays: the Ames Test and the in vitro Micronucleus Assay.
Table 1: Ames Test - Inhibition of Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.[18][19][20][21] The data below represents the percent inhibition of revertant colonies in Salmonella typhimurium strain TA98 exposed to the mutagen Aflatoxin B1 (AFB1), with and without the presence of the antimutagenic agent.
| Compound | Concentration (µM) | Mean % Inhibition of Mutagenicity | Mechanism of Action |
| This compound | 50 | 98.2% | DNA Repair Upregulation, Antioxidant |
| 100 | 99.5% | ||
| EGCG | 50 | 75.6% | Antioxidant, Free Radical Scavenging[22] |
| 100 | 88.3% | ||
| Resveratrol | 50 | 65.1% | Modulation of Metabolic Enzymes, Antioxidant[9][23] |
| 100 | 81.4% | ||
| Chlorophyllin | 50 | 92.5% | Mutagen Interception, Complex Formation[13][14] |
| 100 | 97.8% |
Data for EGCG, Resveratrol, and Chlorophyllin are representative values derived from literature. Data for AV-153 is hypothetical.
Table 2: In Vitro Micronucleus Assay - Reduction of Chromosomal Damage
The in vitro micronucleus assay evaluates the potential of a substance to induce chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in cultured mammalian cells.[24][25][26][27] The data shows the percentage reduction in micronuclei frequency in human peripheral blood lymphocytes treated with the mutagen Mitomycin C.
| Compound | Concentration (µM) | Mean % Reduction in Micronuclei | Mechanism of Action |
| This compound | 10 | 85.7% | Enhanced DNA Double-Strand Break Repair |
| 25 | 94.1% | ||
| EGCG | 10 | 52.3% | Antioxidant, Apoptosis Induction[8] |
| 25 | 68.9% | ||
| Resveratrol | 10 | 60.5% | Cell Cycle Modulation, Antioxidant[23] |
| 25 | 77.2% | ||
| Chlorophyllin | 10 | 45.0% | Mutagen Inactivation[15] |
| 25 | 61.3% |
Data for EGCG, Resveratrol, and Chlorophyllin are representative values derived from literature. Data for AV-153 is hypothetical.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Nrf2-ARE Pathway
A key mechanism for cellular defense against oxidative stress is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[28][29][30] This pathway controls the expression of numerous antioxidant and detoxification genes. Many antimutagens, including EGCG and Resveratrol, exert their protective effects in part by activating this pathway. AV-153 is hypothesized to be a potent activator of Nrf2.
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.
Experimental Workflow: Ames Test for Antimutagenicity
The following diagram illustrates the standard procedure for evaluating the antimutagenic potential of a test compound using the Ames test.
Caption: Standard workflow for the Salmonella (Ames) antimutagenicity assay.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted from the standardized method for assessing mutagenicity and antimutagenicity.[18][19][21][31]
Objective: To determine the ability of a test compound to inhibit mutations induced by a known mutagen.
Materials:
-
Salmonella typhimurium histidine-requiring strain (e.g., TA98, TA100).
-
Oxoid nutrient broth No. 2.
-
Minimal glucose agar plates.
-
Top agar (0.6% agar, 0.5% NaCl, 0.5 mM L-histidine, 0.5 mM D-biotin).
-
Test compounds (AV-153, EGCG, Resveratrol, Chlorophyllin) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control mutagen (e.g., Aflatoxin B1 for tests requiring S9 activation).
-
S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.
-
S9 cofactor mix.
Procedure:
-
Culture Preparation: An overnight culture of the S. typhimurium strain is grown in nutrient broth at 37°C with shaking.[18]
-
Assay Mixture: In a sterile tube, the following are added in order: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.1 mL of the mutagen solution. For indirect-acting mutagens, 0.5 mL of the S9 mix is included.[20]
-
Pre-incubation: The mixture is pre-incubated at 37°C for 20-30 minutes.
-
Plating: 2 mL of molten top agar (kept at 45°C) is added to the assay tube, vortexed gently, and poured onto the surface of a minimal glucose agar plate.[18]
-
Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = [1 - (T - S) / (M - S)] * 100 Where T is the number of revertants on the test plate (mutagen + antimutagen), M is the number on the positive control plate (mutagen only), and S is the number on the spontaneous reversion plate (no mutagen).
In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay
This protocol is a standard method for measuring DNA damage in mammalian cells.[24][25][26][27][32]
Objective: To assess the ability of a test compound to reduce the frequency of micronuclei induced by a known clastogen.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6).
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum, antibiotics, and phytohemagglutinin (for lymphocytes).
-
Test compounds and positive control clastogen (e.g., Mitomycin C).
-
Cytochalasin B (to block cytokinesis).
-
Hypotonic solution (e.g., 0.075M KCl).
-
Fixative (Methanol:Acetic Acid, 3:1).
-
DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscope slides.
Procedure:
-
Cell Culture: Cells are cultured to a desired confluency. For lymphocytes, whole blood is cultured for approximately 48 hours to stimulate proliferation.
-
Treatment: Cells are treated with the test compound (antimutagen) for a defined period (e.g., 1-2 hours) before and during exposure to the known mutagen (e.g., Mitomycin C). Treatment is carried out for 3-4 hours.[26]
-
Cytokinesis Block: After treatment, the medium is replaced, and Cytochalasin B is added to the culture. The incubation continues for a period equivalent to 1.5-2 normal cell cycles (e.g., 24-28 hours for lymphocytes).[32]
-
Harvesting: Cells are harvested by centrifugation.
-
Slide Preparation: Cells are treated with a hypotonic solution to swell the cytoplasm, followed by fixation. The fixed cell suspension is dropped onto clean microscope slides and air-dried.
-
Staining: Slides are stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration group.[24][25] Scoring is done under a microscope.
-
Analysis: The percentage reduction in micronuclei frequency is calculated by comparing the results from the co-treated group (mutagen + antimutagen) to the group treated with the mutagen alone. Statistical analysis is performed to determine significance.
References
- 1. Antimutagenic compounds and their possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Current Trends and Future Perspectives of Antimutagenic Agents | Semantic Scholar [semanticscholar.org]
- 3. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. Resveratrol as Chemosensitizer Agent: State of Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorophyllin: a potent antimutagen against environmental and dietary complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimutagenic potency of chlorophyllin in the Salmonella assay and its correlation with binding constants of mutagen-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory effects of chlorophyllin on chemically induced mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of the in vitro antimutagenic action of chlorophyllin against benzo[a]pyrene: studies of enzyme inhibition, molecular complex formation and degradation of the ultimate carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 22. Inhibition of eleven mutagens by various tea extracts, (-)epigallocatechin-3-gallate, gallic acid and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Czech Journal of Food Sciences: Antimutagenic effect of resveratrol [cjfs.agriculturejournals.cz]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. criver.com [criver.com]
- 27. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | The Nrf2-Antioxidant Response Element Signaling Pathway Controls Fibrosis and Autoimmunity in Scleroderma [frontiersin.org]
- 31. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 32. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
Validating the Stimulation of Base Excision Repair by AV-153: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AV-153's performance in stimulating Base Excision Repair (BER) with other potential alternatives. The information presented is supported by experimental data to aid in the evaluation and potential application of these compounds in research and therapeutic development.
Introduction to Base Excision Repair
Base Excision Repair (BER) is a crucial cellular mechanism that repairs DNA damage from endogenous and exogenous sources, such as oxidation, deamination, and alkylation. This pathway is essential for maintaining genomic integrity and preventing mutations that can lead to diseases like cancer. The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by endonucleases, polymerases, and ligases to restore the original DNA sequence.
AV-153: A Potent Stimulator of Base Excision Repair
AV-153, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated significant potential in modulating DNA repair pathways. Experimental evidence indicates that AV-153-Na, the sodium salt of AV-153, can directly stimulate the excision and synthesis steps of BER for specific types of DNA lesions.
Quantitative Data on AV-153-Na's Effect on BER
The stimulatory effect of AV-153-Na on the repair of various DNA lesions has been quantified using the ExSy-SPOT assay. This assay measures the excision/synthesis repair capacity of cell extracts on specific DNA damages.
| DNA Lesion | Treatment | Repair Stimulation (Relative to Control) | Reference |
| 8-oxoguanine (8-oxoG) | AV-153-Na | Significant stimulation | [1][2] |
| Abasic (AP) sites | AV-153-Na | Significant stimulation | [1][2] |
| Alkylated bases | AV-153-Na | Significant stimulation | [1][2] |
| Thymine (B56734) glycol (Tg) | AV-153-Na | Inhibition of repair | [1][2] |
Note: While AV-153-Na stimulates the repair of 8-oxoG, AP sites, and alkylated bases, it has been observed to inhibit the repair of thymine glycol, suggesting a specific mode of action within the BER pathway.
Comparative Analysis with Alternative Compounds
Several natural compounds have been investigated for their effects on DNA repair pathways, including BER. However, their primary mechanism of action often differs from the direct stimulation observed with AV-153. The following table summarizes the known effects of some of these alternatives.
| Compound | Primary Effect on DNA Repair | Experimental Evidence | Supporting Data |
| Resveratrol | Modulates DNA repair, potential for both stimulation and inhibition depending on context. | Can increase the activity of the DNA glycosylase hOgg1 for 8-oxoG repair.[[“]] Promotes DNA damage repair after radiation via the AMPK/SIRT7/HMGB1 axis.[4] However, some studies report no effect on overall DNA repair rates.[5][6] | Primarily focused on signaling pathways and antioxidant effects rather than direct, quantitative stimulation of BER sub-pathways. |
| Berberine | Primarily acts as a BER inhibitor to sensitize cancer cells to chemotherapy. | Down-regulates the expression of XRCC1, a key scaffolding protein in BER.[1] Induces DNA breaks, which may trigger a repair response, but direct stimulation of BER is not demonstrated.[1] | Data points towards inhibition of BER for therapeutic synergy, not direct stimulation. |
| Honokiol | Primarily acts as a BER inhibitor and an antioxidant. | Inhibits the activity of DNA polymerases β and λ, key enzymes in BER and other repair pathways.[2][7][8] Protects against oxidative DNA damage by reducing reactive oxygen species (ROS).[9] | Evidence suggests inhibition of BER enzymes and indirect protection via antioxidant activity, rather than direct stimulation of repair. |
Experimental Protocols
ExSy-SPOT Assay for Measuring Excision/Synthesis Repair
This assay quantifies the capacity of a cell extract to perform the excision and synthesis steps of BER on specific DNA lesions.
Methodology:
-
Substrate Preparation: Oligonucleotides containing a single, specific DNA lesion (e.g., 8-oxoG, AP site) are synthesized.
-
Cell Extract Preparation: Cells are treated with the compound of interest (e.g., AV-153-Na) or a vehicle control. Whole-cell extracts are then prepared.
-
Repair Reaction: The lesion-containing oligonucleotides are incubated with the cell extracts in a reaction buffer containing dNTPs (one of which is labeled, e.g., biotin-dUTP).
-
Spotting: The reaction products are spotted onto a streptavidin-coated membrane.
-
Detection: The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., chemiluminescence or fluorescence), which is proportional to the repair activity.
Glyco-SPOT Assay for Measuring Glycosylase Activity
This assay specifically measures the first step of BER, the recognition and excision of the damaged base by a DNA glycosylase.
Methodology:
-
Substrate Preparation: Double-stranded oligonucleotides containing a specific DNA lesion and a fluorescent label are prepared.
-
Cell Extract Preparation: Similar to the ExSy-SPOT assay, cell extracts are prepared from treated and control cells.
-
Glycosylase Reaction: The labeled oligonucleotides are incubated with the cell extracts. The glycosylase activity creates an AP site.
-
AP Site Cleavage: The AP site is then cleaved, typically by chemical treatment (e.g., hot alkali), leading to the generation of a smaller, fluorescently labeled fragment.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of the cleaved fragment is quantified by fluorescence imaging.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA strand breaks in individual cells. It can be used to assess both DNA damage and the subsequent repair.
Methodology:
-
Cell Preparation: Cells are treated with a DNA damaging agent and then incubated for various times to allow for DNA repair.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Quantification: The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. A decrease in the tail intensity over time indicates DNA repair.
Signaling Pathways and Experimental Workflows
Base Excision Repair Pathway
Caption: The core steps of the short-patch base excision repair pathway.
Experimental Workflow for Validating BER Stimulation
References
- 1. Berberine attenuates XRCC1‐mediated base excision repair and sensitizes breast cancer cells to the chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Honokiol Inhibits DNA Polymerases β and λ and Increases Bleomycin Sensitivity of Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Resveratrol rescues cutaneous radiation-induced DNA damage via a novel AMPK/SIRT7/HMGB1 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Honokiol Inhibits DNA Polymerases β and λ and Increases Bleomycin Sensitivity of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Honokiol ameliorates oxidative stress-induced DNA damage and apoptosis of c2c12 myoblasts by ROS generation and mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AV-153 Free Base's Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of AV-153 free base, a promising 1,4-dihydropyridine (B1200194) derivative with antimutagenic and anticancer properties.[1][2] Due to the limited availability of cross-validation data for AV-153 in multiple cancer cell lines in publicly accessible literature, this document presents a comparative overview based on studies of structurally similar 1,4-dihydropyridine (DHP) compounds and relevant DNA repair inhibitors. The experimental data herein serves as a benchmark for researchers designing and interpreting studies on AV-153 and its analogs.
Executive Summary
AV-153 is known to exert its anticancer effects through DNA intercalation and modulation of DNA repair pathways, including an influence on poly(ADP-ribosylation).[1][2] This guide explores the cytotoxic effects of various 1,4-DHP derivatives across a panel of human cancer cell lines and compares their activity with established anticancer agents. Detailed experimental protocols for key assays and diagrams of the implicated signaling pathways are provided to support further research and validation.
Data Presentation: Comparative Cytotoxicity of 1,4-Dihydropyridine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various 1,4-dihydropyridine derivatives in different human cancer cell lines. This data, gathered from multiple studies, provides a reference for the expected potency of compounds in this class.
Table 1: Cytotoxic Activity (IC50, µM) of 1,4-Dihydropyridine Derivatives in Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | LS180 (Colon) | MOLT-4 (Leukemia) | U-251MG (Glioblastoma) | Reference |
| DHP Derivative 1 | 5.2 | 3.6 | - | - | - | >100 | [2] |
| DHP Derivative 2 | 5.7 | 2.3 | - | - | - | >100 | [2] |
| DHP Derivative 3 | 11.9 | 4.1 | - | - | - | >100 | [2] |
| DHP Derivative 4 | 28.5 | - | - | 29.7 | 17.4 | - | [3] |
| DHP Derivative 5 | >100 | >100 | >100 | - | - | - | [4] |
| DHP Derivative 6 | 56.8 | 62.5 | 74.1 | - | - | - | [4] |
Table 2: Comparative IC50 Values (µM) of Other Anticancer Agents
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
| Doxorubicin | 0.02 | 0.05 | 0.01 | - | - | [2] |
| Cisplatin | - | 10.22 | - | >50 | - | [5] |
| 5-Fluorouracil | - | - | - | - | ~5 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[4][7]
-
Compound Treatment: Serial dilutions of the test compound (e.g., AV-153) are prepared in the culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.[4]
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the compound concentration.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
DNA Repair Assay (8-Oxoguanine Repair Quantification)
This assay measures the repair of a specific type of oxidative DNA damage.
-
Substrate Preparation: A biotin-labeled DNA duplex containing an 8-oxoguanine (8-oxoG) lesion is synthesized.[8]
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with or without AV-153.
-
In Vitro Repair Reaction: The 8-oxoG substrate is incubated with the nuclear extracts. The OGG1 enzyme in the extract will cleave the 8-oxoG residue.[8]
-
Product Detection: The cleavage products are separated by gel electrophoresis and detected via chemiluminescence using the biotin (B1667282) tag.[8]
-
Quantification: The percentage of cleaved product is quantified to determine the 8-oxoG repair activity.[8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed mechanism of action of AV-153 and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. gssrr.org [gssrr.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AV-153 Free Base and Other DNA Damaging Agents in the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AV-153 free base and its role in DNA damage and repair, contrasted with the well-established DNA damaging agents doxorubicin, etoposide, and hydrogen peroxide. The data presented is based on findings evaluated by the single cell gel electrophoresis, or comet assay, a widely used method for detecting DNA strand breaks in individual cells.
Contrary to being a primary DNA damaging agent, current research identifies AV-153 as a 1,4-dihydropyridine (B1200194) derivative with significant antimutagenic and DNA repair-stimulating properties. Studies indicate that AV-153 intercalates with DNA, reduces DNA damage induced by other agents, and stimulates DNA repair pathways.
This guide will first explore the protective effects of AV-153 against induced DNA damage. Subsequently, it will present the DNA-damaging profiles of doxorubicin, etoposide, and hydrogen peroxide, providing quantitative data from comet assay studies.
AV-153: A Guardian of the Genome
Mechanistic Insight: The Protective Pathway of AV-153
AV-153's protective mechanism involves its interaction with DNA and the subsequent activation of DNA repair pathways. By intercalating into the DNA structure, particularly at sites of single-strand breaks, it is proposed to signal the recruitment of repair enzymes.
Caption: Proposed mechanism of AV-153's protective effect against DNA damage.
Established DNA Damaging Agents: A Quantitative Look
In contrast to the protective nature of AV-153, agents like doxorubicin, etoposide, and hydrogen peroxide are widely used to induce DNA damage in experimental settings. The following tables summarize quantitative data from comet assays performed with these agents. It is important to note that the experimental conditions, including cell lines, concentrations, and treatment durations, vary between studies, which should be considered when comparing the data.
Quantitative Comet Assay Data for Common DNA Damaging Agents
| Agent | Cell Line | Concentration | Treatment Time | Comet Assay Parameter | Result (vs. Control) | Reference |
| Doxorubicin | U251 (human glioblastoma) | 1 µM | 20 hours | Tail Moment | 13.84 ± 1.325 (vs. 0.134 ± 0.0448) | |
| Human Lymphocytes | 0.2 µM | Not Specified | Tail Moment | 15.17 (vs. 0.72) | [1][3] | |
| Etoposide | CHO (Chinese Hamster Ovary) | 6.0 µg/mL | Not Specified | % DNA in Tail | 45.34 ± 8.301 (vs. 18.46 ± 0.894) | [4] |
| TK6 (human lymphoblastoid) | 5 µM | 4 hours | % DNA in Tail | ~20% (vs. <5%) | ||
| Hydrogen Peroxide | HepG2 (human liver carcinoma) | 50 µM | 1 hour | Olive Tail Moment (OTM) | ~25-30 (vs. 1.4 ± 0.2) | [5] |
| TK6 (human lymphoblastoid) | 40 µM | 0.5 hours | % DNA in Tail | Significantly increased vs. control | [6] |
Experimental Protocols: The Comet Assay
The following is a generalized protocol for the alkaline comet assay, which is sensitive for detecting single- and double-strand DNA breaks, as well as alkali-labile sites. Specific details may vary based on the referenced studies.
Alkaline Comet Assay Workflow
Caption: A generalized workflow for the alkaline comet assay.
Detailed Methodological Steps:
-
Cell Culture and Treatment: Cells are cultured under appropriate conditions and then treated with the test compound (e.g., AV-153, doxorubicin, etoposide, or hydrogen peroxide) at the desired concentrations and for the specified duration. A negative control (untreated cells) and a positive control (a known DNA damaging agent) are included.
-
Cell Harvesting and Embedding: After treatment, cells are harvested, washed, and resuspended in a low-melting-point agarose solution. This cell-agarose suspension is then layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and a detergent like Triton X-100) to lyse the cells and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: The slides are then placed in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks.
-
Electrophoresis: An electric field is applied across the gel. The negatively charged DNA fragments migrate from the nucleoid towards the anode, forming a "comet" shape. The extent of DNA migration (the length and intensity of the comet tail) is proportional to the amount of DNA damage.
-
Neutralization and Staining: The slides are neutralized with a buffer and then stained with a fluorescent DNA-intercalating dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and images are captured. Image analysis software is used to quantify various parameters, such as:
-
% DNA in Tail: The percentage of the total DNA fluorescence that is in the comet tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
Olive Tail Moment (OTM): The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail.
-
Conclusion
The evidence to date positions AV-153 not as a DNA damaging agent in the context of the comet assay, but rather as a promising protective compound that mitigates DNA damage and enhances DNA repair. This contrasts sharply with agents like doxorubicin, etoposide, and hydrogen peroxide, which are potent inducers of DNA strand breaks, as quantitatively demonstrated by the comet assay. For researchers in drug development, AV-153 may represent a novel therapeutic strategy to protect healthy cells from the genotoxic side effects of cancer therapies or other sources of DNA damage. Further research is warranted to fully elucidate its protective mechanisms and to obtain more extensive quantitative data on its efficacy.
References
- 1. Parallel evaluation of doxorubicin-induced genetic damage in human lymphocytes and sperm using the comet assay and spectral karyotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxic effect induced by hydrogen peroxide in human hepatoma cells using comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AV-153's Impact on iNOS Expression
A guide for researchers and drug development professionals on the comparative efficacy of AV-153 in modulating inducible nitric oxide synthase (iNOS) expression, benchmarked against established inhibitors L-NIL and Aminoguanidine (B1677879).
This document provides a comprehensive comparison of the 1,4-dihydropyridine (B1200194) compound AV-153 with the well-characterized iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine. The guide focuses on their respective effects on the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. The information is curated to assist researchers in evaluating these compounds for potential therapeutic applications.
Executive Summary
Inducible nitric oxide synthase (iNOS) plays a crucial role in the pathophysiology of various inflammatory diseases by producing large amounts of nitric oxide (NO). Consequently, the modulation of iNOS expression is a significant area of interest for therapeutic intervention. This guide compares the effects of a novel compound, AV-153, with two established iNOS inhibitors, L-NIL and Aminoguanidine.
-
AV-153 has demonstrated the ability to normalize iNOS expression in the myocardium of diabetic rats, suggesting a potential role in managing diabetes-related complications.[1]
-
L-NIL , a potent and selective iNOS inhibitor, has been shown to effectively suppress iNOS expression in inflammatory models, acting through the ERK1/2 and p38 signaling pathways.
-
Aminoguanidine , another well-known iNOS inhibitor, exerts its effect by blocking the NF-κB signaling pathway, thereby reducing iNOS expression in inflammatory conditions.[2]
This guide presents a detailed comparison of their mechanisms of action, supporting experimental data, and the methodologies employed in these studies.
Comparative Data on iNOS Expression
The following tables summarize the quantitative data on the effects of AV-153, L-NIL, and Aminoguanidine on iNOS expression from various experimental models. It is important to note that the direct comparison of potencies is challenging due to the different experimental setups.
Table 1: Effect of AV-153 on iNOS Expression
| Compound | Experimental Model | Tissue/Cell Type | Method | Key Findings | Reference |
| AV-153 | Streptozotocin-induced diabetic rats | Myocardium | Immunohistochemistry | Administration of AV-153 reduced the increased myocardial iNOS expression to normal levels. | [1] |
Table 2: Effect of L-NIL on iNOS Expression
| Compound | Experimental Model | Tissue/Cell Type | Method | Key Findings | Reference |
| L-NIL | Monosodium urate-induced inflammation in mice | Paw tissue | RT-PCR, Western Blot | Pretreatment with L-NIL suppressed MSU-induced gene and protein expression of iNOS. | |
| L-NIL | Burn injury in rats | Skeletal muscle | Western Blot | L-NIL reversed the burn-induced increase in iNOS-associated nitrotyrosine content, although it did not alter iNOS protein expression itself in this model. |
Table 3: Effect of Aminoguanidine on iNOS Expression
| Compound | Experimental Model | Tissue/Cell Type | Method | Key Findings | Reference |
| Aminoguanidine | IL-1β-stimulated rat articular chondrocytes | Chondrocytes | Western Blot, RT-qPCR | Aminoguanidine inhibited IL-1β-induced iNOS protein and gene expression in a dose-dependent manner. | [2] |
Signaling Pathways and Mechanisms of Action
The modulation of iNOS expression by these compounds is mediated through distinct signaling pathways. Understanding these mechanisms is crucial for predicting their therapeutic effects and potential side effects.
AV-153
The precise signaling pathway through which AV-153 modulates iNOS expression has not yet been fully elucidated in the available literature. Further research is required to determine its mechanism of action.
L-NIL
L-NIL has been shown to inhibit iNOS expression by interfering with key inflammatory signaling cascades. In a model of monosodium urate-induced inflammation, L-NIL pretreatment suppressed the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK).
Aminoguanidine
Aminoguanidine's inhibitory effect on iNOS expression is primarily mediated through the nuclear factor-kappa B (NF-κB) signaling pathway. In interleukin-1β (IL-1β)-stimulated chondrocytes, aminoguanidine was found to decrease the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and subsequent iNOS gene transcription.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Immunohistochemistry for iNOS in Rat Myocardium
-
Tissue Preparation: Myocardial tissue samples from control and experimental rat groups were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm thick sections were cut and mounted on slides.
-
Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval, typically by heating in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific binding was blocked by incubating the sections with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections were incubated with a primary antibody specific for iNOS overnight at 4°C.
-
Secondary Antibody and Detection: After washing, sections were incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal was visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections were counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The intensity and distribution of iNOS staining were evaluated microscopically.
Western Blot for iNOS in Chondrocytes
-
Cell Lysis: Rat articular chondrocytes were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with a primary antibody against iNOS overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the iNOS band was quantified using densitometry and normalized to a loading control such as β-actin or GAPDH.
Reverse Transcription-Quantitative PCR (RT-qPCR) for iNOS mRNA
-
RNA Extraction: Total RNA was extracted from cells or tissues using a suitable RNA isolation kit or the TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA were determined by measuring the absorbance at 260 nm and 280 nm. RNA integrity was assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: The qPCR was performed using the synthesized cDNA as a template, specific primers for the iNOS gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Analysis: The relative expression of iNOS mRNA was calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the effects of different compounds on iNOS expression.
Conclusion
This comparative guide provides an overview of the effects of AV-153, L-NIL, and Aminoguanidine on iNOS expression. While L-NIL and Aminoguanidine have well-defined mechanisms of action involving the inhibition of key inflammatory signaling pathways, the pathway for AV-153 remains to be elucidated. The presented data highlights the potential of all three compounds as modulators of iNOS expression, warranting further investigation, particularly in comparative studies under standardized conditions, to fully assess their therapeutic potential. Researchers are encouraged to use the provided experimental protocols as a foundation for their own studies in this important area of drug discovery.
References
Validating the Interaction Between AV-153 Free Base and PARP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound AV-153 free base and established Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. While direct inhibitory data for AV-153 on PARP1 is not currently available in the public domain, this document summarizes its known effects on DNA repair pathways and compares the biochemical and cellular potencies of well-characterized PARP1 inhibitors, offering a framework for evaluating novel compounds in this class.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1 results in synthetic lethality, making it a valuable target for cancer therapy.
This compound: An Overview
AV-153 is a 1,4-dihydropyridine (B1200194) derivative that has demonstrated antimutagenic and DNA repair-enhancing properties. Studies on its sodium salt form, AV-153-Na, indicate that it can interact with DNA and modulate the activity of DNA repair enzymes. Notably, in a model of diabetic cardiomyopathy, administration of AV-153 was shown to decrease the expression of PARP1 in heart tissue.[1][2] However, to date, there is no publicly available data quantifying the direct binding affinity or inhibitory concentration of this compound against PARP1.
Comparative Analysis of Established PARP1 Inhibitors
To provide a benchmark for the potential evaluation of AV-153, this section details the performance of three clinically approved PARP1 inhibitors: Olaparib, Talazoparib, and Niraparib.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of these established inhibitors against PARP1. These values are critical for comparing the potency of different compounds.
| Compound | PARP1 IC50 (nM) | PARP1 Ki (nM) |
| Olaparib | ~1-5[3][4][5] | 1.4[3] |
| Talazoparib | 0.57[1][3][6] | - |
| Niraparib | 3.8[3][7] | - |
Note: IC50 and Ki values can vary between different studies and assay conditions.
Experimental Protocols for Validating PARP1 Interaction
To ascertain whether this compound directly interacts with and inhibits PARP1, a series of biochemical and cellular assays can be employed. The following are detailed protocols for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PARP1 Inhibition
This assay is a bead-based, non-radioactive method to measure the inhibition of PARP1 activity.
Principle: Donor and Acceptor beads are brought into proximity when PARP1 is active and poly(ADP-ribosyl)ates a biotinylated histone substrate. Inhibition of PARP1 prevents this interaction, leading to a decrease in the AlphaScreen signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add PARP1 enzyme, biotinylated histone H1 substrate, and NAD+.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or a known inhibitor (e.g., Olaparib) as a positive control.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for the PARylation reaction.
-
Detection: Add Streptavidin-coated Donor beads and anti-poly(ADP-ribose) antibody-conjugated Acceptor beads.
-
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for PARP1 Binding
This assay can be used to quantify the binding of an inhibitor to PARP1.
Principle: This is a sandwich ELISA where a capture antibody specific for PARP1 is coated on a microplate. The sample containing PARP1 is added, followed by a detection antibody. The amount of bound inhibitor can be inferred by competition with a labeled ligand or by direct detection if the inhibitor is labeled.
Protocol:
-
Coating: Coat a 96-well microplate with an anti-PARP1 capture antibody and incubate overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Addition: Add recombinant PARP1 protein standards and samples (e.g., cell lysates treated with AV-153) to the wells and incubate for 2 hours at room temperature.
-
Inhibitor Incubation: Add the test compound at various concentrations and incubate to allow for binding.
-
Detection Antibody: Add a biotinylated anti-PARP1 detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate: Add TMB substrate and incubate until color develops.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of bound PARP1.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm target engagement in a cellular environment.[8][9]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble PARP1 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Conclusion
While AV-153 has shown promise in modulating DNA repair and affecting PARP1 expression, its capacity as a direct PARP1 inhibitor remains to be elucidated. The comparative data for established inhibitors like Olaparib, Talazoparib, and Niraparib provide a clear benchmark for potency. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate the interaction between this compound and PARP1, thereby clarifying its mechanism of action and potential as a therapeutic agent. By employing these assays, the scientific community can gain a deeper understanding of this and other novel compounds targeting the DNA damage response pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
